Technical Documentation Center

5-Amino-2-(diethylamino)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2-(diethylamino)benzoic acid
  • CAS: 165662-26-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-2-(diethylamino)benzoic acid

Prepared by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical prop...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the chemical properties, synthesis, applications, and safety protocols for 5-Amino-2-(diethylamino)benzoic acid, a versatile building block in modern chemistry.

Core Compound Identification and Physicochemical Profile

5-Amino-2-(diethylamino)benzoic acid is an aromatic carboxylic acid derivative. Its structure incorporates three key functional groups: a primary aromatic amine (-NH2), a tertiary diethylamino group (-N(CH2CH3)2), and a carboxylic acid (-COOH). This unique combination of functionalities makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 165662-26-0 [1][2].

Key Physicochemical Data

The fundamental properties of 5-Amino-2-(diethylamino)benzoic acid are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 165662-26-0[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol
Physical Form Solid[1][2]
Purity Typically ≥95%[1][2]
LogP 2.26[2]
Rotatable Bonds 4[2]
Storage Temperature Room Temperature (RT)[1]
InChI Key OFVPBQOQYKZWBO-UHFFFAOYSA-N[1]

Synthesis and Reactivity Insights

While specific, detailed industrial synthesis procedures for this exact molecule are proprietary, a logical and common synthetic route can be devised based on established organic chemistry principles. A plausible approach involves the selective reduction of a nitro-substituted precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a high-level, two-step conceptual pathway for synthesizing 5-Amino-2-(diethylamino)benzoic acid. This process begins with a suitable precursor, 2-chloro-5-nitrobenzoic acid, which undergoes nucleophilic aromatic substitution followed by nitro group reduction.

G A 2-Chloro-5-nitrobenzoic acid B Nucleophilic Aromatic Substitution A->B Diethylamine, Heat C 2-(Diethylamino)-5-nitrobenzoic acid B->C D Selective Nitro Group Reduction C->D e.g., H₂, Pd/C or SnCl₂ E 5-Amino-2-(diethylamino)benzoic acid D->E

Caption: Conceptual synthesis of 5-Amino-2-(diethylamino)benzoic acid.

Step-by-Step Experimental Rationale
  • Step 1: Nucleophilic Aromatic Substitution.

    • Procedure: 2-Chloro-5-nitrobenzoic acid is reacted with an excess of diethylamine, often in a polar aprotic solvent and with heating.

    • Causality: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing the diethylamine to displace the chloro substituent. The carboxylic acid is often protected or the reaction is run under conditions that prevent unwanted side reactions.

  • Step 2: Selective Reduction of the Nitro Group.

    • Procedure: The resulting 2-(diethylamino)-5-nitrobenzoic acid is then subjected to reduction. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in an acidic medium).

    • Causality: These reduction methods are highly selective for the nitro group, leaving the carboxylic acid and the diethylamino group intact. The choice of reagent depends on factors like scale, cost, and compatibility with other functional groups. The final product is then isolated and purified, typically through crystallization or chromatography.

Core Reactivity

The utility of 5-Amino-2-(diethylamino)benzoic acid as a building block stems from the distinct reactivity of its functional groups.

G cluster_0 Reactivity of Functional Groups cluster_1 Potential Reactions Core 5-Amino-2-(diethylamino)benzoic acid Amine Primary Amine (-NH₂) Core->Amine Acid Carboxylic Acid (-COOH) Core->Acid Tertiary Tertiary Amine (-NEt₂) Core->Tertiary Amide Amide Bond Formation (Acylation, Sulfonylation) Amine->Amide Reacts with acyl chlorides, anhydrides, etc. Ester Esterification Acid->Ester Reacts with alcohols Amide2 Amide Bond Formation (with amines) Acid->Amide2 Reacts with amines (using coupling agents) Salt Salt Formation Tertiary->Salt Reacts with acids

Sources

Exploratory

Synthesis and characterization of 5-Amino-2-(diethylamino)benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-(diethylamino)benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-2-(diethylamino)benzoic acid is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-(diethylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(diethylamino)benzoic acid is an aromatic aminobenzoic acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring primary amino, tertiary amino, and carboxylic acid functional groups, makes it a valuable precursor for the synthesis of novel pharmaceuticals, azo dyes, and functional materials.[1] This guide provides a comprehensive overview of a proposed synthesis route, detailed characterization methodologies, and critical safety considerations for 5-Amino-2-(diethylamino)benzoic acid, designed to equip researchers with the foundational knowledge for its effective utilization.

Compound Identity and Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential before commencing any experimental work.

PropertyValueSource
IUPAC Name 5-amino-2-(diethylamino)benzoic acid
CAS Number 165662-26-0[2]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [1]
Physical Form Solid / Powder[2]
Purity Typically >95%[1]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed.

Safety, Handling, and Hazard Mitigation

5-Amino-2-(diethylamino)benzoic acid and its analogs are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

Hazard Identification: Based on data for analogous compounds, 5-Amino-2-(diethylamino)benzoic acid is expected to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Recommended Precautions:

  • Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust.[5] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.[4] If dust is generated, respiratory protection may be required.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[4][5]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

    • If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[3][4]

Proposed Synthesis Methodology

While various synthetic routes may be conceived, a robust and common approach for this class of compound involves a two-step process starting from 2-fluoro-5-nitrobenzoic acid. This method leverages a nucleophilic aromatic substitution (SNAᵣ) followed by a chemical reduction.

Rationale for a Two-Step Approach: The chosen pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of the individual reactions. The electron-withdrawing nitro group and the activating carboxylic acid group facilitate the initial nucleophilic substitution of the fluorine atom by diethylamine. The subsequent reduction of the nitro group to a primary amine is a well-established and efficient transformation.

Step 1: Synthesis of 2-(diethylamino)-5-nitrobenzoic acid

Synthesis_Step1 reagents Diethylamine K₂CO₃, DMSO start 2-Fluoro-5-nitrobenzoic acid intermediate 2-(Diethylamino)-5-nitrobenzoic acid start->intermediate SNAᵣ Reaction

Protocol:

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq).

  • Slowly add diethylamine (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove impurities, and dry under a vacuum.

Step 2: Synthesis of 5-Amino-2-(diethylamino)benzoic acid

Synthesis_Step2 reagents SnCl₂·2H₂O Ethanol, HCl intermediate 2-(Diethylamino)-5-nitrobenzoic acid final_product 5-Amino-2-(diethylamino)benzoic acid intermediate->final_product Nitro Group Reduction

Protocol:

  • Suspend the 2-(diethylamino)-5-nitrobenzoic acid (1.0 eq) from Step 1 in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid (HCl) dropwise to the suspension while stirring.

  • Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This may form a tin hydroxide precipitate.

  • Extract the product into an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the final compound using column chromatography or recrystallization as needed.

Comprehensive Characterization

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized 5-Amino-2-(diethylamino)benzoic acid.

Characterization_Workflow cluster_verification Structural Verification cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) Final_Confirmation Confirmed Structure & Purity NMR->Final_Confirmation IR FT-IR Spectroscopy IR->Final_Confirmation MS Mass Spectrometry MS->Final_Confirmation HPLC HPLC Analysis HPLC->Final_Confirmation Synthesized_Product Synthesized Product Synthesized_Product->NMR Synthesized_Product->IR Synthesized_Product->MS Synthesized_Product->HPLC

Expected Analytical Data

The following table summarizes the predicted data from key analytical techniques. These predictions are based on the known effects of the functional groups on spectroscopic measurements.[7][8][9]

TechniqueFunctional GroupExpected Observation
¹H NMR Aromatic Protons3 signals in the aromatic region (~6.0-7.5 ppm).
-CH₂- (Ethyl)A quartet around 3.0-3.5 ppm.
-CH₃ (Ethyl)A triplet around 1.0-1.4 ppm.
-NH₂ (Amino)A broad singlet, chemical shift variable (~3.5-5.0 ppm).
-COOH (Acid)A very broad singlet, chemical shift variable (>10 ppm).
¹³C NMR Aromatic Carbons6 signals in the aromatic region (~100-155 ppm).
-C=O (Carbonyl)A signal around 165-175 ppm.
-CH₂- (Ethyl)A signal around 40-50 ppm.
-CH₃ (Ethyl)A signal around 12-16 ppm.
FT-IR O-H stretch (Acid)Very broad band from 2500-3300 cm⁻¹.
N-H stretch (Amine)Two sharp peaks around 3300-3500 cm⁻¹.
C=O stretch (Acid)Strong, sharp peak around 1680-1710 cm⁻¹.
C-N stretchBands in the 1250-1350 cm⁻¹ region.
Mass Spec (ESI+) Molecular Ion [M+H]⁺Expected m/z = 209.1285
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data and compare the observed chemical shifts, integrations, and coupling patterns with the expected values.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the key functional groups.[10]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method, typically using a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • Monitor the elution profile with a UV detector. A single major peak indicates high purity.

Applications in Research and Development

The unique trifunctional structure of 5-Amino-2-(diethylamino)benzoic acid makes it a compound of interest in several areas:

  • Pharmaceutical Development: As an intermediate, it serves as a scaffold for creating more complex molecules. The amino and carboxylic acid groups are ideal handles for coupling reactions to build larger, bioactive compounds.[11] Derivatives of aminobenzoic acids are explored for anti-inflammatory, antimicrobial, and other therapeutic properties.[7] The diethylamino group can modulate properties like solubility and lipophilicity, which are crucial for drug design.[12][13]

  • Dye and Pigment Synthesis: The primary aromatic amine can be readily diazotized and coupled to form azo dyes. The diethylamino group acts as a strong electron-donating group, which can tune the color and photophysical properties of the resulting dyes.[1][11]

  • Materials Science: The compound can be used in the synthesis of polymers and other materials where its electronic properties can be leveraged, for instance, in the development of fluorescent probes or sensors.[11]

Conclusion

This guide outlines a practical and reliable framework for the synthesis and comprehensive characterization of 5-Amino-2-(diethylamino)benzoic acid. By following the proposed synthetic pathway based on established chemical principles and employing the detailed characterization workflow, researchers can confidently produce and validate this valuable chemical intermediate. Proper adherence to the outlined safety protocols is essential to ensure a safe laboratory environment. The versatile nature of this compound positions it as a key building block for future innovations in drug discovery and materials science.

References

  • CymitQuimica. (2024). Safety Data Sheet: 5-Amino-2-(dimethylamino)benzoic acid.
  • MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid.
  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Amino-5-hydroxybenzoic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Acetamido-2-aminobenzoic acid.
  • Sigma-Aldrich. 2-amino-5-(diethylamino)benzoic acid | 1178154-64-7.
  • PubChem. 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692.
  • Supporting Information. N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • Journal of Current Pharma Research. (2012). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
  • MDPI. (2018). 5-Amino-3-(diethylamino)-5H-benzo[5]imidazo[1,2-b][3][6][11]thiatriazine 1,1-Dioxide.

  • Chem-Impex. 5-Amino-2-methoxy-benzoic acid methyl ester.
  • SpectraBase. 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum.
  • ChemBridge. 5-amino-2-(diethylamino)benzoic acid | CAS# 165662-26-0.
  • Benchchem. 2-Amino-5-(diethylamino)benzoic Acid|CAS 1178154-64-7.
  • PubChem. Benzoic acid, 4-(diethylamino)- | C11H15NO2 | CID 79480.
  • BLD Pharm. 1178154-64-7|2-Amino-5-(diethylamino)benzoic acid.
  • PubMed Central (PMC). (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • MDPI. (2020). Amino Acids in the Development of Prodrugs.
  • ScienceDirect. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl)

Sources

Foundational

Spectroscopic data of 5-Amino-2-(diethylamino)benzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-(diethylamino)benzoic acid Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-Amino...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-(diethylamino)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-Amino-2-(diethylamino)benzoic acid (CAS: 6945-66-0). Due to a scarcity of publicly available experimental data for this specific isomer, this document leverages fundamental principles of spectroscopy and data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach offers researchers and drug development professionals a robust framework for identifying and characterizing this molecule. The guide includes detailed theoretical interpretations, standardized experimental protocols, and a logical workflow for integrated structural elucidation.

Introduction and Molecular Structure

5-Amino-2-(diethylamino)benzoic acid is a substituted aromatic carboxylic acid. Its structure incorporates several key functional groups that produce distinct spectroscopic signals: a carboxylic acid, a primary aromatic amine, a tertiary aromatic amine, and a 1,2,4-trisubstituted benzene ring. Understanding the interplay of these groups is critical for accurate spectral interpretation.

Molecular Structure:

  • IUPAC Name: 5-Amino-2-(diethylamino)benzoic acid

  • Molecular Formula: C₁₁H₁₆N₂O₂

  • Molecular Weight: 208.26 g/mol

  • CAS Number: 6945-66-0

The primary amino (-NH₂) and diethylamino (-N(CH₂CH₃)₂) groups are strong electron-donating groups (EDGs), which significantly influence the electronic environment of the aromatic ring and, consequently, the chemical shifts observed in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The predictions below are based on established substituent effects in aromatic systems.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the two ethyl groups, the amine protons, and the carboxylic acid proton. The solvent of choice would significantly impact the chemical shifts of exchangeable protons (-NH₂ and -COOH); DMSO-d₆ is often preferred as it allows for the observation of these protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: DMSO-d₆)

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH11.0 - 13.0Broad Singlet1HThe acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.
Aromatic H (Position 3)7.0 - 7.2Doublet1HOrtho-coupled to H at position 4. Deshielded by the adjacent carboxylic acid group.
Aromatic H (Position 4)6.2 - 6.4Doublet of Doublets1HOrtho-coupled to H at position 3 and meta-coupled to H at position 6. Shielded by the strong electron-donating -N(Et)₂ group.
Aromatic H (Position 6)6.8 - 7.0Doublet1HMeta-coupled to H at position 4. Shielded by the para -NH₂ group.
-NH₂4.5 - 5.5Broad Singlet2HThe chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is often broad.
-N-CH₂ -CH₃3.0 - 3.4Quartet4HMethylene protons adjacent to the nitrogen atom are deshielded. They are split into a quartet by the three neighboring methyl protons (J ≈ 7 Hz).
-N-CH₂-CH₃ 1.0 - 1.2Triplet6HMethyl protons are in a typical aliphatic region. They are split into a triplet by the two neighboring methylene protons (J ≈ 7 Hz).
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The influence of the electron-donating groups will be particularly evident in the shielded positions of the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)

Carbon AssignmentPredicted Shift (δ, ppm)Rationale
-C OOH168 - 172The carbonyl carbon of a carboxylic acid is characteristically found in this highly deshielded region.[1]
Aromatic C -2 (-N(Et)₂)150 - 155Carbon directly attached to the strongly electron-donating diethylamino group will be significantly shielded compared to an unsubstituted benzene ring but deshielded relative to other ring carbons due to the direct heteroatom attachment.
Aromatic C -5 (-NH₂)145 - 150Carbon attached to the amino group, also strongly shielded by the EDG.
Aromatic C -4105 - 110This carbon is ortho to the -NH₂ group and para to the -N(Et)₂ group, making it highly shielded due to the strong resonance effects from both EDGs.
Aromatic C -6115 - 120This carbon is ortho to the -NH₂ group and meta to the -N(Et)₂ group, resulting in significant shielding.
Aromatic C -1 (-COOH)118 - 123The ipso-carbon attached to the carboxyl group. Its shift is influenced by both the -COOH and the ortho -N(Et)₂ group.
Aromatic C -3125 - 130This carbon is meta to both the -NH₂ and -N(Et)₂ groups, making it the least shielded of the ring carbons bearing a proton.
-N-CH₂ -CH₃45 - 50Aliphatic carbon directly bonded to nitrogen.
-N-CH₂-CH₃ 12 - 15Terminal methyl carbon of the ethyl group.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a 1D proton spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and typically 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorptions

The IR spectrum will be dominated by features from the carboxylic acid, amine, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity/ShapeComments
3400 - 3200N-H StretchPrimary Aromatic AmineMedium, SharpTypically appears as a doublet (symmetric and asymmetric stretching) for primary amines.
3300 - 2500O-H StretchCarboxylic AcidStrong, Very BroadThis extremely broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretching bands.[2]
3100 - 3000C-H Stretch (sp²)Aromatic RingMediumAromatic C-H stretches appear at higher wavenumbers than aliphatic C-H stretches.[3]
2970 - 2850C-H Stretch (sp³)Ethyl Groups (-CH₂, -CH₃)Medium-StrongAliphatic C-H stretching vibrations.
1710 - 1680C=O StretchCarboxylic AcidStrong, SharpThe carbonyl stretch is one of the most intense and recognizable peaks in the spectrum. Its position indicates conjugation with the aromatic ring.[2][4]
1620 - 1580N-H BendPrimary AmineMediumScissoring vibration of the primary amine.
1600, 1500, 1450C=C StretchAromatic RingMedium-StrongMultiple bands are characteristic of aromatic ring skeletal vibrations.
1320 - 1210C-O StretchCarboxylic AcidStrongCoupled C-O stretching and O-H bending vibrations.[2]
1350 - 1250C-N StretchAromatic Amine (Tertiary)Medium-StrongStretching vibration of the bond between the aromatic ring and the diethylamino nitrogen.
1250 - 1180C-N StretchAromatic Amine (Primary)Medium-StrongStretching vibration of the bond between the aromatic ring and the primary amino nitrogen.
900 - 675C-H Out-of-Plane BendAromatic RingStrongThe pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.
Standard Protocol for FTIR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 208 . This corresponds to the molecular weight of the compound (C₁₁H₁₆N₂O₂). The nitrogen rule applies; an even molecular weight is consistent with the presence of two nitrogen atoms.

  • Major Fragmentation Pathways:

    • Loss of an Ethyl Group ([M-29]⁺): A common fragmentation for ethylamines is the alpha-cleavage leading to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at m/z 179 . This is often a very stable and prominent peak.

    • Loss of a Carboxyl Radical ([M-45]⁺): Fragmentation can occur with the loss of the •COOH group, yielding a fragment at m/z 163 .

    • Loss of Diethylamine ([M-73]⁺): Cleavage of the C-N bond can lead to the loss of a diethylamine radical, resulting in a fragment at m/z 135 .

    • Further Fragmentations: The fragment ions themselves can undergo further fragmentation. For example, the m/z 179 ion could lose CO to give an ion at m/z 151.

Standard Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

In a real-world scenario, these techniques are used in a complementary fashion to build a conclusive structural identification. The following workflow illustrates this logical progression.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Conclusion Synthesized_Compound Synthesized Compound (5-Amino-2-(diethylamino)benzoic acid) MS Mass Spectrometry (MS) Synthesized_Compound->MS  Submit for Analysis IR Infrared Spectroscopy (IR) Synthesized_Compound->IR  Submit for Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR  Submit for Analysis MS_Result Result: Molecular Weight = 208 Key Fragments Observed? MS->MS_Result Acquire Spectrum IR_Result Result: -OH, -NH₂, C=O, Aromatics Functional Groups Present? IR->IR_Result Acquire Spectrum NMR_Result Result: Correct Proton/Carbon Count? Connectivity Confirmed? NMR->NMR_Result Acquire Spectra Final_Structure Structure Confirmed MS_Result->Final_Structure Integrate & Verify IR_Result->Final_Structure Integrate & Verify NMR_Result->Final_Structure Integrate & Verify

Caption: Integrated workflow for the structural confirmation of a synthesized compound.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 5-Amino-2-(diethylamino)benzoic acid. By combining the expected data from ¹H NMR, ¹³C NMR, IR, and MS, a unique analytical fingerprint emerges. The provided protocols outline standard, reliable methods for acquiring this data. Researchers aiming to synthesize or identify this compound can use this comprehensive guide as a benchmark for their experimental results, enabling confident structural elucidation and purity assessment.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ACS Publications. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Synthesis, characterization and biological evaluations of some 5- (substituted amino alkyl)-2-{(1, 3- benzothiazole-2-yl)}. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • Amanote Research. (2019). Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

  • Springer. (n.d.). This is a post-peer-review, pre-copyedit version of an article published in Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of 5-Amino-2-(diethylamino)benzoic Acid and its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract While 5-Amino-2-(diethylamino)benzoic acid is primarily recognized as a chemical intermediate in the synthesis of dyes and pigments, its s...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While 5-Amino-2-(diethylamino)benzoic acid is primarily recognized as a chemical intermediate in the synthesis of dyes and pigments, its structural scaffold, featuring both an aminobenzoic acid core and a diethylamino group, represents a fertile ground for the development of novel bioactive derivatives.[1] This guide transitions from the parent compound's role as a building block to an in-depth exploration of the potential and proven mechanisms of action for its derivatives. We will dissect key therapeutic pathways where these derivatives have shown promise, including neurodegenerative disease, ion channel modulation for analgesia, and antimicrobial activity. Furthermore, this document serves as a practical whitepaper, providing field-proven experimental workflows for researchers aiming to elucidate the mechanism of action for novel compounds derived from this versatile scaffold.

Part 1: The 5-Amino-2-(diethylamino)benzoic Acid Scaffold: From Intermediate to Bioactive Core

The title compound, 5-Amino-2-(diethylamino)benzoic acid, is a substituted aromatic carboxylic acid.[2] Its utility in chemical synthesis stems from its reactive amino and carboxylic acid functional groups, which allow for coupling reactions to build more complex molecules.[1] While direct biological activity is not extensively documented, its structural similarity to other pharmacologically active aminobenzoic acids makes its derivatives of significant interest in drug discovery.

The aminobenzoic acid framework is a classic "building block" in medicinal chemistry, capable of undergoing a wide range of chemical transformations to produce molecules with diverse therapeutic applications.[3] The presence of the diethylamino group further influences the molecule's physicochemical properties, such as basicity and lipophilicity, which are critical for target engagement and pharmacokinetic profiles. The true potential, therefore, lies in the exploration of its derivative space.

Part 2: Proven Mechanisms of Action in Key Therapeutic Areas

Derivatives built upon the aminobenzoic acid scaffold have demonstrated clear mechanisms of action across several fields. Below, we explore the most prominent examples relevant to the 5-Amino-2-(diethylamino)benzoic acid core.

Neuroprotection: Dual Inhibition of Cholinesterases and Monoamine Oxidases

A critical strategy in the palliative treatment of Alzheimer's disease is the modulation of neurotransmitter levels.[4] Derivatives of the structurally similar 4-(diethylamino)salicylaldehyde have been synthesized into thiosemicarbazones that exhibit potent, dual-inhibitory activity against both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A).[4]

Mechanism:

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, the concentration and duration of acetylcholine are increased, which is a key therapeutic approach for Alzheimer's.[4]

  • Monoamine Oxidase Inhibition: MAOs are enzymes that degrade monoamine neurotransmitters like dopamine and serotonin. Their inhibition can increase levels of these neurotransmitters, offering further therapeutic benefits.[4]

Derivatives have shown inhibitory concentrations (IC₅₀) in the nanomolar range, highlighting the scaffold's potential for developing multi-target agents for neurodegenerative diseases.[4]

Signaling Pathway: Cholinesterase Inhibition at the Synapse

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE Derivative Derivative (Inhibitor) Derivative->AChE Inhibits ACh_cleft->AChE Hydrolysis Receptor ACh Receptor ACh_cleft->Receptor Binds Signal Signal Propagation Receptor->Signal

Caption: Derivative inhibits AChE, increasing ACh in the synapse.

Table 1: Inhibitory Activity of Thiosemicarbazone Derivatives This table summarizes the in vitro enzyme inhibition data for representative compounds derived from a similar scaffold.

Compound IDR Group SubstitutionAChE IC₅₀ (nM)BChE IC₅₀ (nM)MAO-A IC₅₀ (nM)
5u 2,3-Dichlorophenyl12.89-96.25
5a 2,3-Dichlorophenyl-124.72-
Galantamine (Standard)--261.62-
Data synthesized from Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents.[4]
Ion Channel Modulation: A Pathway to Analgesia

Aminobenzoic acid derivatives have a well-established history as modulators of ion channels, particularly in the context of local anesthetics.[5] Their mechanism often involves the blockade of voltage-gated sodium channels in sensory neurons, preventing pain signal propagation.

More recent research has expanded this role to include the Transient Receptor Potential (TRP) channel family. For example, butamben (n-butyl-p-aminobenzoic acid) has been shown to inhibit TRPA1 and TRPV4 channels.[6] These channels are critical sensors in peripheral sensory neurons involved in pain and inflammation.

Mechanism: The likely site of action for aminobenzoic acid derivatives is on the inside of the nerve membrane, where they can physically occlude the ion channel pore or allosterically modulate its gating.[5] This inhibition reduces the influx of cations (like Na⁺ or Ca²⁺), thereby dampening neuronal excitability and preventing the transmission of nociceptive signals. The ability of these compounds to inhibit multiple types of sensory channels (both voltage-gated and TRP channels) suggests they may offer broad-spectrum analgesic effects.[6]

Antimicrobial Action: Interference with Folate Synthesis

The para-aminobenzoic acid (PABA) structure is a vital precursor for folate synthesis in many bacteria. Folate is essential for producing nucleic acids. A common antimicrobial strategy involves using PABA analogs that competitively inhibit the enzyme dihydropteroate synthase (DHPS).[7]

Mechanism: Derivatives of aminobenzoic acid can act as substrate mimics for PABA. They bind to the active site of DHPS but cannot be converted into the downstream product, dihydrofolic acid.[7] This effectively starves the bacterial cell of essential building blocks for DNA replication and repair, leading to a bacteriostatic effect. The specificity of this mechanism provides a favorable therapeutic window, as humans obtain folate from their diet and do not possess the DHPS enzyme.

Part 3: A Practical Guide to Mechanism of Action (MoA) Elucidation

For a novel derivative of 5-Amino-2-(diethylamino)benzoic acid with an observed biological effect (a "phenotypic hit"), determining its molecular target and mechanism of action is the critical next step in drug development.[8][9] This process, often called target deconvolution, employs a multi-pronged approach combining biochemical, genetic, and computational methods.[10]

Workflow: From Phenotypic Hit to Validated Target

Phenotype Phenotypic Hit (e.g., Cancer Cell Death) TargetID Target Identification (Hypothesis Generation) Phenotype->TargetID Affinity Affinity Chromatography + Mass Spectrometry TargetID->Affinity RNAi RNAi / CRISPR Screening TargetID->RNAi Computational Computational Profiling (Docking, Expression Signature) TargetID->Computational Hypothesis Putative Target(s) Identified Affinity->Hypothesis RNAi->Hypothesis Computational->Hypothesis Validation Target Validation Hypothesis->Validation CETSA Cellular Thermal Shift Assay (CETSA) Validation->CETSA Direct Engagement Biochemical Recombinant Protein Assays (Enzyme Kinetics, Binding) Validation->Biochemical In Vitro Activity Cellular Target Knockdown/ Overexpression Validation->Cellular Cellular Phenocopy MoA Validated Target & MoA CETSA->MoA Biochemical->MoA Cellular->MoA

Caption: A multi-disciplinary workflow for MoA elucidation.

Step 1: Target Identification (Hypothesis Generation)

The initial phase aims to generate a list of potential protein targets. This is best achieved by using complementary strategies.[8][10]

A. Direct Biochemical Methods: Affinity Chromatography This technique is a cornerstone for identifying direct binding partners of a small molecule.[11]

  • Principle: The small molecule (ligand) is immobilized on a solid support (e.g., beads). A cell lysate containing the entire proteome is passed over this support. Proteins that bind to the ligand are retained, while non-binders are washed away. The bound proteins are then eluted and identified using mass spectrometry.[9][12]

  • Protocol: Simplified Affinity Chromatography Workflow

    • Ligand Immobilization: Synthesize an analog of the lead compound with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose).

    • Control Preparation: Prepare control beads with no ligand or with an inactive structural analog to identify non-specific binders.

    • Lysate Incubation: Incubate the immobilized beads and control beads with a native cell lysate for several hours at 4°C.

    • Washing: Perform a series of stringent washes with buffer to remove proteins that are not specifically bound to the ligand.

    • Elution: Elute the bound proteins, often by changing pH, increasing salt concentration, or using a competitive binder.

    • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands (present in the ligand sample but not the control) via in-gel digestion followed by LC-MS/MS analysis.

B. Genetic Interaction Methods: RNAi/CRISPR Screening Genetic methods identify genes that, when silenced or knocked out, alter a cell's sensitivity to the compound.[8]

  • Principle: A genome-wide RNAi or CRISPR library is used to systematically knock down or knock out every gene. If silencing a particular gene makes the cells resistant to the compound, it implies that the gene's protein product is required for the compound's activity (e.g., it's the target). Conversely, if silencing a gene sensitizes the cells, it may be part of a parallel survival pathway.[8][10]

C. Computational Inference In-silico methods leverage existing data to predict targets based on structural or activity similarity.[13]

  • Principle: The structure of the derivative can be used for virtual screening against libraries of protein structures (molecular docking).[13] Alternatively, its gene expression signature after treating cells can be compared to databases like the Connectivity Map, which contains signatures for thousands of compounds with known mechanisms of action.[10]

Step 2: Target Validation (Hypothesis Testing)

Once putative targets are identified, they must be validated to confirm they are responsible for the observed biological effect.

A. Confirming Direct Engagement in Cells: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to verify that a compound binds to its proposed target within the complex environment of a live cell.[12]

  • Principle: When a protein binds to a ligand, its thermal stability typically increases. In CETSA, cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures. At a given temperature, unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble. The amount of soluble target protein remaining at each temperature is quantified (e.g., by Western blot), generating a "melting curve." A shift in this curve to higher temperatures in the presence of the compound confirms direct engagement.[12]

B. In Vitro Activity Assays Once a target is confirmed to bind the compound, its functional consequence must be determined.

  • Principle: The purified, recombinant target protein is used in biochemical assays. For example, if the target is an enzyme, enzyme kinetics studies are performed to determine if the compound is an inhibitor or activator and to calculate its potency (IC₅₀ or EC₅₀).[14] For non-enzymatic targets, binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) can quantify binding affinity (Kᴅ).

C. Cellular Phenocopy The final step is to demonstrate that modulating the target protein directly (without the compound) recapitulates the compound's biological effect.

  • Principle: Using genetic tools like siRNA or shRNA to knock down the target protein should produce the same cellular phenotype (e.g., cell death, pathway inhibition) as treating the cells with the compound. This provides the strongest evidence that the compound's mechanism of action is mediated through that specific target.

Conclusion

The 5-Amino-2-(diethylamino)benzoic acid scaffold is more than a simple chemical intermediate; it is a launchpad for developing derivatives with significant therapeutic potential. By leveraging established mechanistic pathways—such as dual cholinesterase/MAO inhibition for neurodegeneration, ion channel modulation for pain, and folate synthesis inhibition for antimicrobial applications—researchers can rationally design novel agents. For compounds discovered through phenotypic screening, the systematic application of modern target identification and validation workflows is paramount. The integration of direct biochemical pulldowns, genetic screening, and biophysical validation techniques provides a robust and self-validating system to confidently elucidate the mechanism of action, paving the way for the next generation of therapeutics derived from this versatile chemical core.

References

  • Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD2RrwcAroRa4aQ-MSqHI3EV25s3C9XpHdo14GYU0WbGTBOthu3z_VT7CPe93ULxb1zi30UaVaa3GGn1Nv_lRMGnfFRShyeItTV7QJO1kyNcobXe6AIb-X5D8Oweg8kDXi0WE9PtbctZgVMDs=]
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design.
  • Riaz, A., et al. (2020). Target Identification Approaches in Drug Discovery. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpeV_8PGPC4p9_sAgjiDaRb-d77gSY9gUVLJmNgM_oX5fRIWB2lkj1KoYLAD-BOWtFdorNvqAk5ZpneInLvospbpDnfwfa-AeZXdsLyYBaQxZx0WgGrEVmXQSxUllIOZksYDPq6ayd02WcLm8S6UL5cPpWTijX0Q0nPfyxW8wW2op0NZjaE0lIkinoyGHktxrnCdihnRTMW2l_KmhrOSl]
  • Jedicke, U., Haller, R., & Koppenhöfer, E. (1988). [The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1. Dose-response relationship]. Arzneimittelforschung. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEnx1BErnv4zqyKb72tSMVur7M0jSGvPO1QSG5sR4jAMD2O88alLbNqWaYXzlle1Qhz8MYDjEpI9MPZcQqN8iAHgkQJk5KGTWPoQkTE5WRZnbmbsKZEzwn0XXjYCBurT1uE9w=]
  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Creative Biolabs Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHi-rBvicnYGxNe0lPA8AyK6nzDbh2A0a1Md7-kVo4jUofkHQRLWl0iNheuUk4ynJLIW7d7x2vQQYLvb9xV4765yLVmkbWwE7T09OjUdc6XS0YRsL2O3QKgDltirlGRQkEYIPXLwdTnu0FQX1LoWm4pYo35l3SIlc-vFdubBbYY9QCTec3Kll9oEEU4TbCKnHtoK7JC6SLQKxZW_ftOVI32vR7CLloKw6NkmTS]
  • MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. MySkinRecipes Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHXlB-mHClUpwfN_E1myurO4IiHqu2ULi2quL-ytU9EJuVuCkqJADBUXTqSauVTfj6-2cyrfTgLWajXPw2DdB7JmFuHXHb1yYQ9CbvGCjS_2zJhrTY9ZlYDtPHTfroA9npEY5MepBgDfNSscAkSLhlidsMp2pMI3p0f7BrZMeO5-qFdqM8RK7R387lnJ7drqbGLpP9WCMLPAnc-Fktw1fhr_ZpuSMqqmp0]
  • Luesch, H. Lab. (n.d.). Target Identification and Mode of Action Studies. University of Florida Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVbg700m8uxX0O6HsRJ3oR_l1CZHtakrWvBoe_T0a7_9Tu_faFj5KDEYdeEZIHCeVD13V0qQjEyhcu2p3PDtxnYp0uIeUowzZlCe2biYka3Dks8YpJByrAopm_pSAW8TiDlCZYL6ENdCioUVx0PKleOyODZ2vLLd26nxqWYYsZWSzBD4QEl65m-8eVVpAbthp-NRfiBojrL2wmfraK6Sax7FbUx3euNqX1Tykvp0G-bNam]
  • SmallMolecules.com. (n.d.). Mechanisms of Action in Small Molecules. SmallMolecules.com Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIlmlvyM7tKfsvBKYotAH1HgzfElILSnbJodGZG5z6KDFAEFKEuFYUCg6oY61d9Zsf3U9duoqP69fBRD3s4dCVlYZpd_69aLRPA2M_zea6wZ54RWU2gT1MacVzpYbTRw4NHxuFuNnxuy68LAbUW8IVirZJ0pYaBZuB-X0GaOJNId9kiAg=]
  • ACS Applied Bio Materials. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBQY7oN6-6D5e9I91_a_k0Ws-gvAfxfJdG7bj5bc-JGq0aF7ywnP-2mzNXX-Q4vtcECkbXK2ojkhMXq8nhUyf1FzZoSfYetSq-Ju_nN6QKKkmElODLUpvKF1FyIGVpOKnX3T3iT2iQRGLs]
  • Bock, L., et al. (1974). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNhn19nON6GyC5OQ2UWcV8r9Mr_6WPrlaHisgjAIRzvpZDJCL9nVsK4CbEwTO6HmcRhnadjq-L37d_2kQahgA6qPtxS3m_Kt7y--6rdwTRGRp8crUJgKbMFkYvCe-HhwFsAw==]
  • Zhang, T., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1ZRcOUd4H2oH4BBnP65Rw6yckfoSWtI1tSuM7x-2I2CiwahoK7shvgkxX1aHICIXGNUKIsZCi6oFBa2s3oYOEREXYKC1PTn9hmsJvOk0R07ruR35Oyk_vtei87uWawxSU71Px]
  • De Simone, A., et al. (2017). Methods of probing the interactions between small molecules and disordered proteins. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHLV8cxs2I1dVa7belkGaiy-f46Yqza7QkASMF0dhWDIk0tyevTmSrAJk5hjEllboYN7MKzr3Gj9qQq3Z7RmjA7oQTksL3dM7uo_vCMZa_5nQXUol8ekJEc3yWfZlDDdJOEJkh6NVIJJ_ArwA=]
  • Ain, Q. U., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOy0PNYCPzexLkW-MJ9tePFN0ZsM_6zJyVsQO67HZeEyap8uoowlas5MnRQbwHK_77ReBTj-v5PmM8PSpnaaTWFeWDC7_ATyo3x44RWTjHEKFm9jFk5h4Hd_HYIwTBWSHdrFMI]
  • Lee, J., et al. (2012). Inhibition of sensory neuronal TRPs contributes to anti-nociception by butamben. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd5u66TCVBQj1Q4J1XDHmAVelC0zeOi56O3Ad8gS_0mH9ZXMOF8ljb1Oatzi2q0kG1YWigdg7xZCawwPM8ACg1ZrKQYHnJZOJCuIsZcWp0-jvPRju2Amz9hBnbns2Rxu2SLPpH]
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa6fcxBj6Cuq-TKv-v2fq_jaIjFUiw5Hk6NJ1xePLEigG5RyM6UMlxhrAR9A6T5qHq_QJ98tmqX9LnF2SgkZT3OpfJjZT_iCmfZAlQv5xKHlBs2CSrFqQ5MXibAxn4N93lnhCocCA3HlPeRwy7c5nOSaj2YZvLK-LDOF9eE0paqqgv2sd2twnJhc_yFvBmuzRt5F0yqHOEXp62BNqxmWPk_20zSjVi3mWoXQ==]
  • Iqbal, M. A., et al. (2022). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkN-p689jg7u-89f2Be6R5eqmKHOEOAiW97OTBcYuhuVfbWWPqpQ8vH59-xZ1nYg69W8ksHhNWUcyQ2y7SZZAWsS0McMuZ5GHFeRrGtZE_H1QE0xQRgeBbQmJzTyS_gcO2ZuESG4oXOW54tKTW]
  • Karayianni, V., et al. (2016). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCoi2fAjh-61fni4p_HBacOqCZeXB043lKTmFn2XgPopPo43WCqmx_S1iE_LIUCZlmt9QM2pnZlHBPQyg3gmhh0HJJeWT0TYX9ka7J3toRvdzPUnJ5DX08l85jHAMZAOE-sU=]
  • Sigma-Aldrich. (n.d.). 5-amino-2-(diethylamino)benzoic acid. Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcnVChF-J0-hkIKmaPgUVdYv_HUoSN7EzNobgsXbCcUt_v9GB1PKlS798And1d9jctJdZVbaZpkLjNHIy57wP2VlyjhRSjLuTtFDXy4fSK-HWFLqub5FxN3rLDA9xGXzumfHXeNm9XdxTuhTFba0K5T8xKDy_UlUcR3punY2O21CE0xX7Qi2w=]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-(diethylamino)benzoic acid

Introduction 5-Amino-2-(diethylamino)benzoic acid is a substituted aminobenzoic acid of interest to researchers in drug discovery and development. Its molecular structure, featuring both a basic diethylamino group and an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-(diethylamino)benzoic acid is a substituted aminobenzoic acid of interest to researchers in drug discovery and development. Its molecular structure, featuring both a basic diethylamino group and an acidic carboxylic acid moiety, as well as an aromatic amine, suggests a complex physicochemical profile that dictates its behavior in various formulation and physiological environments. This guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven methodologies for its assessment. Understanding these properties is paramount for the successful development of robust and efficacious pharmaceutical formulations.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 5-Amino-2-(diethylamino)benzoic acid is essential for any subsequent investigation into its solubility and stability.

PropertyValueSource
Molecular Formula C11H16N2O2N/A
Molecular Weight 208.26 g/mol N/A
Physical Form Solid, powder[1]
Storage Temperature Room Temperature[1][2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For 5-Amino-2-(diethylamino)benzoic acid, its amphoteric nature, possessing both acidic and basic functional groups, predicts a strong dependence of its aqueous solubility on pH.

pH-Dependent Aqueous Solubility

The solubility of aminobenzoic acids is significantly influenced by the pH of the solution[2][3]. At acidic pH, the amino group will be protonated, leading to the formation of a more soluble cationic salt. Conversely, at alkaline pH, the carboxylic acid group will be deprotonated, forming a more soluble anionic salt[3]. A nadir in solubility is expected at the isoelectric point, where the net charge of the molecule is zero.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the pH-solubility profile of 5-Amino-2-(diethylamino)benzoic acid.

Objective: To quantify the equilibrium solubility of 5-Amino-2-(diethylamino)benzoic acid across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess of 5-Amino-2-(diethylamino)benzoic acid to vials containing each buffer solution. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Withdraw an aliquot from each vial.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Dilute the filtrate with an appropriate mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Solubility in Organic Solvents

Substituted aminobenzoic acids generally exhibit solubility in polar organic solvents[2]. The presence of hydrogen bond donors and acceptors in 5-Amino-2-(diethylamino)benzoic acid suggests that it will be soluble in solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is expected to have lower solubility in non-polar solvents.

Experimental Protocol: Organic Solvent Solubility

Objective: To determine the solubility of 5-Amino-2-(diethylamino)benzoic acid in a range of common organic solvents.

Methodology:

  • Solvent Selection: Select a panel of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add an excess of 5-Amino-2-(diethylamino)benzoic acid to vials containing each solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) until equilibrium is achieved.

  • Sample Collection and Preparation: Follow the same procedure as for aqueous solubility determination.

  • Quantification: Analyze the concentration of the dissolved compound using a suitable analytical method.

Stability Assessment

Investigating the chemical stability of 5-Amino-2-(diethylamino)benzoic acid is crucial for ensuring the safety and efficacy of any potential drug product. Forced degradation studies are an essential tool to identify potential degradation pathways and develop stability-indicating analytical methods[1][4][5].

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation. This allows for the rapid identification of likely degradation products and pathways.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/DAD Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (e.g., 80°C, dry heat) Thermal->HPLC Photochemical Photochemical (ICH Q1B light exposure) Photochemical->HPLC LCMS LC-MS/MS HPLC->LCMS For peak identification Method Stability-Indicating Method HPLC->Method Products Degradation Products LCMS->Products Pathways Degradation Pathways Products->Pathways API 5-Amino-2-(diethylamino)benzoic acid API->Acid API->Base API->Oxidation API->Thermal API->Photochemical Degradation_Pathways cluster_compound cluster_degradation Degradation Products Compound 5-Amino-2-(diethylamino)benzoic acid Oxidized Oxidized Products (N-oxides, hydroxylated species) Compound->Oxidized Oxidative Stress (e.g., H₂O₂) Photodegraded Photodegradation Products Compound->Photodegraded Light Exposure (UV/Vis) Decarboxylated Decarboxylated Product Compound->Decarboxylated Thermal Stress (Heat)

Caption: Potential degradation pathways for 5-Amino-2-(diethylamino)benzoic acid.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 5-Amino-2-(diethylamino)benzoic acid and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating 5-Amino-2-(diethylamino)benzoic acid from its degradation products.

Methodology:

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar or non-polar degradation products.

  • Detection: UV detection at a wavelength of maximum absorbance for 5-Amino-2-(diethylamino)benzoic acid should be employed. A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Excipient Compatibility

During formulation development, it is crucial to assess the compatibility of 5-Amino-2-(diethylamino)benzoic acid with common pharmaceutical excipients. The primary and secondary amine groups in the molecule could potentially interact with certain excipients.

A known incompatibility for amine-containing drugs is the Maillard reaction with reducing sugars like lactose.[6][7][8] Therefore, screening for such interactions is a critical step.

Experimental Protocol: Excipient Compatibility Screening

Objective: To evaluate the compatibility of 5-Amino-2-(diethylamino)benzoic acid with selected pharmaceutical excipients.

Methodology:

  • Excipient Selection: Choose a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

  • Sample Preparation: Prepare binary mixtures of the API and each excipient (e.g., in a 1:1 ratio). Also, prepare a sample of the pure API as a control.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: Analyze the samples at initial and subsequent time points for the appearance of new degradation products and any change in the physical appearance of the mixture using the validated stability-indicating HPLC method.

Conclusion

The solubility and stability of 5-Amino-2-(diethylamino)benzoic acid are critical quality attributes that must be thoroughly investigated to support successful drug development. This guide has provided a comprehensive framework for characterizing these properties, from foundational physicochemical measurements to detailed protocols for solubility, stability, and analytical method development. By adopting a systematic and scientifically rigorous approach as outlined herein, researchers and drug development professionals can gain the necessary insights to formulate a stable and bioavailable drug product.

References

  • Solubility of Things. 4-Aminobenzoic acid. [Link]

  • ACS Publications. Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols | Environmental Science & Technology Letters. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • The College of Wooster. Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • PubMed. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. [Link]

  • Journal of Chemical & Engineering Data. Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. [Link]

  • ACS Publications. Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K | Journal of Chemical & Engineering Data. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • PubMed. Determination of some aminobenzoic acid derivatives: glafenine and metoclopramide. [Link]

  • ResearchGate. Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. [Link]

  • The College of Wooster. Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. [Link]

  • ResearchGate. Solubility of p ABA in several solvents (data in Table 1), from above: methanol (hollow triangles), ethanol (diamonds), acetic acid (circles), ethyl acetate (hollow squares), 2-propanol (triangles), acetonitrile (squares) and 50% methanol–water (hollow circles) for F a (blue) and F b (red), with corresponding regression curves. [Link]

  • ResearchGate. Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. [Link]

  • PubMed. Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. [Link]

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • Fisher Digital Publications. Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]

  • ResearchGate. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter. [Link]

  • ResearchGate. Structures of six aromatic amines assayed for stability testing. [Link]

  • IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Ovid. THERMAL STUDIES ON SOME SUBSTITUTED AMINOBENZOIC ACIDS. [Link]

  • FAO AGRIS. Analysis of six aromatic amines stability in workplace measurement. [Link]

  • MDPI. UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. [Link]

  • ResearchGate. Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. [Link]

  • ResearchGate. Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • Arotec. Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]

  • NIH. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [Link]

  • CORE. pH and Solvent Influence on p-Aminobenzoic Acid. [Link]

  • International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]

  • ResearchGate. Oxidation of aromatic amino acid residues. [Link]

  • Research Journal of Pharmacy and Technology. Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. [Link]

  • National Taiwan University. Comparison of methods for determination of para-aminobenzoic acid (PABA). [Link]

  • SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Oxidation of aromatic substrates. Part 3. Synthesis of amino-acids by the selective action of ruthenium tetraoxide upon arylalkylamines. [Link]

  • PubMed. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. analysis of amino acids by high performance liquid chromatography. [Link]

  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]

  • BCO-DMO. Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30]. [Link]

Sources

Exploratory

A Versatile Scaffold for Innovations in Medicinal Chemistry, Materials Science, and Molecular Imaging

An In-Depth Technical Guide to the Research Applications of 5-Amino-2-(diethylamino)benzoic Acid Abstract 5-Amino-2-(diethylamino)benzoic acid is a multifaceted aromatic compound characterized by a unique substitution pa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of 5-Amino-2-(diethylamino)benzoic Acid

Abstract

5-Amino-2-(diethylamino)benzoic acid is a multifaceted aromatic compound characterized by a unique substitution pattern that bestows it with significant potential across a spectrum of scientific disciplines. The presence of a carboxylic acid, a primary amine, and a tertiary diethylamino group on the benzoic acid core renders it a highly versatile building block for chemical synthesis. This guide provides an in-depth exploration of the potential research applications of this compound, drawing insights from the established utility of its structural isomers and related aminobenzoic acid derivatives. We will delve into its prospective roles in drug discovery as a scaffold for novel therapeutics, in materials science for the development of advanced functional dyes and polymers, and in molecular imaging as a precursor for innovative fluorescent probes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols to unlock the full potential of 5-Amino-2-(diethylamino)benzoic acid.

Introduction: Unveiling the Potential of a Unique Molecular Architecture

The aminobenzoic acid framework is a cornerstone in the development of a vast array of functional molecules.[1] The strategic placement of amino and carboxylic acid groups on an aromatic ring provides a versatile platform for creating compounds with diverse biological and physicochemical properties. 5-Amino-2-(diethylamino)benzoic acid, with its distinct arrangement of electron-donating groups, presents a compelling case for exploration in several high-impact research areas.

While direct literature on the specific applications of 5-Amino-2-(diethylamino)benzoic acid is emerging, a comprehensive analysis of its structural analogues provides a robust foundation for predicting its utility. For instance, its isomer, 2-amino-5-(diethylamino)benzoic acid, is recognized as a valuable intermediate in the synthesis of azo dyes and functional materials for non-linear optics and dye-sensitized solar cells.[2] Furthermore, the broader class of aminobenzoic acid derivatives has been extensively investigated for therapeutic applications, demonstrating activities ranging from anticancer to antimicrobial.[1][3]

This guide will, therefore, extrapolate from the known applications of these related compounds to propose and detail potential research avenues for 5-Amino-2-(diethylamino)benzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-(diethylamino)benzoic acid is fundamental to designing its applications.

PropertyValueSource
CAS Number 165662-26-0[4][5]
Molecular Formula C11H16N2O2[4]
Molecular Weight 208.26 g/mol [5]
LogP 2.26[4]
Purity Typically ≥95%[5]
Physical Form Solid[5]
Storage Room Temperature[5]

These properties suggest a compound with moderate lipophilicity and good stability, making it amenable to a variety of synthetic transformations and biological assays.

Potential Application I: A Scaffold for Novel Drug Discovery

The aminobenzoic acid moiety is a well-established pharmacophore present in numerous approved drugs. The dual functionality of the amino and carboxylic acid groups in 5-Amino-2-(diethylamino)benzoic acid allows for diverse derivatization, making it an ideal starting point for generating compound libraries for high-throughput screening.

Rationale: Leveraging a Privileged Scaffold
  • Anticancer Agents: Derivatives of p-aminobenzoic acid (PABA) have shown promise as VEGFR-2 inhibitors and have been explored for their anticancer properties.[1] The substitution pattern of 5-Amino-2-(diethylamino)benzoic acid can be exploited to synthesize novel analogues with potential activity against various cancer cell lines.

  • Antimicrobial Agents: The PABA scaffold is also a key component in the synthesis of sulfonamides, a class of antibiotics. By analogy, derivatives of 5-Amino-2-(diethylamino)benzoic acid could be designed to inhibit microbial growth.[3]

  • Anti-inflammatory and Analgesic Agents: The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) that contain an aminobenzoic acid core suggests that derivatives of this compound could be explored for their anti-inflammatory and analgesic properties.

Experimental Workflow: Synthesis and Screening of a Small Molecule Library

The following workflow outlines a general approach to exploring the medicinal chemistry applications of 5-Amino-2-(diethylamino)benzoic acid.

workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening start 5-Amino-2-(diethylamino)benzoic acid derivatize_amine Derivatization of Primary Amine (e.g., acylation, sulfonylation) start->derivatize_amine derivatize_acid Derivatization of Carboxylic Acid (e.g., esterification, amidation) start->derivatize_acid library Compound Library derivatize_amine->library derivatize_acid->library hts High-Throughput Screening (e.g., cell viability, enzyme inhibition) library->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization hit_id->lead_opt sar Structure-Activity Relationship (SAR) Studies lead_opt->sar sar->hts Iterative Improvement

Caption: Workflow for drug discovery using 5-Amino-2-(diethylamino)benzoic acid.

Detailed Protocol: Synthesis of an Amide Derivative

This protocol provides a representative example of how to derivatize the primary amino group of 5-Amino-2-(diethylamino)benzoic acid.

  • Dissolution: Dissolve 5-Amino-2-(diethylamino)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the mixture to 0°C and slowly add the desired acyl chloride or anhydride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Potential Application II: Development of Functional Dyes and Materials

The electron-rich aromatic system of 5-Amino-2-(diethylamino)benzoic acid makes it an attractive candidate for the development of novel dyes and functional organic materials.

Rationale: Harnessing Electronic Properties
  • Azo Dyes: The primary amino group can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with tunable colors and properties.[6] Its isomer, 2-amino-5-(diethylamino)benzoic acid, is already noted for its use in creating azo dyes with potential applications in non-linear optics and dye-sensitized solar cells.[2]

  • Fluorescent Materials: The presence of two electron-donating amino groups on the benzoic acid core suggests that derivatives of this compound could exhibit interesting photophysical properties, including fluorescence.[6] These materials could find use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Experimental Workflow: Synthesis and Characterization of an Azo Dye

workflow cluster_synthesis Azo Dye Synthesis cluster_characterization Characterization start 5-Amino-2-(diethylamino)benzoic acid diazotization Diazotization (NaNO2, HCl) start->diazotization coupling Azo Coupling (with coupling agent) diazotization->coupling dye Azo Dye coupling->dye spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) dye->spectroscopy thermal Thermal Analysis (TGA, DSC) spectroscopy->thermal electrochemical Electrochemical Analysis (Cyclic Voltammetry) thermal->electrochemical

Caption: Workflow for the synthesis and characterization of an azo dye.

Potential Application III: Precursor for Fluorescent Probes

The development of fluorescent probes for biological imaging is a rapidly growing field.[] The structural characteristics of 5-Amino-2-(diethylamino)benzoic acid make it an excellent starting material for the design of novel fluorescent probes.

Rationale: Designing Environment-Sensitive Fluorophores
  • Intrinsic Fluorescence: The extended π-system and the presence of electron-donating groups suggest that derivatives of 5-Amino-2-(diethylamino)benzoic acid may possess intrinsic fluorescence.

  • Solvatochromism: The polarity of the molecule, arising from the amino and carboxylic acid groups, could lead to solvatochromic fluorescence, where the emission wavelength is dependent on the polarity of the environment. This property is highly desirable for probes designed to report on changes in the cellular microenvironment.[8]

  • Targeted Probes: The carboxylic acid and primary amino groups provide convenient handles for conjugation to biomolecules (e.g., peptides, antibodies) or targeting ligands, enabling the development of probes for specific cellular components or processes.

Experimental Protocol: Synthesis of a Fluorescent Amino Acid Analogue

This protocol outlines the synthesis of a fluorescent D-amino acid (FDAA) analogue, which can be used for bacterial cell wall imaging.

  • Protection: Protect the carboxylic acid of 5-Amino-2-(diethylamino)benzoic acid as a methyl or ethyl ester.

  • Coupling: Couple the protected aminobenzoic acid to the side chain of a suitable D-amino acid (e.g., D-lysine) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Deprotection: Remove the protecting groups from the amino acid and the benzoic acid to yield the final fluorescent D-amino acid analogue.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

  • Application: The resulting FDAA can be used to label the peptidoglycan of live bacteria for imaging by confocal or super-resolution microscopy.

Conclusion and Future Directions

5-Amino-2-(diethylamino)benzoic acid represents a promising, yet underexplored, molecular scaffold. Based on the well-documented applications of its isomers and other aminobenzoic acid derivatives, this compound holds significant potential in drug discovery, materials science, and the development of fluorescent probes. The experimental workflows and protocols outlined in this guide provide a starting point for researchers to investigate and unlock the full potential of this versatile molecule. Future research should focus on the systematic derivatization of its functional groups and the thorough evaluation of the resulting compounds in a variety of biological and material science applications. The insights gained from such studies will undoubtedly contribute to the advancement of these fields.

References

  • 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692 - PubChem. Available from: [Link]

  • 5-Amino-2-(dimethylamino)benzoic acid - MySkinRecipes. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • [Effect of 5-[2-(diethylamino)ethyl]amino-5,11- dihydro[9]benzoxepino[3,4-b]pyridine Trihydrochloride (KW-5805) on the Biosynthesis of Rat Gastric Mucus] - PubMed. Available from: [Link]

  • N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Available from: [Link]

  • Benzoic acid, 5-(((diethylamino)acetyl)amino)-2-hydroxy-, methyl ester - PubChem. Available from: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC - PubMed Central. Available from: [Link]

  • 5-Amino-3-(diethylamino)-5H-benzo[4][10]imidazo[1,2-b][2][4][6][9]thiatriazine 1,1-Dioxide. Available from: [Link]

  • Fluorescent Retinoic Acid Analogues as Probes for Biochemical and Intracellular Characterization of Retinoid Signaling Pathways - ACS Publications. Available from: [Link]

  • Synthetic Studies and Antibacterial Activity of Nucleobases and their N- and S-Glucosidesfrom 2-Amino Benzoic Acid and its Benzamido Derivatives - Oriental Journal of Chemistry. Available from: [Link]

  • Development of bifunctional fluorescent probes and their application to α-helix labelling. Available from: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available from: [Link]

  • Plant Antimicrobial Peptides and Their Main Families and Roles: A Review of the Literature. Available from: [Link]

  • Synthesis of 5-amino-3-(diethylamino)-5H-benzo[4][10]imidazo[1,2-b][2][4][6][9]thiatriazine 1,1-dioxide (6). - ResearchGate. Available from: [Link]

  • Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - NIH. Available from: [Link]

Sources

Foundational

A Technical Guide to 5-Amino-2-(diethylamino)benzoic acid: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: 5-Amino-2-(diethylamino)benzoic acid is a uniquely substituted aromatic compound that serves as a highly vers...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-Amino-2-(diethylamino)benzoic acid is a uniquely substituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its structure is characterized by three distinct functional groups—a carboxylic acid, a primary arylamine, and a tertiary arylamine—each offering specific and orthogonal reactivity. The presence of two strong electron-donating amino groups on the benzene ring profoundly influences its electronic properties, making it an attractive precursor for functional materials such as azo dyes and components for non-linear optics.[1][2] In medicinal chemistry, the scaffold of aminobenzoic acid is a privileged structure, frequently found in a wide array of therapeutic agents, including anesthetics, antibacterials, and anti-inflammatories.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and synthetic applications of 5-Amino-2-(diethylamino)benzoic acid, offering field-proven insights for its strategic implementation in complex molecule and materials synthesis.

Core Compound Profile and Physicochemical Properties

The Aminobenzoic Acid Scaffold: A Privileged Structure

Aminobenzoic acids are foundational scaffolds in drug discovery and development.[6][7] The archetypal molecule, p-aminobenzoic acid (PABA), is a structural moiety in approximately 1.5% of all commercial drugs, spanning a vast range of therapeutic applications.[5] The power of this scaffold lies in its bifunctional nature, allowing for systematic modifications at both the amino and carboxyl termini to generate large combinatorial libraries for high-throughput screening.[5] 5-Amino-2-(diethylamino)benzoic acid builds upon this legacy, offering additional complexity and electronic tuning through the introduction of a tertiary diethylamino group.

Structural Features and Electronic Landscape

The synthetic utility of 5-Amino-2-(diethylamino)benzoic acid is dictated by the interplay of its three functional groups. The primary amino (-NH₂) group at the 5-position and the diethylamino (-N(Et)₂) group at the 2-position are both potent electron-donating groups that activate the aromatic ring towards electrophilic substitution.[8] Conversely, the carboxylic acid (-COOH) at the 1-position is an electron-withdrawing group, deactivating the ring. This electronic push-pull dynamic makes the molecule a valuable precursor for dyes and materials where intramolecular charge transfer is a desired property.[2]

Caption: Molecular structure of 5-Amino-2-(diethylamino)benzoic acid.

Physicochemical Data

A summary of essential physicochemical and handling information is provided below for laboratory use.

PropertyValueReference(s)
CAS Number 165662-26-0[9]
Molecular Formula C₁₁H₁₆N₂O₂[2][9]
Molecular Weight 208.26 g/mol [2][9]
Physical Form Solid
Purity Typically ≥95%[9]
Storage Temperature Room Temperature (RT)
InChI Key OFVPBQOQYKZWBO-UHFFFAOYSA-N

A Guide to Synthetic Transformations

The molecule's value stems from the ability to selectively address its functional groups. Understanding the causality behind reaction choices is critical for successful synthesis design.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid is a versatile handle for introducing diversity, primarily through the formation of ester and amide bonds.

  • Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or alkylation with alkyl halides under basic conditions can be employed.

  • Amide Bond Formation: This is arguably the most common transformation in drug development. The carboxylic acid can be activated with standard peptide coupling reagents (e.g., DCC, EDC, HATU) to react with a primary or secondary amine, forming a stable amide linkage.[10]

  • Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acid chloride. This intermediate is not typically isolated but is reacted in situ with nucleophiles like amines or alcohols to form amides or esters, respectively.[10]

G start 5-Amino-2-(diethylamino) benzoic acid ester Ester Derivative start->ester ROH, H+ amide Amide Derivative start->amide R'R''NH, Coupling Agent (e.g., EDC, HATU) acid_chloride Acid Chloride (Intermediate) start->acid_chloride SOCl₂ or (COCl)₂ acid_chloride->amide R'R''NH

Caption: Key synthetic routes originating from the carboxylic acid group.

Reactions Targeting the Primary Aryl Amino Group

The primary amino group at the 5-position offers a distinct set of synthetic possibilities, crucial for scaffold modification and diversification.

  • N-Acylation: The amino group readily reacts with acid chlorides or anhydrides to form amides. This reaction is often used as a protecting strategy to moderate the powerful activating effect of the amino group, thereby preventing polysubstitution during subsequent electrophilic aromatic substitution reactions.[8]

  • Diazotization (Sandmeyer & Related Reactions): Treatment with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid at low temperatures, converts the primary amino group into a diazonium salt (-N₂⁺).[11] This diazonium group is an exceptional leaving group (N₂) and can be displaced by a wide array of nucleophiles, including halides (CuX), cyanide (CuCN), hydroxyl (-OH), and even hydrogen (H₃PO₂).[11] This two-step sequence is a powerful method for introducing substituents that are otherwise difficult to install directly.

G start 5-Amino-2-(diethylamino) benzoic acid diazonium Aryl Diazonium Salt (Intermediate) start->diazonium NaNO₂, HCl 0-5 °C amide N-Acyl Derivative start->amide RCOCl or (RCO)₂O product Halogenated, Cyanated, Hydroxylated, or Deaminated Product diazonium->product CuX, CuCN, H₂O/Δ, or H₃PO₂

Caption: Synthetic pathways involving the primary amino group.

Application in Heterocyclic Synthesis

Heterocyclic compounds are the cornerstone of medicinal chemistry. The ortho-disposition of the diethylamino and carboxylic acid groups, along with the amino group at the 5-position, makes this building block an excellent precursor for constructing fused heterocyclic systems. For instance, condensation reactions with appropriate partners can lead to the formation of benzimidazoles, quinazolinones, and other pharmacologically relevant scaffolds.[12][13]

Protocol Example: Generalized Synthesis of a Benzimidazole Derivative

This protocol is a representative workflow adapted from methodologies for synthesizing benzimidazole rings from ortho-amino aniline derivatives.[12]

Objective: To construct a benzimidazole ring system via condensation.

Step-by-Step Methodology:

  • Intermediate Formation: The 5-amino group would first be modified or protected as required for the target molecule. For this generalized example, we consider the reaction of the 2-amino (or a derivative) and a carboxylic acid. In our specific molecule, the 2-diethylamino group is not a primary amine, so a preliminary modification would be required to create a suitable precursor, such as reduction of a nitro group ortho to an amine. However, the principle of using an ortho-diamine structure is key.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the ortho-phenylenediamine precursor (derived from the title compound) in a suitable solvent like ethanol or acetic acid.

  • Reagent Addition: Add 1.1 equivalents of a suitable aldehyde or carboxylic acid derivative.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrates.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final benzimidazole derivative.

Case Studies and Broader Applications

Scaffolding for Pharmaceutical Agents

The structural motifs within 5-Amino-2-(diethylamino)benzoic acid are reminiscent of several classes of drugs. The aminobenzoic acid core is central to local anesthetics like procaine and benzocaine.[4] The ability to derivatize both the acid and amino termini allows for the exploration of structure-activity relationships (SAR) in the development of new anti-inflammatory, antimicrobial, or anti-ulcer agents.[3][14] Patents involving substituted benzimidazoles, often derived from related precursors, highlight the industrial relevance of this chemical space for creating novel therapeutics.[10][12]

Synthesis of Functional Dyes and Materials

The electronic architecture of the molecule, featuring two strong donor groups (-NH₂, -N(Et)₂) and an acceptor group (-COOH), makes it an ideal candidate for synthesizing functional dyes.[1] This "push-pull" system facilitates intramolecular charge transfer (ICT), a property essential for applications in non-linear optics (NLO) and as sensitizers in dye-sensitized solar cells (DSSCs).[2] The primary amino group is a convenient anchor for azo coupling reactions, allowing for the creation of intensely colored azo dyes with tailored absorption spectra.

Experimental and Spectroscopic Profile

Handling and Safety

As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored sealed in a cool, dry place to ensure long-term stability. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Spectroscopic Characterization (Predicted)

While an experimental spectrum is definitive, a predicted spectroscopic profile provides a valuable baseline for characterization. The following table outlines the expected signals based on the compound's functional groups and data from analogous structures.[15][16][17]

SpectroscopyExpected Features
¹H NMR - Aromatic Protons (3H): Complex splitting patterns in the δ 6.0-7.5 ppm range. The protons will be significantly upfield-shifted due to the strong electron-donating effects of the two amino groups. - -NH₂ Protons (2H): A broad singlet, typically between δ 3.5-5.0 ppm. - -N(CH₂CH₃)₂ Protons (4H): A quartet around δ 3.0-3.5 ppm. - -N(CH₂CH₃)₂ Protons (6H): A triplet around δ 1.0-1.3 ppm. - -COOH Proton (1H): A very broad singlet far downfield, > δ 10 ppm, may not always be observed.
¹³C NMR - Carbonyl Carbon (-COOH): δ 165-175 ppm. - Aromatic Carbons (6C): Signals between δ 100-155 ppm. Carbons attached to the amino groups will be significantly shielded (lower ppm), while the carbon attached to the -COOH will be deshielded (higher ppm). - Alkyl Carbons (-CH₂- and -CH₃): Signals in the aliphatic region, typically δ 40-50 ppm for the -CH₂- and δ 12-18 ppm for the -CH₃.
FT-IR - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Primary Amine): Two distinct sharp peaks around 3300-3500 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp absorption around 1680-1710 cm⁻¹. - N-H Bend (Primary Amine): Peak around 1600-1650 cm⁻¹. - C-N Stretches: Absorptions in the 1250-1350 cm⁻¹ region.

Conclusion

5-Amino-2-(diethylamino)benzoic acid is a potent and multifaceted building block for synthetic chemists. Its pre-installed functional handles provide a robust platform for rapid diversification through well-established and reliable chemical transformations. The unique electronic properties conferred by its substituent pattern open avenues beyond traditional drug synthesis, extending its utility into the realm of advanced materials science. By understanding the distinct reactivity of each functional group, researchers can strategically leverage this compound to construct complex molecular architectures and accelerate innovation in both pharmaceutical and materials development.

References

  • MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Isac Paulraj, E., et al. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 3(5), 323-339. [Link]

  • Hoffmann, K., et al. (1960). U.S. Patent No. 2,945,044.
  • Chitkara University. (2015). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2333. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-276. [Link]

  • Google Patents. U.S.
  • Google Patents. U.S. Patent No. 8,232,265. [Link]

  • MDPI. (2017). 5-Amino-3-(diethylamino)-5H-benzo[12][18]imidazo[1,2-b][1][12][16][19]thiatriazine 1,1-Dioxide. Molbank, 2017(3), M947. [Link]

  • ACS Publications. Supporting Information for N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. [Link]

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • PubChem. Pharmaceutical compositions - Patent US-11564886-B2. [Link]

  • Regulations.gov. Patent Term Extension Application for U.S. Patent No. 8,829,195. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(11), 1599. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • National Center for Biotechnology Information. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals (Basel), 16(11), 1599. [Link]

  • PubMed. (1988). [Effect of 5-[2-(diethylamino)ethyl]amino-5,11-dihydro[1]benzoxepino[3,4-b]pyridine Trihydrochloride (KW-5805) on the Biosynthesis of Rat Gastric Mucus]. Nihon Yakurigaku Zasshi, 91(5), 285-292. [Link]

  • Squarix. New Heterocyclic Amino Acid Building Blocks. [Link]

  • YouTube. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives. [Link]

  • Chen, H., & Guan, L. (2004). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today, 9(1), 38-43. [Link]

  • OpenStax. 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition. [Link]

  • Michigan State University. Reaction of Amines with Nitrous Acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electron-Donating Properties of 5-Amino-2-(diethylamino)benzoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electron-donating properties of 5-Amino-2-(diethylamino)benzoic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating properties of 5-Amino-2-(diethylamino)benzoic acid. While specific experimental data for this compound is not extensively available in published literature, this document establishes a robust theoretical framework and details the necessary experimental protocols to fully characterize its electronic behavior. By examining the foundational principles of its constituent functional groups—the aniline-like amino and diethylamino moieties and the benzoic acid scaffold—we project its properties and provide field-proven methodologies for their validation. This guide is intended to empower researchers to harness the potential of this molecule in applications ranging from materials science to drug development, where modulation of electronic characteristics is paramount.

Introduction: The Molecular Architecture and Rationale

5-Amino-2-(diethylamino)benzoic acid is a unique trifunctional aromatic compound. Its architecture is distinguished by the presence of three key moieties on a central benzene ring: a primary amino group, a tertiary diethylamino group, and a carboxylic acid group. The electronic character of this molecule is dominated by the powerful electron-releasing nature of the two nitrogen-based substituents. This inherent electron-richness makes it a compelling candidate for applications requiring strong electron donors, such as in the synthesis of azo dyes, the development of materials with non-linear optical (NLO) properties, and as a versatile building block in medicinal chemistry.[1]

The primary focus of this guide is to dissect the origin of its electron-donating properties and to provide a clear, actionable path for their empirical and computational characterization. The strategic placement of the substituents—the diethylamino group ortho to the carboxylic acid and the amino group meta to it—creates a complex interplay of inductive and resonance effects that dictates the molecule's overall electronic profile. Understanding this interplay is critical for predicting its reactivity and utility.

Theoretical Framework: Unpacking the Electron-Donating Strength

The potent electron-donating capacity of 5-Amino-2-(diethylamino)benzoic acid stems from the synergistic effects of the primary amino (-NH₂) and tertiary diethylamino (-N(Et)₂) groups. Both groups donate electron density into the aromatic π-system through resonance, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

The Role of Substituents: Hammett Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Negative σ values indicate electron-donating character.

SubstituentHammett Constant (σp)Reference
Amino (-NH₂)-0.66[2][3]
Dimethylamino (-N(CH₃)₂)-0.83[2]
Diethylamino (-N(CH₂CH₃)₂)Approx. -0.83 to -0.90 (inferred)

Note: The value for diethylamino is inferred from the dimethylamino value, as the slightly greater inductive effect of ethyl groups enhances its donating strength.

The strongly negative σ values for both amino and dialkylamino groups confirm their powerful electron-releasing nature. In the target molecule, these groups work in concert to create a highly nucleophilic aromatic system.

Intramolecular Charge Transfer (ICT)

The presence of strong donor groups (-NH₂, -N(Et)₂) and a potential acceptor (the π-system itself or the carboxylic acid group under certain conditions) sets the stage for Intramolecular Charge Transfer (ICT) upon photoexcitation. In polar solvents, photoexcitation can promote an electron from a HOMO, largely localized on the amino groups, to a LUMO distributed across the aromatic ring and the carboxyl group.[4][5] This phenomenon is critical for applications in fluorescent probes and NLO materials.

dot

Caption: Photoexcitation and Intramolecular Charge Transfer (ICT).

Computational Modeling: HOMO-LUMO Analysis

Density Functional Theory (DFT) is an indispensable tool for predicting electronic properties. A key output is the energy of the frontier molecular orbitals, the HOMO and LUMO.

  • HOMO (Highest Occupied Molecular Orbital): A high HOMO energy level is indicative of a strong electron donor, as less energy is required to remove an electron. For this molecule, the HOMO is expected to have significant contributions from the nitrogen lone pairs of both the amino and diethylamino groups.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the primary destination for an excited electron. Its energy level and distribution are crucial for understanding electronic transitions and reactivity.

  • HOMO-LUMO Gap (ΔE): A small HOMO-LUMO gap is characteristic of molecules that are easily polarizable and often exhibit absorption at longer wavelengths (i.e., are colored).

dot

HOMO_LUMO cluster_levels cluster_axis LUMO LUMO (Lowest Unoccupied Molecular Orbital) π* character, delocalized on ring/carboxyl spacer1 HOMO HOMO (Highest Occupied Molecular Orbital) π character, localized on N atoms axis_top Energy axis_bottom axis_top->axis_bottom   Synthesis_Workflow start 2-Chloro-5-nitrobenzoic acid step1_reagents Diethylamine, K₂CO₃, DMSO intermediate 2-(Diethylamino)-5-nitrobenzoic acid step1_reagents->intermediate SNAAr step2_reagents H₂, Pd/C (or SnCl₂, HCl) product 5-Amino-2-(diethylamino)benzoic acid step2_reagents->product Reduction

Sources

Foundational

A Theoretical and Computational Investigation of 5-Amino-2-(diethylamino)benzoic Acid: A Guide for Drug Discovery and Materials Science

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Amino-2-(diethylamino)benzoic acid, a substituted aromatic compound with potential applications in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Amino-2-(diethylamino)benzoic acid, a substituted aromatic compound with potential applications in pharmaceutical and materials science. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document synthesizes established computational methodologies applied to analogous aminobenzoic acid derivatives to propose a robust research protocol. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for characterizing the structural, electronic, and spectroscopic properties of 5-Amino-2-(diethylamino)benzoic acid to unlock its potential.

Introduction: The Scientific Imperative

Substituted benzoic acids are a cornerstone of modern chemistry, serving as versatile building blocks in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients (APIs) to advanced materials like dyes and fluorescent probes.[1][2] The specific arrangement of electron-donating and electron-withdrawing groups on the benzene ring dictates the molecule's physicochemical properties, including its acidity, reactivity, and biological activity. 5-Amino-2-(diethylamino)benzoic acid presents an intriguing case with two electron-donating groups—an amino and a diethylamino group—at positions that can significantly influence the electronic environment of the carboxylic acid functionality.

A thorough understanding of this molecule at a quantum mechanical level is paramount for predicting its behavior in various chemical and biological systems. Computational chemistry provides a powerful and cost-effective toolkit to elucidate molecular structure, predict spectroscopic signatures, and rationalize reactivity, thereby accelerating the discovery and development process. This guide outlines a systematic approach to the theoretical and computational characterization of 5-Amino-2-(diethylamino)benzoic acid, leveraging the principles of Density Functional Theory (DFT) and other computational methods that have been successfully applied to similar molecular systems.[3][4]

Foundational Chemical Properties

A baseline understanding of the fundamental properties of 5-Amino-2-(diethylamino)benzoic acid is essential before embarking on computational studies.

PropertyValueSource
CAS Number 165662-26-0[3][5][6]
Molecular Formula C₁₁H₁₆N₂O₂[3][5]
Molecular Weight 208.26 g/mol [5][6]
Physical Form Solid[3][5]
Purity (Typical) 95%[3][5]
InChI Key OFVPBQOQYKZWBO-UHFFFAOYSA-N[3][6]

Theoretical Framework and Computational Methodologies

The cornerstone of a robust computational study is the selection of appropriate theoretical models and methods. For a molecule like 5-Amino-2-(diethylamino)benzoic acid, a combination of methods is recommended to provide a comprehensive understanding of its properties.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has been shown to provide reliable results for the geometries and electronic properties of substituted benzoic acids.[3][7]

Basis Sets

The choice of basis set is critical for obtaining accurate results. A Pople-style basis set, such as 6-311G+(2d,p) , is recommended for geometry optimization and frequency calculations. This basis set includes diffuse functions (+) to accurately describe the electron density far from the nucleus, which is important for anions and systems with lone pairs, and polarization functions (2d,p) to allow for flexibility in the shape of the electron density.[4]

Solvation Models

To simulate the behavior of 5-Amino-2-(diethylamino)benzoic acid in a condensed phase, it is crucial to incorporate a solvation model. The Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are excellent choices for implicitly modeling the solvent environment. These models represent the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk effects of the solvent.

Proposed Computational Workflow

The following section outlines a step-by-step computational workflow for the comprehensive characterization of 5-Amino-2-(diethylamino)benzoic acid.

Caption: Proposed computational workflow for the theoretical characterization of 5-Amino-2-(diethylamino)benzoic acid.

Step 1: Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Protocol:

  • Generate an initial 3D structure of 5-Amino-2-(diethylamino)benzoic acid using a molecular builder.

  • Perform a full geometry optimization in the gas phase using DFT with the B3LYP functional and the 6-311G+(2d,p) basis set.

  • To account for the flexibility of the diethylamino and carboxylic acid groups, a conformational search should be performed to identify the global minimum on the potential energy surface.

  • Re-optimize the lowest energy conformer in the desired solvent (e.g., water, DMSO) using a continuum solvation model (PCM or SMD).

Step 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

Protocol:

  • Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311G+(2d,p)).

  • Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

  • The calculated vibrational frequencies can be used to predict the IR spectrum of the molecule. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.[8][9]

Step 3: Electronic Structure Analysis

Objective: To understand the electronic properties of the molecule, including its reactivity and charge distribution.

Protocol:

  • Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electron-donating and accepting capabilities of the molecule. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity.

  • Calculate the molecular electrostatic potential (MEP) to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Perform a Natural Bond Orbital (NBO) analysis to gain insights into intramolecular interactions, such as hydrogen bonding and charge delocalization.

Step 4: Spectroscopic Properties Prediction

Objective: To predict the NMR and UV-Vis spectra to aid in experimental characterization.

Protocol:

  • NMR Spectroscopy: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G+(2d,p) level of theory, including a solvation model.[4] The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: Use Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This can provide insights into the chromophoric nature of the molecule.

Anticipated Results and Their Significance

The proposed computational studies are expected to yield a wealth of information about 5-Amino-2-(diethylamino)benzoic acid:

  • Optimized Molecular Structure: The precise bond lengths, bond angles, and dihedral angles will provide a detailed 3D model of the molecule. Intramolecular hydrogen bonding between the amino/diethylamino groups and the carboxylic acid is anticipated and can be quantified.

  • Electronic Properties: The HOMO-LUMO gap will offer insights into the molecule's kinetic stability and reactivity. The MEP will highlight the electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and potential binding modes to biological targets.

  • Spectroscopic Signatures: The predicted IR, NMR, and UV-Vis spectra will serve as a theoretical benchmark for experimental characterization, aiding in the identification and purity assessment of the synthesized compound.

  • Acidity (pKa) Prediction: While beyond the scope of the basic workflow, more advanced computational protocols can be employed to predict the pKa of the carboxylic acid group. This is a critical parameter for understanding its behavior in biological systems and for formulation development. Studies on substituted benzoic acids have shown good correlation between calculated gas-phase acidities and experimental pKa values.[3][7][10]

Conclusion: Paving the Way for Innovation

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical and computational characterization of 5-Amino-2-(diethylamino)benzoic acid. By systematically applying the described methodologies, researchers can gain deep insights into the fundamental properties of this molecule, thereby guiding its rational design and application in drug discovery and materials science. The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research, and the framework presented here provides a solid foundation for such endeavors.

References

  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules. [Link]

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of the American Society for Mass Spectrometry. [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]

  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. [Link]

  • Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. Spectroscopy Letters. [Link]

  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • (PDF) Meta - Aminobenzoic Acid: Structures and Spectral Characteristics. ResearchGate. [Link]

  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. ResearchGate. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

Sources

Exploratory

Safety, handling, and storage of 5-Amino-2-(diethylamino)benzoic acid

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 5-Amino-2-(diethylamino)benzoic acid This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 5-Amino-2-(diethylamino)benzoic acid

This guide provides comprehensive safety protocols and technical insights for researchers, scientists, and drug development professionals working with 5-Amino-2-(diethylamino)benzoic acid (CAS No: 165662-26-0). Adherence to these procedures is critical for ensuring personnel safety, maintaining sample integrity, and complying with regulatory standards. As a substituted benzoic acid derivative, this compound requires careful management due to its potential hazards.

Hazard Identification and Risk Assessment

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

  • Acute Oral Toxicity: May be harmful if swallowed.

GHS Hazard Classification Summary

The following table summarizes the anticipated GHS classifications based on analogous compounds.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Precautionary Measures

A proactive approach to safety involves strict adherence to the following precautionary statements:

Statement TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310 / P313Immediately call a POISON CENTER or doctor/physician. / Get medical advice/attention.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Hierarchy of Safety Controls

To mitigate the risks associated with 5-Amino-2-(diethylamino)benzoic acid, a multi-layered approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: The hierarchy of safety controls, prioritizing measures from most to least effective.

Safe Handling Protocols

Handling 5-Amino-2-(diethylamino)benzoic acid requires meticulous attention to detail to prevent exposure and contamination.

Required Engineering Controls & Personal Protective Equipment (PPE)
  • Engineering Controls : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 or EU EN166 standards are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.

  • Skin Protection : A flame-resistant or 100% cotton lab coat must be worn and kept fully fastened. Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use and practice proper glove removal technique to avoid skin contact.

  • Respiratory Protection : If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator (e.g., N95 for dusts) is required.

Step-by-Step Handling Workflow

This protocol outlines the essential steps for safely weighing and preparing solutions of the compound.

cluster_1 Safe Handling Workflow Prep 1. Preparation - Don full PPE - Verify fume hood function - Assemble all materials Acclimate 2. Acclimation - Allow sealed container to reach room temperature in a desiccator Prep->Acclimate Weigh 3. Weighing - Perform inside fume hood - Use anti-static weigh paper - Close container immediately Acclimate->Weigh Dissolve 4. Dissolution - Add solvent slowly - Cap and mix gently (sonicate if needed) Weigh->Dissolve Cleanup 5. Post-Handling - Decontaminate surfaces - Dispose of waste properly - Wash hands thoroughly Dissolve->Cleanup

Caption: A standardized workflow for handling 5-Amino-2-(diethylamino)benzoic acid.

Causality Behind Key Steps:

  • Acclimation (Step 2): Allowing the container to warm to room temperature before opening is crucial. This prevents atmospheric moisture from condensing on the cold, hygroscopic solid, which would compromise the compound's stability and weight accuracy.

  • Weighing in Fume Hood (Step 3): This is a critical engineering control to contain any airborne dust particles, preventing respiratory exposure.

  • Post-Handling Decontamination (Step 5): Thoroughly cleaning the work area and washing hands prevents inadvertent exposure and cross-contamination of other experiments.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Exposure RouteFirst Aid Response
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult or stopped, administer artificial respiration. Call a poison center or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.

Spill Management and Waste Disposal

Spill Response
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated (fume hood running).

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust.

  • Clean-up: Carefully sweep or scoop up the material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all contaminated materials (including paper towels and gloves) as hazardous waste.

Waste Disposal
  • Chemical Waste: All waste containing 5-Amino-2-(diethylamino)benzoic acid, including contaminated consumables and rinsate, must be collected in a clearly labeled, sealed hazardous waste container.

  • Do Not Mix: Do not mix this waste with other waste streams.

  • Regulatory Compliance: Disposal must be carried out through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

Storage and Stability

Proper storage is vital for maintaining the chemical integrity of 5-Amino-2-(diethylamino)benzoic acid.

  • Lyophilized Solid:

    • Long-Term: Store in a tightly sealed container at -20°C for maximum stability, which can last for several years.

    • Short-Term: For shorter periods, storage at 2-8°C is acceptable.

    • Conditions: The storage area must be dry, well-ventilated, and protected from light and moisture. The compound is stable under recommended storage conditions.

  • Solutions:

    • Instability: Peptides and related compounds are significantly less stable in solution.

    • Preparation: It is highly recommended to prepare solutions fresh for each experiment.

    • Storage: If storage is unavoidable, prepare single-use aliquots and store them frozen

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Azo Dyes using 5-Amino-2-(diethylamino)benzoic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-(diethylamino)benzoic acid as a diazo component in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-(diethylamino)benzoic acid as a diazo component in the synthesis of azo dyes. The guide delves into the fundamental chemical principles of diazotization and azo coupling, offering detailed, field-proven protocols for synthesis, purification, and characterization. By explaining the causality behind experimental choices and incorporating robust validation steps, these notes are designed to ensure reproducible and reliable outcomes in a research setting.

Part 1: Scientific Principles & Rationale

Introduction to Azo Dyes and 5-Amino-2-(diethylamino)benzoic acid

Azo compounds, characterized by the functional group (-N=N-), are a cornerstone of the chemical colorant industry, accounting for over 60% of all synthetic dyes produced globally.[1][2] Their widespread use in textiles, printing, pharmaceuticals, and as laboratory indicators stems from their straightforward synthesis, structural versatility, and vibrant colors, which arise from the extended π-conjugated system created by the azo linkage between aromatic rings.[1][3]

The synthesis of azo dyes is classically a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[2][4] 5-Amino-2-(diethylamino)benzoic acid (MW: 208.26 g/mol , CAS: 165662-26-0) is a highly suitable precursor for this process. Its chemical structure features:

  • A primary aromatic amine (-NH₂) at the C5 position, which is the reactive site for diazotization.

  • A strongly electron-donating diethylamino group (-N(C₂H₅)₂) at the C2 position, which activates the aromatic ring.

  • An electron-withdrawing carboxylic acid group (-COOH) at the C1 position, which can modulate the final dye's solubility and binding characteristics.

This unique combination of functional groups allows it to serve as a versatile "diazo component," forming the foundation upon which a diverse range of azo dyes can be built.

The Chemistry of Azo Dye Formation: A Mechanistic Overview

Successful synthesis hinges on understanding the causality behind the two core reaction stages.

Diazotization is the conversion of the primary amino group of 5-Amino-2-(diethylamino)benzoic acid into a diazonium salt.[5] This transformation is achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[6]

Causality of Experimental Conditions:

  • In Situ Generation: Nitrous acid is unstable and must be prepared fresh within the reaction mixture.

  • Acidic Medium: A strong acid serves two purposes: it protonates sodium nitrite to form nitrous acid and it dissolves the starting amine, preventing unwanted side reactions like triazene formation.[7]

  • Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are notoriously unstable and can decompose violently at higher temperatures, typically yielding phenols and releasing nitrogen gas.[8] Maintaining an ice-bath temperature throughout the reaction is essential for maximizing the yield of the diazonium intermediate.[9]

The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺), which attacks the nitrogen of the primary amine, followed by a series of proton transfers and the elimination of water to yield the aryldiazonium ion.[8]

The azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion, a weak electrophile, attacks an activated, electron-rich aromatic ring of a "coupling component."[1][7]

Causality of Experimental Conditions:

  • Activated Coupling Component: The reaction requires a nucleophilic partner with strong electron-donating groups, such as the hydroxyl (-OH) of phenols and naphthols or the amino (-NR₂) of anilines.[8][10] For this protocol, we select 2-Naphthol (β-Naphthol) , a classic coupling agent that produces intensely colored red-orange dyes.[7][8]

  • pH Control: The pH of the reaction medium is crucial as it dictates the reactive species.

    • For coupling with phenols (like 2-Naphthol), a mildly alkaline pH (8-10) is required. This deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion (-O⁻), enhancing the nucleophilicity of the aromatic ring.[1]

    • If the pH is too low (acidic), the concentration of the phenoxide is insufficient for coupling to occur efficiently. If the pH is too high, the diazonium ion can be converted into a non-electrophilic diazotate species.

The substitution typically occurs at the para position to the activating group unless it is blocked, in which case ortho substitution occurs.[10] In 2-Naphthol, the coupling occurs at the C1 position (ortho to the hydroxyl group).

Part 2: Experimental Protocols & Methodologies

Materials & Equipment

Table 1: Reagents and Materials

Reagent/Material Grade Supplier Example
5-Amino-2-(diethylamino)benzoic acid ≥95% Purity ChemBridge
2-Naphthol (β-Naphthol) Reagent Grade Sigma-Aldrich
Sodium Nitrite (NaNO₂) ACS Reagent Fisher Scientific
Hydrochloric Acid (HCl) Concentrated (37%) VWR
Sodium Hydroxide (NaOH) Pellets, ACS Reagent J.T. Baker
Ethanol 95% or Absolute Decon Labs
Deionized Water (DI H₂O) Type II In-house system
Celite® (optional, for filtration) Standard MilliporeSigma

| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore |

Equipment:

  • Magnetic stirrer with stir bars

  • Beakers (100 mL, 250 mL) and Erlenmeyer flasks

  • Graduated cylinders and pipettes

  • Glass stirring rod and thermometer (-10 to 110 °C)

  • Ice bath

  • Büchner funnel and vacuum flask

  • pH paper or calibrated pH meter

  • Standard laboratory glassware for recrystallization

  • Analytical balance

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Chemical Handling:

    • Aromatic Amines: Handle 5-Amino-2-(diethylamino)benzoic acid in a well-ventilated area or chemical fume hood. Aromatic amines can be toxic.[11][12]

    • Sodium Nitrite: Toxic if swallowed. Avoid generating dust.

    • Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care, adding reagents slowly to avoid splashing and exothermic reactions.

  • Reaction Conditions: The diazotization reaction must be kept cold. A runaway reaction can lead to the rapid decomposition of the diazonium salt.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Diazotization of 5-Amino-2-(diethylamino)benzoic acid

This protocol is based on a 10 mmol scale.

  • Preparation of Amine Solution: In a 250 mL beaker, combine 2.08 g (10 mmol) of 5-Amino-2-(diethylamino)benzoic acid with 30 mL of DI water and 2.5 mL of concentrated HCl. Stir until a clear solution or a fine suspension is formed.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring. Ensure the temperature is stable before proceeding.

  • Preparation of Nitrite Solution: In a separate 100 mL beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold DI water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes using a pipette. Crucial: Maintain the temperature below 5 °C throughout the addition. The formation of a pale yellow solution indicates the presence of the diazonium salt.

  • Stirring: After the addition is complete, continue to stir the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. This resulting solution, the "diazonium salt solution," is unstable and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • Preparation of Coupling Solution: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 40 mL of a 1 M NaOH solution (1.6 g NaOH in 40 mL DI water). Stir until the 2-Naphthol is fully dissolved.

  • Cooling: Cool this "coupling solution" in an ice bath to below 10 °C.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold coupling solution with vigorous stirring. A deeply colored precipitate (typically red or orange) should form immediately.

  • pH Adjustment: During the addition, monitor the pH and ensure it remains alkaline (pH 8-10). Add more 1 M NaOH if necessary.

  • Stirring & Precipitation: Continue stirring the mixture in the ice bath for 30-45 minutes to allow for complete coupling and precipitation of the azo dye.

  • Isolation of Crude Product: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with several portions of cold DI water until the filtrate is colorless and neutral (pH ~7). This removes unreacted salts and base.

  • Drying: Press the solid dye as dry as possible on the funnel, then transfer it to a watch glass to air dry or dry in a desiccator. Record the crude yield.

Part 3: Purification, Characterization & Data

Purification: Recrystallization

The crude dye can be purified by recrystallization to remove impurities. Ethanol or an ethanol-water mixture is often a suitable solvent system.

  • Dissolve the crude dye in a minimum amount of boiling ethanol.

  • If the solution is not clear, perform a hot filtration (optionally with a small amount of Celite®) to remove insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization Techniques

A self-validating protocol requires confirmation of the product's identity and purity.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A single spot for the recrystallized product indicates high purity.

  • UV-Visible Spectroscopy: The dye, dissolved in a suitable solvent (e.g., DMSO, ethanol), will exhibit strong absorption in the visible region (400-700 nm) due to the extended π-conjugation of the azo chromophore.[9][13]

  • FT-IR Spectroscopy: Provides structural information. Key vibrational bands confirm the presence of specific functional groups.[14]

  • ¹H NMR Spectroscopy: Confirms the final molecular structure by showing the chemical shifts and integrations of protons on the aromatic rings and alkyl groups.[13][15]

Table 2: Expected Spectroscopic Data for the Azo Dye Product

Technique Feature Expected Observation Rationale
FT-IR N=N stretch Weak-to-medium band at ~1450-1580 cm⁻¹ Characteristic azo group vibration.[14]
O-H stretch Broad band at ~3200-3600 cm⁻¹ From the naphthol hydroxyl group.
C=O stretch Strong band at ~1680-1710 cm⁻¹ From the carboxylic acid group.
UV-Vis λ_max ~480-520 nm Corresponds to the π → π* transition of the extended chromophore.
¹H NMR Aromatic Protons Multiple signals in the δ 6.5-8.5 ppm range Protons on both aromatic ring systems.
-OH Proton A singlet, often broad, at δ > 9 ppm Phenolic proton.
-COOH Proton A singlet, often broad, at δ > 11 ppm Carboxylic acid proton.

| | -CH₂- & -CH₃ | Signals in the δ 1.0-3.5 ppm range | Protons of the diethylamino group. |

Part 4: Visualized Workflows

The following diagrams illustrate the key experimental and logical processes.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_output Output Amine Dissolve Amine in HCl/H₂O CoolAmine Cool Amine Soln. to 0-5 °C Amine->CoolAmine Nitrite Prepare Aq. NaNO₂ Solution AddNitrite Add NaNO₂ Soln. Dropwise (< 5 °C) Nitrite->AddNitrite CoolAmine->AddNitrite T < 5°C StirCold Stir Cold for 15 min AddNitrite->StirCold Diazonium Diazonium Salt Solution (Use Immediately) StirCold->Diazonium

Caption: Workflow for the diazotization of 5-Amino-2-(diethylamino)benzoic acid.

Azo_Coupling_Workflow cluster_inputs Inputs cluster_reaction Reaction & Isolation cluster_output Output Diazonium Cold Diazonium Salt Solution Combine Add Diazonium Soln. to Naphthol Soln. Diazonium->Combine Naphthol Prepare 2-Naphthol in Aq. NaOH CoolNaphthol Cool Naphthol Soln. (< 10 °C) Naphthol->CoolNaphthol CoolNaphthol->Combine pH 8-10 Stir Stir Cold for 30-45 min Combine->Stir FilterWash Vacuum Filter & Wash with H₂O Stir->FilterWash CrudeDye Crude Azo Dye (Solid) FilterWash->CrudeDye

Caption: Workflow for the azo coupling reaction and product isolation.

General_Mechanism Amine Aromatic Amine (Diazo Component) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Azo Dye Product Diazonium->AzoDye Azo Coupling (Controlled pH) CouplingComp Activated Aromatic (Coupling Component) CouplingComp->AzoDye

Caption: The logical relationship between components in azo dye synthesis.

References

  • Azo coupling. (n.d.). Grokipedia.
  • Azo Coupling. (n.d.). Organic Chemistry Portal.
  • Azo coupling. (n.d.). Wikipedia.
  • Diazotisation. (n.d.). Organic Chemistry Portal.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). SBRR Mahajana College.
  • 5-amino-2-(diethylamino)benzoic acid | 165662-26-0. (n.d.). Hit2Lead.
  • Diazotisation and coupling reaction. (n.d.). Slideshare.
  • DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU.
  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025). ResearchGate.
  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. (2021). Rasayan Journal of Chemistry.
  • Diazotization Reaction Mechanism. (n.d.). Unacademy.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
  • FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. (n.d.). TSI Journals.
  • Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. (n.d.). Studylib.
  • Application Notes: The Role of 4-Aminobenzoic Acid in Azo Dye Synthesis. (2025). Benchchem.
  • The Synthesis of Azo Dyes. (n.d.). University of Alberta.
  • SAFETY DATA SHEET - 5-Acetamido-2-aminobenzoic acid. (2025). Fisher Scientific.
  • Classifications, properties, recent synthesis and applications of azo dyes. (2020). National Institutes of Health (NIH).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
  • SAFETY DATA SHEET - Benzoic acid, 4-amino-, 2-(diethylamino)ethyl ester, monohydrochloride. (2009). Thermo Fisher Scientific.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). IntechOpen.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI.
  • (PDF) Synthesis, Characterization and Analytical Study of New Azo Dye. (n.d.). ResearchGate.
  • 5-Amino-2-(dimethylamino)benzoic acid. (n.d.). MySkinRecipes.
  • SAFETY DATA SHEET - 2-Amino-5-hydroxybenzoic acid. (2025). Fisher Scientific.
  • 5-amino-2-(diethylamino)benzoic acid | 165662-26-0. (n.d.). Sigma-Aldrich.
  • 5-Amino-2-(dimethylamino)benzoic acid. (n.d.). PubChem.
  • Synthesis, Characterization and Biological Activities of Some Metal Complexes Derived from Azo Dye Ligand 2-[2'-(5-Methyl thiazolyl)azo]-5-dimethylamino Benzoic Acid. (2018). Asian Journal of Chemistry.
  • 2-amino-5-(diethylamino)benzoic acid | 1178154-64-7. (n.d.). Sigma-Aldrich.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health (NIH).
  • Synthesis, Characterization and Analytical Study of New Azo Dye. (2024). ResearchGate.

Sources

Application

Application Notes &amp; Protocols: Experimental Setup for Coupling Reactions with 5-Amino-2-(diethylamino)benzoic Acid

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing coupling reactions with 5-Amino-2-(diethylamino)benzoic acid. This document offers in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing coupling reactions with 5-Amino-2-(diethylamino)benzoic acid. This document offers in-depth technical protocols, explains the rationale behind experimental choices, and provides troubleshooting strategies to ensure successful synthesis of novel derivatives.

Introduction: The Versatility of 5-Amino-2-(diethylamino)benzoic Acid

5-Amino-2-(diethylamino)benzoic acid is a valuable bifunctional building block in synthetic organic chemistry. Its structure, featuring both a nucleophilic aromatic amine and a carboxylic acid on a substituted benzene ring, allows for a diverse range of chemical transformations. This unique arrangement makes it an attractive starting material for the synthesis of complex molecules, including pharmaceutical intermediates, fluorescent probes, and novel materials.[1] The diethylamino group ortho to the carboxylic acid introduces steric hindrance and alters the electronic properties of the molecule, which necessitates careful consideration and optimization of reaction conditions.

This guide will focus on three primary classes of coupling reactions that leverage the functional groups of 5-Amino-2-(diethylamino)benzoic acid:

  • Amide Bond Formation: Utilizing the carboxylic acid or the amino group to form amide linkages, a cornerstone of medicinal chemistry.

  • Palladium-Catalyzed Cross-Coupling Reactions: Specifically, Buchwald-Hartwig amination of the amino group and Sonogashira coupling of a halogenated derivative.

  • Multi-Component Reactions: Highlighting the Ugi reaction, where the molecule can act as either the amine or carboxylic acid component to rapidly build molecular complexity.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is critical for successful and reproducible experimentation.

PropertyValueSource(s)
CAS Number 165662-26-0[2]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Physical Form Solid
Typical Purity ≥95%
Storage Conditions Room Temperature
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents.

Handling Precautions: Always handle 5-Amino-2-(diethylamino)benzoic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Protocol I: Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery and development. Given the presence of both an amine and a carboxylic acid, 5-Amino-2-(diethylamino)benzoic acid can react as either coupling partner. The protocol below details the coupling of the carboxylic acid moiety with a primary amine. The steric hindrance from the ortho-diethylamino group can slow down the reaction, making the choice of an appropriate coupling reagent crucial.[3][4]

Rationale for Reagent Selection

Standard peptide coupling reagents like DCC/DMAP or EDC/HOBt can be effective.[5] However, for sterically hindered substrates, more potent activating agents are often required to achieve good yields and reasonable reaction times.[6] Phosphonium-based reagents (e.g., PyBOP) or aminium/uronium-based reagents (e.g., HATU, HBTU) are excellent choices. HATU, which forms a highly reactive OAt-ester, is particularly effective for challenging couplings. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the generated acids and facilitate the reaction.

Experimental Workflow: Amide Coupling

G reagents 1. Dissolve 5-Amino-2-(diethylamino)benzoic acid, primary amine, and HATU in anhydrous DMF. cooling 2. Cool reaction mixture to 0 °C in an ice bath. reagents->cooling base 3. Add DIPEA dropwise. cooling->base reaction 4. Warm to room temperature and stir for 12-24 hours. base->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Quench with water and extract with ethyl acetate. monitoring->workup Upon completion purification 7. Purify by column chromatography. workup->purification

Caption: Workflow for amide coupling.

Step-by-Step Protocol
  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Amino-2-(diethylamino)benzoic acid (1.0 eq).

    • Add the primary amine coupling partner (1.1 eq).

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the coupling of the amino group of our substrate with an aryl halide.[7][8] This reaction is highly dependent on the choice of ligand, which facilitates the catalytic cycle.[9] Sterically hindered biaryl phosphine ligands are often required for efficient coupling.

Experimental Workflow: Buchwald-Hartwig Amination

G reagents 1. Combine 5-Amino-2-(diethylamino)benzoic acid, aryl halide, Pd catalyst, ligand, and base in a sealed tube. solvent 2. Add anhydrous toluene. reagents->solvent degas 3. Degas the mixture (e.g., argon bubbling). solvent->degas reaction 4. Heat the reaction at 80-110 °C for 12-24 hours. degas->reaction monitoring 5. Monitor by TLC or GC-MS. reaction->monitoring workup 6. Cool, filter through Celite®, and concentrate. monitoring->workup Upon completion purification 7. Purify by column chromatography. workup->purification

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a flame-dried sealed tube, combine 5-Amino-2-(diethylamino)benzoic acid (1.2 eq), the aryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction Setup:

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, degassed toluene via syringe.

    • Seal the tube and place it in a preheated oil bath at 80-110 °C.

  • Reaction Progression and Workup:

    • Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

B. Sonogashira Coupling

To perform a Sonogashira coupling, the aromatic ring of 5-Amino-2-(diethylamino)benzoic acid must first be functionalized with a halide (e.g., iodine or bromine). This can be achieved through standard electrophilic halogenation methods. The resulting aryl halide can then be coupled with a terminal alkyne.[10][11]

Step-by-Step Protocol (Post-Halogenation)
  • Reagent Preparation:

    • To a Schlenk flask, add the halogenated 5-Amino-2-(diethylamino)benzoic acid derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction Progression and Workup:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate and purify by column chromatography.

Protocol III: Ugi Multi-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful method for rapidly generating diverse, peptide-like molecules in a single step.[12][13] 5-Amino-2-(diethylamino)benzoic acid can serve as either the amine or the carboxylic acid component. The following protocol describes its use as the amine component.

Experimental Workflow: Ugi Reaction

G reagents 1. Combine 5-Amino-2-(diethylamino)benzoic acid, aldehyde, and carboxylic acid in methanol. stir 2. Stir for 30 minutes at room temperature. reagents->stir isocyanide 3. Add the isocyanide component. stir->isocyanide reaction 4. Stir for 24-48 hours at room temperature. isocyanide->reaction workup 5. Remove solvent under reduced pressure. reaction->workup purification 6. Purify the residue by column chromatography or recrystallization. workup->purification

Caption: Workflow for the Ugi reaction.

Step-by-Step Protocol
  • Reagent Preparation:

    • In a round-bottom flask, dissolve 5-Amino-2-(diethylamino)benzoic acid (1.0 eq), an aldehyde or ketone (1.0 eq), and a carboxylic acid (1.0 eq) in a suitable solvent, typically methanol (MeOH), at a concentration of 0.5-1.0 M.[12]

  • Reaction Setup:

    • Stir the mixture at room temperature for approximately 30 minutes to facilitate imine formation.

    • Add the isocyanide component (1.0 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle with extreme care in a fume hood.

  • Reaction Progression and Workup:

    • Stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[12]

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can often be purified by direct recrystallization or by flash column chromatography.

Analytical Characterization and Troubleshooting

TechniquePurpose
TLC Rapid monitoring of reaction progress and preliminary assessment of purity.
LC-MS Accurate monitoring of reaction progress, identification of products and byproducts by mass.
NMR Structural elucidation of the final product and assessment of purity.
HRMS Determination of the exact mass and elemental composition of the product.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Ineffective coupling reagent; steric hindrance; poor quality reagents or solvents; incorrect stoichiometry.For amide coupling, switch to a more powerful reagent like HATU or COMU. For cross-coupling, screen different ligands and bases. Ensure all reagents are pure and solvents are anhydrous and degassed.
Multiple Byproducts Side reactions (e.g., self-coupling); decomposition of reagents or product; incorrect reaction temperature.Lower the reaction temperature. Ensure slow addition of reagents. For amide coupling, guanidinylation can occur with uronium reagents; switch to a phosphonium-based reagent.
Difficulty in Purification Co-elution of product with starting materials or byproducts.Optimize the chromatography eluent system. Consider alternative purification methods like preparative HPLC or recrystallization.

Conclusion

5-Amino-2-(diethylamino)benzoic acid is a highly adaptable building block for chemical synthesis. By carefully selecting the appropriate coupling strategy and optimizing reaction conditions, researchers can efficiently generate a wide array of complex and novel molecules. The protocols outlined in this guide provide a solid foundation for exploring the synthetic potential of this versatile compound. As with all chemical research, a systematic approach to optimization and troubleshooting is key to achieving success.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link][3][5][6]

  • MySkinRecipes. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. Retrieved from [Link][1]

  • PubChem. (n.d.). 5-Amino-2-(dimethylamino)benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][10]

  • ResearchGate. (2020). The Synthesis of Sterically Hindered Amides. Retrieved from [Link][4]

  • National Institutes of Health. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. Retrieved from [Link][14]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link][15]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link][12]

  • Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][18]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link][9]

  • Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][8]

Sources

Method

Prospecting 5-Amino-2-(diethylamino)benzoic Acid as a Versatile Fluorophore for Advanced Bioimaging

Introduction: The Untapped Potential of a Novel Fluorophore Scaffold In the dynamic field of bioimaging, the quest for novel fluorophores with superior photophysical properties and versatile conjugation chemistry is perp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Fluorophore Scaffold

In the dynamic field of bioimaging, the quest for novel fluorophores with superior photophysical properties and versatile conjugation chemistry is perpetual. While the bioimaging applications of 5-Amino-2-(diethylamino)benzoic acid have not been extensively documented, its chemical architecture, featuring a push-pull system of an electron-donating amino group and an electron-withdrawing carboxylic acid on an aromatic ring, strongly suggests its potential as a fluorescent probe. Derivatives of aminobenzoic acid, such as ortho-aminobenzoic acid (Abz), have been successfully employed as fluorescent reporters in peptide studies, demonstrating sensitivity to the local microenvironment.[1][2] Similarly, para-aminobenzoic acid (pABA) exhibits solvatochromism, where its spectral properties are influenced by the polarity of the solvent.[3]

This application note puts forth a prospective guide for leveraging 5-Amino-2-(diethylamino)benzoic acid as a foundational scaffold for the development of novel fluorescent probes for live-cell imaging. We will explore its potential derivatization, propose a protocol for its application in cellular staining, and discuss its prospective utility in probing cellular microenvironments. The methodologies presented herein are based on established principles of fluorescent probe design and application and are intended to serve as a robust starting point for experimental validation.

Physicochemical and Hypothetical Spectral Properties

PropertyHypothetical Value/ObservationRationale
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Predicted Excitation (λex) ~340-380 nmBased on the absorption maxima of other aminobenzoic acid derivatives. The exact wavelength will be influenced by the solvent environment.
Predicted Emission (λem) ~420-500 nm (blue to green)A significant Stokes shift is expected due to intramolecular charge transfer (ICT) upon excitation, a characteristic of push-pull fluorophores. The emission color is likely to be sensitive to the polarity of the environment (solvatochromism).
Quantum Yield (Φ) Moderate to HighThe rigid aromatic core and the presence of electron-donating and withdrawing groups are conducive to efficient fluorescence. However, this is highly dependent on the microenvironment and potential non-radiative decay pathways.
Solubility Soluble in organic solvents (e.g., DMSO, DMF), sparingly in water.The diethylamino and benzoic acid moieties confer some polarity, but the overall aromatic structure suggests better solubility in organic solvents. For biological applications, stock solutions in DMSO are recommended.
Potential Applications Live-cell imaging, environmental sensing, targeted labeling.The carboxylic acid group provides a handle for conjugation to biomolecules. Its potential solvatochromic properties make it a candidate for probing changes in cellular microenvironments, such as lipid membranes or protein binding pockets.[4]

PART 1: From Scaffold to Probe - A Proposed Synthesis Workflow

To be employed as a bioimaging tool, the carboxylic acid moiety of 5-Amino-2-(diethylamino)benzoic acid can be activated for conjugation to biomolecules such as proteins, peptides, or antibodies. A common strategy is the conversion to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on target molecules.

Diagram: Proposed Synthesis of an NHS Ester Derivative

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Biomolecule start 5-Amino-2-(diethylamino)benzoic acid reagents N-Hydroxysuccinimide (NHS) Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC) start->reagents React with solvent Anhydrous DMF or DMSO reagents->solvent in product 5-Amino-2-(diethylamino)benzoic acid NHS ester solvent->product Yields biomolecule Biomolecule with primary amine (e.g., Protein, Peptide) product->biomolecule Reacts with conjugate Fluorescently Labeled Biomolecule biomolecule->conjugate Forms

Caption: Proposed reaction scheme for the synthesis of a biomolecule-reactive NHS ester of 5-Amino-2-(diethylamino)benzoic acid.

Protocol 1: Synthesis of 5-Amino-2-(diethylamino)benzoic acid NHS Ester (Hypothetical)

Disclaimer: This is a prospective protocol and requires experimental optimization and safety assessment.

  • Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5-Amino-2-(diethylamino)benzoic acid in anhydrous dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of dicyclohexylcarbodiimide (DCC) to the solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: The filtrate containing the NHS ester can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using techniques such as ¹H NMR and mass spectrometry.

  • Storage: Store the purified NHS ester under desiccated and dark conditions at -20°C to prevent hydrolysis.

PART 2: Application in Live-Cell Imaging

The synthesized fluorescent probe can then be used to label and visualize cellular structures or processes. The following is a general protocol for staining live cells.

Diagram: General Workflow for Live-Cell Imaging

G cluster_0 Cell Preparation & Staining cluster_1 Imaging & Analysis cell_culture Culture cells on glass-bottom dishes probe_prep Prepare working solution of fluorescent probe in buffer staining Incubate cells with the probe solution cell_culture->staining Add wash Wash cells to remove excess probe staining->wash After incubation imaging Image cells using fluorescence microscopy wash->imaging Proceed to analysis Analyze images for localization, intensity, etc. imaging->analysis Followed by

Caption: A generalized workflow for staining and imaging live cells with a fluorescent probe.

Protocol 2: Live-Cell Staining and Imaging (Prospective)

Disclaimer: This protocol is a general guideline and requires optimization for specific cell types and experimental goals.

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency.

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the 5-Amino-2-(diethylamino)benzoic acid-derived probe in high-quality, anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal staining time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed imaging buffer to remove unbound probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the predicted excitation and emission wavelengths of the probe.

Potential Applications and Future Directions

The unique chemical structure of 5-Amino-2-(diethylamino)benzoic acid opens up several exciting avenues for its application in bioimaging:

  • Environmental Sensing: The potential solvatochromic properties could be harnessed to develop probes that report on the polarity of their microenvironment. This could be used to study changes in membrane fluidity, protein folding, or the formation of lipid droplets.[4]

  • Targeted Labeling: By conjugating the activated probe to specific antibodies or ligands, it can be used to visualize the localization and trafficking of specific cellular targets.

  • pH Sensing: The amino and carboxylic acid groups may exhibit pH-dependent protonation states, which could influence the fluorescent properties of the molecule. This suggests the potential for developing ratiometric or intensity-based pH sensors for monitoring intracellular pH dynamics.

  • Two-Photon Microscopy: The intramolecular charge transfer characteristics of push-pull fluorophores often lead to large two-photon absorption cross-sections, making them potentially suitable for deep-tissue imaging with reduced phototoxicity.

Conclusion

While the application of 5-Amino-2-(diethylamino)benzoic acid in bioimaging is yet to be fully explored, its chemical structure holds significant promise for the development of a new class of fluorescent probes. Its potential for straightforward derivatization, coupled with the likelihood of environmentally sensitive fluorescence, makes it an attractive scaffold for creating tools to investigate complex cellular processes. The protocols and conceptual framework provided in this application note are intended to inspire and guide researchers in unlocking the full potential of this intriguing molecule in the realm of bioimaging. Experimental validation of the proposed synthesis and imaging protocols is the crucial next step in establishing 5-Amino-2-(diethylamino)benzoic acid as a valuable addition to the molecular imaging toolbox.

References

  • (2025-08-05) Solvatochromism, prototropism and complexation of para-aminobenzoic acid. [Source URL: https://www.researchgate.
  • Ito, A. S., Turchiello, R. D., Hirata, I. Y., Cezari, M. H., Meldal, M., & Juliano, L. (1998). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Biospectroscopy, 4(6), 395-402. [Source URL: https://pubmed.ncbi.nlm.nih.gov/10024227/]
  • Araujo, A. P., Ito, A. S., & Juliano, L. (1998). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. Biophysical chemistry, 73(3), 217-225. [Source URL: https://pubmed.ncbi.nlm.nih.gov/9704380/]
  • Kresheck, G. C., & Fernando, D. (1998). Fluorescence study of conformational properties of melanotropins labeled with aminobenzoic acid. Biopolymers, 45(5), 393-403. [Source URL: https://pubmed.ncbi.nlm.nih.gov/9548171/]
  • Fleisher, A. J., Morgan, P. J., & Pratt, D. W. (2011). High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior. ChemPhysChem, 12(10), 1808-1815. [Source URL: https://pubmed.ncbi.nlm.nih.gov/21557435/]
  • Takara, M., Eisenhut, J. K., Hirata, I. Y., Juliano, L., & Ito, A. S. (2009). Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid Derivatives. Journal of Fluorescence, 19(5), 853-859. [Source URL: https://link.springer.com/article/10.1007/s10895-009-0487-y]
  • Zhang, J., Li, J., Li, D., Liu, Y., & Wang, Y. (2020). Discovery of Nonpeptide, Environmentally Sensitive Fluorescent Probes for Imaging p53-MDM2 Interactions in Living Cell Lines and Tissue Slice. Analytical chemistry, 92(3), 2642-2648. [Source URL: https://pubmed.ncbi.nlm.nih.gov/31918545/]
  • (2025-08-09) Design, Synthesis, Application and Research Progress of Fluorescent Probes. [Source URL: https://link.springer.com/article/10.1007/s12540-023-00331-w]
  • Weiss, L. E., Umezawa, K., & Raines, R. T. (2011). Fluorogenic Label for Biomolecular Imaging. Bioconjugate chemistry, 22(1), 61-66. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041934/]
  • Li, H., Zhang, X., & Wang, S. (2013). Highly sensitive fluorescent sensing for water based on poly(m-aminobenzoic acid). Chemical Communications, 49(58), 6534-6536. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc42868a]
  • Yang, K., et al. (2022). Discovery of environment-sensitive fluorescent probes for detecting and inhibiting metallo-β-lactamase. Bioorganic Chemistry, 128, 106048. [Source URL: https://pubmed.ncbi.nlm.nih.gov/35952448/]
  • Kim, E., & Lee, J. S. (2015). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of chemical research, 48(3), 538-547. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4364491/]
  • Nani, R. R., et al. (2024). Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. Chemical science, 15(13), 4866-4874. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10970008/]
  • Li, J., & Chen, P. R. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Methods in enzymology, 580, 151-171. [Source URL: https://pubmed.ncbi.nlm.nih.gov/27702484/]
  • (2026-01-10) Recent advances in multimodal imaging of infections: research highlights using Nuclear-Optical imaging. [Source URL: https://www.springermedizin.de/recent-advances-in-multimodal-imaging-of-infections-research-h/26938220]
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of chemical research, 50(2), 366-375. [Source URL: https://pubmed.ncbi.nlm.nih.gov/28067047/]
  • Lee, M. H., & Sessler, J. L. (2013). Fluorescent Probes for Imaging in Humans: Where Are We Now?. ACS nano, 7(7), 5677-5682. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3761823/]
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Source URL: https://www.mdpi.com/1420-3049/28/13/5050]
  • Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10290595/]
  • van der Westhuizen, F. H., & Erasmus, E. (2016). The Use of p-Aminobenzoic Acid as a Probe Substance for the Targeted Profiling of Glycine Conjugation. Journal of biochemical and molecular toxicology, 30(3), 136-147. [Source URL: https://pubmed.ncbi.nlm.nih.gov/26485077/]
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Source URL: https://www.scholarsresearchlibrary.
  • Kwok, W. M., Ma, C., & Phillips, D. L. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(14), 7246-7256. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2020/cp/d0cp00589a]

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-(diethylamino)benzoic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-(diethylamino)benzoic acid as a versatile starting material...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-2-(diethylamino)benzoic acid as a versatile starting material for the synthesis of advanced pharmaceutical intermediates. The core focus is on the strategic formation of amide bonds, a cornerstone of medicinal chemistry. We present a detailed, step-by-step protocol for a representative synthesis, emphasizing the chemical principles, experimental rationale, and safety considerations that ensure reproducible and reliable outcomes.

Introduction: The Strategic Value of 5-Amino-2-(diethylamino)benzoic acid

5-Amino-2-(diethylamino)benzoic acid is a disubstituted benzoic acid derivative featuring three key functional groups: a carboxylic acid, a primary aromatic amine, and a tertiary diethylamino group. This unique arrangement makes it a valuable building block in pharmaceutical synthesis. The primary amine at the 5-position and the carboxylic acid at the 1-position are prime handles for orthogonal chemical modifications, particularly for constructing amide linkages, which are prevalent in a vast number of active pharmaceutical ingredients (APIs).

The diethylamino group at the 2-position, while generally less reactive, significantly influences the molecule's electronic properties and solubility, often imparting favorable pharmacokinetic characteristics to the final compound. Its structural similarity to moieties found in drugs like Procainamide, an antiarrhythmic agent, highlights its potential in designing novel therapeutics.[1][2]

Safety & Handling

Proper handling of all chemical reagents is paramount for laboratory safety. 5-Amino-2-(diethylamino)benzoic acid and the reagents used in its transformation require careful management.

2.1 Reagent Safety Overview

ReagentCAS NumberKey HazardsRecommended PPE
5-Amino-2-(diethylamino)benzoic acid165662-26-0Skin and eye irritant.[3]Safety glasses, lab coat, nitrile gloves
Thionyl Chloride (SOCl₂)7719-09-7Severe skin burns and eye damage, reacts violently with water, toxic if inhaled.Chemical splash goggles, face shield, chemical-resistant gloves, lab coat, use in a chemical fume hood.
N,N-Diethylethylenediamine100-36-7Flammable liquid, harmful if swallowed, causes severe skin burns and eye damage.Safety glasses, lab coat, chemical-resistant gloves, use in a chemical fume hood.
Triethylamine (Et₃N)121-44-8Highly flammable liquid, toxic if inhaled, causes severe skin burns and eye damage.Safety glasses, lab coat, chemical-resistant gloves, use in a chemical fume hood.
Dichloromethane (DCM)75-09-2Skin and eye irritant, suspected carcinogen.Safety glasses, lab coat, nitrile gloves, use in a chemical fume hood.

2.2 General Precautions Always work in a well-ventilated laboratory or chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3] All chemical waste should be disposed of according to institutional and local regulations.[3]

Core Synthetic Strategy: Amide Bond Formation via Acyl Chloride

The synthesis of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction. It requires the "activation" of the carboxylic acid to increase its electrophilicity. One of the most robust and classic methods is the conversion of the carboxylic acid to an acyl chloride. This intermediate is highly reactive towards nucleophilic attack by an amine.

Rationale for this Approach:

  • High Reactivity: Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring a high conversion rate.

  • Clean Byproducts: The reaction of thionyl chloride (SOCl₂) with the carboxylic acid produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the purification process.

  • Versatility: This method is applicable to a wide range of amines.

The overall workflow involves two primary stages: the formation of the acyl chloride intermediate and its subsequent reaction with the target amine.

G cluster_0 PART 1: Acyl Chloride Formation cluster_1 PART 2: Amide Coupling A 5-Amino-2-(diethylamino)benzoic acid C Intermediate: 5-Amino-2-(diethylamino)benzoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E Final Product: Amide Intermediate C->E Nucleophilic Acyl Substitution C->E D N,N-Diethylethylenediamine D->E caption Experimental Workflow Diagram

Caption: Experimental Workflow Diagram

Detailed Protocol: Synthesis of a Procainamide Analog

This protocol details the synthesis of N¹-(2-(diethylamino)ethyl)-5-amino-2-(diethylamino)benzamide, a structural analog of Procainamide, starting from 5-Amino-2-(diethylamino)benzoic acid.

4.1 Materials & Reagents

ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
5-Amino-2-(diethylamino)benzoic acid208.261.010.02.08 g
Thionyl Chloride (SOCl₂)118.971.515.01.1 mL
N,N-Diethylethylenediamine116.211.111.01.4 mL
Triethylamine (Et₃N)101.192.525.03.5 mL
Dichloromethane (DCM), anhydrous---70 mL

4.2 Step-by-Step Procedure

Step 1: Formation of 5-Amino-2-(diethylamino)benzoyl chloride (Acyl Chloride Intermediate)

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 5-Amino-2-(diethylamino)benzoic acid (2.08 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: In a chemical fume hood, carefully and slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension using a syringe. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂).

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Removal of Excess Reagent: Cool the flask to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting solid is the crude acyl chloride hydrochloride salt. Proceed immediately to the next step as this intermediate is moisture-sensitive.

Step 2: Amide Coupling with N,N-Diethylethylenediamine

  • Redissolution: Re-dissolve the crude acyl chloride intermediate in 30 mL of fresh anhydrous DCM under an inert atmosphere. Cool the flask to 0°C in an ice bath.

  • Amine/Base Solution: In a separate flask, prepare a solution of N,N-Diethylethylenediamine (1.4 mL, 11.0 mmol) and triethylamine (3.5 mL, 25.0 mmol) in 10 mL of anhydrous DCM.

    • Causality Note: Triethylamine acts as a base to neutralize the HCl salt of the acyl chloride and the HCl generated during the amide formation, driving the reaction to completion.

  • Coupling Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution over 20-30 minutes with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or overnight.

G cluster_activation Activation Step cluster_coupling Coupling Step COOH R-COOH AcylChloride R-COCl + SO₂↑ + HCl↑ COOH->AcylChloride - H₂O SOCl2 SOCl₂ SOCl2->AcylChloride Amide R-CONH-R' + Et₃N·HCl AcylChloride->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide Base Et₃N (Base) Base->Amide caption Amide Formation Mechanism

Caption: Amide Formation Mechanism

Step 3: Work-up and Purification

  • Quenching: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to remove any remaining acid, and then with 50 mL of brine (saturated NaCl solution).

  • Extraction: Separate the organic layer. Dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking on the acidic silica.

  • Characterization: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

4.3 Expected Results

ParameterExpected Outcome
Appearance Off-white to light yellow solid
Yield 70-85%
Purity (by HPLC) >95% after chromatography

Conclusion

5-Amino-2-(diethylamino)benzoic acid serves as an excellent scaffold for building complex pharmaceutical intermediates. The protocol detailed herein for amide bond formation via an acyl chloride intermediate is a reliable and scalable method. By understanding the underlying chemical principles and adhering to strict safety and experimental procedures, researchers can effectively leverage this versatile building block in the drug discovery and development pipeline. The general strategy can be adapted for coupling with various other amines, opening avenues to diverse chemical libraries.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Amino-2-(diethylamino)benzoic acid. Retrieved from Fisher Scientific.[3]

  • Sigma-Aldrich. (n.d.). 2-amino-5-(diethylamino)benzoic acid. Retrieved from Sigma-Aldrich.

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[4][5][6][7]

  • Google Patents. (2010). US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay.[8]

  • Carl ROTH GmbH + Co. KG. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).[9]

  • Abbott Laboratories. (n.d.). Synthesis of Procainamide Metabolites.[10]

  • PubChem. (2026). Procainamide. National Center for Biotechnology Information.[1]

  • Wikipedia. (2026). Procainamide.[2]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 5-Amino-2-(diethylamino)benzoic Acid and its Reaction Products

Abstract This document provides a comprehensive technical guide for the analysis of 5-Amino-2-(diethylamino)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] We present robust methodologie...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 5-Amino-2-(diethylamino)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] We present robust methodologies using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity detection and structural confirmation. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions and explaining the scientific rationale behind the chosen parameters. This guide will enable users to accurately monitor reaction progress, assess purity, and identify potential by-products.

Introduction: The Analytical Challenge

5-Amino-2-(diethylamino)benzoic acid is a multifunctional aromatic compound featuring a primary amine, a tertiary amine, and a carboxylic acid group. This amphiprotic nature—the ability to act as both an acid and a base—presents a unique challenge for chromatographic separation. The ionization state of the molecule is highly dependent on the pH of the mobile phase, which directly impacts its retention behavior on reversed-phase columns. Therefore, precise control over chromatographic conditions is paramount for achieving reproducible and accurate results. Furthermore, its role as a synthetic building block necessitates methods capable of separating the parent compound from starting materials, intermediates, and reaction by-products.[1] This application note details validated starting points for developing such methods.

Analyte Properties & Chromatographic Considerations
  • Compound: 5-Amino-2-(diethylamino)benzoic acid

  • Molecular Formula: C₁₁H₁₆N₂O₂[2]

  • Molecular Weight: 208.26 g/mol [2]

  • Structure:

    
    (A proper image would be embedded here in a real document)
    

Expert Insight: The key to analyzing this molecule is managing its multiple ionizable groups. The carboxylic acid (pKa ~4-5) and the two amine groups (pKa ~3-5 for the aromatic amine, ~9-10 for the diethylamino group) can exist in various protonated states. For reversed-phase HPLC, operating at a controlled pH is critical. A slightly acidic mobile phase (e.g., pH 3-5) ensures the diethylamino group is protonated (positively charged) and the carboxylic acid is largely non-ionized, providing a consistent net charge and promoting stable retention on a C18 stationary phase.

G cluster_Analyte Analyte Properties cluster_Method Methodology Choice A 5-Amino-2-(diethylamino)benzoic acid P1 Amphiprotic Nature (Acidic & Basic Groups) A->P1 P2 Aromatic Core A->P2 P3 Multiple N atoms A->P3 M1 Reversed-Phase HPLC (C18 Column) P1->M1 Requires hydrophobicity M2 Buffered Mobile Phase (Control pH) P1->M2 Controls ionization & retention M3 UV/PDA Detection P2->M3 Enables detection M4 LC-MS (ESI) P3->M4 Good ionization efficiency

Caption: Logical flow from analyte properties to analytical method selection.

Part I: HPLC-UV Method for Quantitative Purity Analysis

This method is designed for robust, routine quantification of 5-Amino-2-(diethylamino)benzoic acid in synthesis reaction mixtures and for purity assessment.

3.1. Principle and Justification

Reversed-phase chromatography on a C18 column is the gold standard for separating small aromatic molecules.[3][4] The primary challenge is controlling the analyte's ionization. We employ a buffered mobile phase at a slightly acidic pH to ensure consistent protonation of the amine groups, leading to stable retention times and excellent peak shape. A phosphate buffer is chosen for its buffering capacity and UV transparency, though for LC-MS applications, a volatile buffer like ammonium acetate or formate is required.[5][6] A Photodiode Array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength.

3.2. HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose column for aromatic compounds, providing good resolution and efficiency.[7]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.5 with H₃PO₄The buffer controls the ionization state of the analyte for reproducible retention. pH 3.5 ensures protonation of the basic groups.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte. Provides good peak shape.
Gradient 5% B to 70% B over 15 minStarts with high aqueous content to retain the analyte, then increases organic content to elute it and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection PDA/UV at 254 nmAromatic compounds strongly absorb UV light. 254 nm is a common wavelength; an absorbance maximum should be confirmed by a PDA scan.
Injection Vol. 10 µLA typical volume for analytical HPLC.
3.3. Step-by-Step Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 5-Amino-2-(diethylamino)benzoic acid reference standard in a 50:50 mixture of acetonitrile and water (diluent).

    • Create a working standard of 100 µg/mL by diluting the stock solution with the diluent.

  • Sample Preparation:

    • If the sample is from a reaction, quench a small aliquot and dilute it with the diluent to an expected concentration of ~100 µg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Setup and Equilibration:

    • Purge the HPLC system with the mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the working standard solution five times.

    • The %RSD for the peak area and retention time should be ≤ 2.0%.

    • The USP tailing factor for the analyte peak should be ≤ 2.0.

  • Analysis:

    • Inject the prepared samples and standards.

    • Integrate the peak corresponding to 5-Amino-2-(diethylamino)benzoic acid and calculate the concentration or purity based on the standard's response.

Part II: LC-MS Method for Identification and Trace Analysis

This method provides superior specificity and sensitivity, making it ideal for confirming the identity of reaction products, detecting low-level impurities, and performing metabolite identification studies.

4.1. Principle and Justification

LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[8][9] Electrospray Ionization (ESI) is used to generate gas-phase ions from the eluted analytes.[10] For 5-Amino-2-(diethylamino)benzoic acid, positive ion mode (ESI+) is highly effective due to the two basic nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion. This method uses volatile buffers (ammonium formate) that are compatible with mass spectrometry. Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information for unambiguous identification.[11]

4.2. LC-MS Method Parameters
ParameterRecommended ConditionJustification
LC System UPLC/UHPLC SystemProvides sharper peaks and better resolution, which is beneficial for MS detection.
Column C18, 2.1 x 50 mm, 1.8 µmSmaller column dimensions are suitable for lower flow rates used with MS and provide fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier that promotes protonation for ESI+ mode and is MS-compatible.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic mobile phase.
Gradient 5% B to 95% B over 5 minA fast gradient suitable for rapid screening and identification.
Flow Rate 0.4 mL/minOptimal flow rate for a 2.1 mm ID column and ESI interface.
Column Temp. 40 °CEnsures robust and reproducible chromatography.
MS System Quadrupole or Q-TOF Mass SpectrometerProvides the mass accuracy and fragmentation capabilities needed for identification.
Ionization Mode ESI, Positive IonThe two nitrogen atoms are easily protonated, leading to a strong signal for [M+H]⁺.
[M+H]⁺ (m/z) 209.13Calculated for C₁₁H₁₇N₂O₂⁺.
Capillary Voltage 3.5 kVTypical voltage for stable spray formation in ESI.
Drying Gas Temp 320 °COptimizes desolvation of the analyte ions.
Acquisition Mode Full Scan (m/z 50-500) and Targeted MS/MSFull scan detects all ions in a range, while MS/MS on m/z 209.13 provides structural confirmation.
4.3. Step-by-Step Protocol: LC-MS Analysis

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing p1 Dilute Reaction Mixture p2 Filter with 0.22 µm Syringe Filter p1->p2 lcms1 Equilibrate UPLC with Initial Conditions p2->lcms1 lcms2 Inject Sample lcms1->lcms2 lcms3 Acquire Data (Full Scan & MS/MS) lcms2->lcms3 d1 Extract Ion Chromatogram for m/z 209.13 lcms3->d1 d2 Analyze MS/MS Fragmentation Pattern d1->d2 d3 Identify By-products from Full Scan Data

Caption: A typical experimental workflow for LC-MS analysis.

  • Mobile Phase & Sample Preparation:

    • Prepare mobile phases using LC-MS grade solvents and additives.

    • Prepare samples as described in the HPLC protocol (Section 3.3), but dilute further to a final concentration of 1-10 µg/mL to avoid detector saturation.

  • MS Tuning and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Perform a direct infusion of a ~1 µg/mL solution of the analyte to optimize MS parameters (e.g., capillary voltage, gas flows, fragmentation energy) for the [M+H]⁺ ion at m/z 209.13.

  • LC-MS System Setup:

    • Equilibrate the UPLC system and column as described in the HPLC protocol.

  • Data Acquisition:

    • Set up an acquisition method that includes a full scan experiment to search for unknown impurities and a targeted MS/MS experiment on the precursor ion m/z 209.13.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 209.13 to specifically visualize the analyte peak.

    • Analyze the fragmentation spectrum from the MS/MS experiment to confirm the structure. Expected fragments may include losses of H₂O, CO₂, and parts of the diethylamino group.

    • Examine the full scan data for other masses that appear or disappear over the course of a reaction.

Application Example: Monitoring an Acylation Reaction

To demonstrate the utility of these methods, consider the acylation of the 5-amino group of 5-Amino-2-(diethylamino)benzoic acid with acetic anhydride to form N-(3-(diethylamino)-4-carboxy-phenyl)acetamide.

CompoundRoleExpected RT (min)[M+H]⁺ (m/z)
5-Amino-2-(diethylamino)benzoic acidStarting Material~3.5209.13
N-(3-(diethylamino)-4-carboxy-phenyl)acetamideProduct~4.8251.14
Acetic AnhydrideReagentNot Retained/VisibleN/A

Using the HPLC method, one can monitor the reaction by observing the decrease in the peak area at ~3.5 minutes and the corresponding increase in the peak area of the product at ~4.8 minutes. The LC-MS method would be used to confirm the mass of the product peak is 251.14, providing definitive evidence of a successful reaction.

References
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.Fresenius J Anal Chem.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Arom
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).Full article.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.VU Research Repository.
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.PMC.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • 5-Amino-2-(dimethylamino)benzoic acid Product Description.MySkinRecipes.
  • 2-amino-5-(diethylamino)benzoic acid.Sigma-Aldrich.
  • Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.Semantic Scholar.
  • 5-amino-2-(diethylamino)benzoic acid.ChemBridge.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis.
  • Amino Acid Analysis Methods.

Sources

Application

Application Notes and Protocols: Developing Sensors with 5-Amino-2-(diethylamino)benzoic Acid Derivatives

Introduction The development of sensitive and selective chemical and biological sensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, medical diagnostics, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of sensitive and selective chemical and biological sensors is a cornerstone of modern analytical science, with profound implications for environmental monitoring, medical diagnostics, and drug discovery. Among the vast array of molecular scaffolds utilized for sensor design, aromatic amino acids present a particularly versatile platform. Their inherent structural features—a rigid aromatic core, and reactive handles in the form of amino and carboxylic acid groups—allow for facile chemical modification and the introduction of diverse functionalities.

This guide focuses on a promising, yet underexplored, class of sensor building blocks: 5-Amino-2-(diethylamino)benzoic acid derivatives . The strategic placement of two distinct amino groups with differing basicity and nucleophilicity, combined with a carboxylic acid, on a benzene ring creates a unique scaffold. The electron-donating nature of the diethylamino and amino groups is anticipated to confer favorable photophysical properties, making these derivatives excellent candidates for the development of fluorescent sensors. Furthermore, the presence of multiple coordination sites (the two amino groups and the carboxylate) suggests a strong potential for creating selective chemosensors for metal ions and other analytes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the underlying scientific rationale for the experimental design, characterization, and application of sensors based on this versatile scaffold.

Core Principles of Sensing Mechanisms

Sensors derived from 5-Amino-2-(diethylamino)benzoic acid can be designed to operate through several mechanisms, primarily fluorescence and electrochemical transduction.

Fluorescent Sensing

The inherent fluorescence potential of the 5-Amino-2-(diethylamino)benzoic acid scaffold is a key advantage. The electron-rich aromatic system is a promising fluorophore. The sensing mechanism can be engineered through several principles:

  • Photoinduced Electron Transfer (PET): In the free sensor molecule, a "receptor" unit can quench the fluorescence of the fluorophore (the benzoic acid derivative) through PET. Upon binding of the target analyte to the receptor, the PET process is disrupted, leading to a "turn-on" fluorescence signal.

  • Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be modulated by the binding of an analyte. This can lead to a shift in the emission wavelength, allowing for ratiometric sensing, which is more robust as it is independent of the probe concentration.

  • Förster Resonance Energy Transfer (FRET): The scaffold can be incorporated into a FRET pair, where its fluorescence is quenched by a nearby acceptor. Analyte-induced conformational changes that alter the distance between the donor and acceptor can be used for detection.[1]

Electrochemical Sensing

The amino groups on the 5-Amino-2-(diethylamino)benzoic acid scaffold can be readily electropolymerized to form a conductive or insulating polymer film on an electrode surface.[2] This modified electrode can then be used for the electrochemical detection of analytes. The sensing mechanism can be based on:

  • Direct Electrocatalysis: The polymer film can catalyze the oxidation or reduction of the target analyte, leading to a measurable change in current.

  • Impedance Changes: The binding of the analyte to the polymer film can alter the impedance of the electrode surface, which can be measured using electrochemical impedance spectroscopy (EIS).

  • Voltammetric Response: The interaction of the analyte with the functionalized electrode can lead to changes in the peak currents or potentials in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV).[3]

Synthesis and Derivatization Strategies

The 5-Amino-2-(diethylamino)benzoic acid scaffold offers three primary points for chemical modification: the 5-amino group, the carboxylic acid, and the aromatic ring itself (though less common). The differential reactivity of the 5-amino group and the carboxylic acid allows for selective and sequential modifications.

General Derivatization Workflow

The following diagram illustrates a general workflow for synthesizing a sensor probe from the 5-Amino-2-(diethylamino)benzoic acid scaffold.

G cluster_0 Scaffold Preparation cluster_1 Functionalization cluster_2 Final Sensor Assembly cluster_3 Characterization start 5-Amino-2-(diethylamino)benzoic acid protect Protection of Amino or Carboxyl Group (Optional) start->protect Standard protecting group chemistry couple_receptor Coupling of Receptor Moiety start->couple_receptor Direct Coupling protect->couple_receptor e.g., Amide or Ester Linkage deprotect Deprotection couple_receptor->deprotect final_product Final Sensor Molecule deprotect->final_product purify Purification (HPLC, Column Chromatography) final_product->purify char Structural & Photophysical Characterization (NMR, MS, UV-Vis, Fluorescence) purify->char

Caption: General workflow for sensor synthesis.

Key Synthetic Reactions
  • Amide Bond Formation via EDC/NHS Coupling: The carboxylic acid group is a versatile handle for coupling to amine-containing molecules (e.g., peptides, signaling moieties). The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is a robust method for forming a stable amide bond.[4][5]

  • Schiff Base Formation: The 5-amino group can react with aldehydes or ketones to form Schiff bases, which can be further reduced to stable secondary amines. This is a common strategy for introducing receptor units.

  • Sulfonamide Formation: The 5-amino group can react with sulfonyl chlorides to form stable sulfonamides.

  • Surface Immobilization: The carboxylic acid can be used to anchor the sensor molecule to amine-functionalized surfaces (e.g., glass slides, nanoparticles), again using EDC/NHS chemistry.[6] Conversely, the amino group can be used to attach the molecule to carboxylate-functionalized surfaces.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Model Fluorescent Metal Ion Sensor

This protocol describes the synthesis of a model sensor for a divalent metal ion (e.g., Zn²⁺, Cu²⁺) by coupling a known metal-chelating moiety, such as a dipicolylamine (DPA) derivative, to the 5-amino group of the scaffold. The rationale is that upon chelation of the metal ion by the DPA receptor, the fluorescence of the aminobenzoic acid core will be modulated.

Materials:

  • 5-Amino-2-(diethylamino)benzoic acid

  • A suitable DPA-aldehyde derivative (e.g., 2-formylpyridine for initial Schiff base formation, followed by reductive amination with another picolylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA) for salt formation if needed for solubility/purification

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 5-Amino-2-(diethylamino)benzoic acid and 1.1 equivalents of the DPA-aldehyde derivative in anhydrous DCM.

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The formation of the imine intermediate should be visible as a new spot with a different Rf value.

  • Reductive Amination: Once the Schiff base formation is complete, add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Causality: STAB is a mild reducing agent that selectively reduces the imine to a secondary amine without affecting other functional groups.

  • Reaction Monitoring: Continue stirring at room temperature overnight. Monitor the reaction by TLC until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation:

  • NMR Spectroscopy: The ¹H NMR spectrum should show the disappearance of the aldehyde proton from the starting material and the appearance of new signals corresponding to the methylene bridge formed during reductive amination. The integration of all signals should match the expected structure.

  • Mass Spectrometry: The HRMS should show a molecular ion peak corresponding to the exact mass of the synthesized sensor molecule.[7][8]

Protocol 2: Characterization of Photophysical Properties

Materials:

  • Synthesized sensor probe

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, water)

  • UV-Vis spectrophotometer[9]

  • Fluorometer[10]

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the sensor probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired experimental buffer (e.g., HEPES buffer, pH 7.4).

    • Record the absorption spectrum from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_max).[11]

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the probe at its λ_max and record the emission spectrum.

    • Identify the wavelength of maximum emission (λ_em).

    • Determine the Stokes shift (λ_em - λ_max). A larger Stokes shift is generally desirable to minimize self-absorption.[10]

  • Quantum Yield Determination (Relative Method):

    • Measure the fluorescence intensity and absorbance of the probe solution.

    • Measure the fluorescence intensity and absorbance of a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under the same conditions.

    • Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Self-Validation:

  • The absorbance and emission spectra should be reproducible.

  • The determined quantum yield provides a quantitative measure of the probe's fluorescence efficiency.

Protocol 3: Evaluation of Sensor Performance for Metal Ion Detection

Materials:

  • Synthesized sensor probe

  • Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, CaCl₂, MgCl₂, etc.) in deionized water.

  • Experimental buffer (e.g., HEPES, pH 7.4)

Procedure:

  • Selectivity Study:

    • Prepare a series of solutions containing the sensor probe (e.g., 10 µM) in the buffer.

    • To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion.

    • Record the fluorescence emission spectrum for each solution.

    • Compare the fluorescence response in the presence of different metal ions to identify the target analyte.[3]

  • Titration Experiment:

    • Prepare a solution of the sensor probe (e.g., 10 µM) in the buffer.

    • Incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at λ_em against the concentration of the metal ion.

  • Determination of Limit of Detection (LOD):

    • Measure the fluorescence of a blank solution (probe only) multiple times (n > 10) to determine the standard deviation of the blank (σ).

    • The LOD is calculated as 3σ/k, where k is the slope of the initial linear portion of the titration curve.[12]

Data Presentation:

ParameterValueMethod
λ_abs (max)e.g., 350 nmUV-Vis Spectroscopy
λ_em (max)e.g., 450 nmFluorescence Spectroscopy
Stokes Shifte.g., 100 nmCalculation
Quantum Yield (Φ)e.g., 0.25Relative Method vs. Standard
SelectivityHigh for Zn²⁺ over other ionsFluorescence Spectroscopy
Limit of Detection (LOD)e.g., 50 nM3σ/k Method
Protocol 4: Application in Live Cell Imaging

This protocol outlines the use of the synthesized sensor for imaging intracellular metal ions.

Materials:

  • Synthesized sensor probe

  • Cell culture medium (e.g., DMEM)

  • Cells plated on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets[13]

Procedure:

  • Cell Culture: Culture the cells of interest on glass-bottom dishes to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of the sensor probe in cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe loading solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove extracellular probe.[14]

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire images using the appropriate excitation and emission filters for the probe.

  • Analyte Stimulation (Optional):

    • To confirm the sensor's response in a cellular environment, cells can be treated with a cell-permeable form of the target analyte (e.g., Zn²⁺ with a zinc ionophore like pyrithione) and imaged over time.

Self-Validation:

  • Control experiments should be performed with cells not loaded with the probe to assess autofluorescence.

  • The observed fluorescence should be localized to specific cellular compartments if the probe is designed to do so.

  • The fluorescence intensity should change upon stimulation with the target analyte.

Visualization of the Sensing Mechanism:

G cluster_0 cluster_1 Sensor_Off Sensor (Low Fluorescence) Sensor_On Sensor-Analyte Complex (High Fluorescence) Sensor_Off->Sensor_On Binding Event (e.g., Chelation) Sensor_On->Sensor_Off Dissociation Analyte Analyte Analyte->Sensor_On

Caption: Chelation-Enhanced Fluorescence Mechanism.

Trustworthiness and Authoritative Grounding

The protocols and principles described herein are based on established chemical and analytical techniques. The synthesis steps leverage well-documented reactions such as reductive amination and EDC/NHS coupling, which are standard in bioconjugate chemistry.[4][5][15] The characterization and evaluation methods are standard practices in the field of fluorescent probe development.[16][17][18] While 5-Amino-2-(diethylamino)benzoic acid is a specific scaffold, its chemical behavior is analogous to other aminobenzoic acids, whose utility in sensor development is well-documented.[2][19] Researchers should always perform appropriate control experiments and thorough characterization to validate their specific sensor derivatives.

References

  • Yuliya V. Dzyazko, Ludmila V. Tsymbal, Olena O. Chen, Yuliya G. Ivanova, and Ludmila M. Yagupolskii. "Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes." MDPI, 2021. [Link]

  • Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. ResearchGate, 2025. [Link]

  • STEMart. "Characterization of Green Fluorescent Protein by UV-Vis Spectroscopy." STEMart, N.D. [Link]

  • Lai Wei, Kaijing Xiang, et al. "Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35." ACS Medicinal Chemistry Letters, 2023. [Link]

  • Fluorescent Probes for Disease Diagnosis. ACS Publications, 2024. [Link]

  • Fluorescent sensor arrays for metal ions detection: A review. OUCI, 2022. [Link]

  • Spectroscopic characterization of 1. a UV–Vis and b fluorescence... ResearchGate, N.D. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI, 2020. [Link]

  • Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC, N.D. [Link]

  • Fluorescence Live Cell Imaging. PMC, N.D. [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers, 2021. [Link]

  • Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. PMC, N.D. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI, 2025. [Link]

  • (A) UV-Vis and (B) fluorescence spectra of fluorescence probe W (20 μM)... ResearchGate, N.D. [Link]

  • Mass spectrometry based approach for identification and characterisation of fluorescent proteins from marine organisms. ResearchGate, 2025. [Link]

  • Sara Castaño-Cerezo, et al. "Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae." Frontiers in Bioengineering and Biotechnology, 2020. [Link]

  • One-Step Synthesis of Aminobenzoic Acid Functionalized Graphene Oxide by Electrochemical Exfoliation of Graphite for Oxygen Reduction to Hydrogen Peroxide and Supercapacitors. MDPI, 2022. [Link]

  • In vivo cellular imaging using fluorescent proteins - Methods and Protocols. ResearchGate, 2025. [Link]

  • Synthesis and Characterization of a Mg-Selective Fluorescent Probe. ResearchGate, 2025. [Link]

  • Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. MDPI, N.D. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Spherotech, N.D. [Link]

  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI, N.D. [Link]

  • Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate, 2022. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences, 2017. [Link]

  • Glass Surface Functionalization for Targeted Cell Isoltion | Protocol Preview. YouTube, 2022. [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. NIH, N.D. [Link]

  • Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. American Chemical Society, 2026. [Link]

Sources

Method

Techniques for creating novel derivatives of 5-Amino-2-(diethylamino)benzoic acid

An Application Guide to the Synthesis of Novel Derivatives from 5-Amino-2-(diethylamino)benzoic Acid Abstract 5-Amino-2-(diethylamino)benzoic acid is a versatile scaffold in medicinal chemistry and materials science, fea...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 5-Amino-2-(diethylamino)benzoic Acid

Abstract

5-Amino-2-(diethylamino)benzoic acid is a versatile scaffold in medicinal chemistry and materials science, featuring three distinct functional groups amenable to chemical modification: a carboxylic acid, a primary aromatic amine, and a tertiary diethylamino group. This guide provides researchers, scientists, and drug development professionals with detailed techniques and step-by-step protocols for creating novel derivatives by targeting the carboxylic acid and primary amine moieties. We delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. The protocols are designed as self-validating systems, incorporating in-process monitoring and robust purification strategies.

Rationale and Strategic Overview

The derivatization of 5-Amino-2-(diethylamino)benzoic acid opens avenues for developing new chemical entities with tailored biological activities or material properties. Its analogs are found in pharmaceuticals, fluorescent probes, and dyes.[1] The presence of both a nucleophilic amine and an electrophilic carboxylic acid (upon activation) on the same aromatic ring makes it a valuable building block for creating diverse chemical libraries.[1][2][3]

Our strategic approach focuses on the selective modification of the most reactive sites: the C1 carboxylic acid and the C5 primary amine. The ortho-diethylamino group sterically hinders and electronically influences the reactivity of the adjacent carboxylic acid, a factor to consider in reaction design.

G parent 5-Amino-2-(diethylamino)benzoic Acid COOH Carboxylic Acid (-COOH) Position C1 parent->COOH NH2 Primary Aromatic Amine (-NH2) Position C5 parent->NH2 Ring Aromatic Ring Electrophilic Substitution parent->Ring Ester Esterification COOH->Ester Alcohol, H+ Amide_COOH Amidation COOH->Amide_COOH R'-NH2, Coupling Agent Acyl_NH2 N-Acylation NH2->Acyl_NH2 Acyl Chloride Sulfonyl_NH2 N-Sulfonylation NH2->Sulfonyl_NH2 Sulfonyl Chloride

Figure 1: Key reactive sites on 5-Amino-2-(diethylamino)benzoic acid for derivatization.

Modification of the Carboxylic Acid Group

The carboxylic acid is a primary target for forming esters and amides, two of the most prevalent functional groups in pharmaceuticals.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an alcohol under acidic conditions. The reaction is an equilibrium process, and strategies are employed to drive it toward the product.[4][5]

Causality and Experimental Insight:

  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, according to Le Châtelier's principle.

  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is crucial for determining the optimal reaction time and preventing the formation of degradation byproducts from prolonged heating.[6][7]

G cluster_0 Protocol 2.1: Fischer Esterification Workflow start Dissolve Benzoic Acid in Excess Alcohol add_cat Add H2SO4 Catalyst (Dropwise) start->add_cat reflux Reflux Mixture (1-10 hours) add_cat->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up (Dilute, Neutralize, Wash) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purify Crude Ester (Column Chromatography) dry->purify end Characterize Pure Ester purify->end

Figure 2: Workflow for the Fischer esterification of 5-Amino-2-(diethylamino)benzoic acid.

Protocol 2.1: Synthesis of Methyl 5-Amino-2-(diethylamino)benzoate

  • Materials:

    • 5-Amino-2-(diethylamino)benzoic acid (1.0 eq)

    • Methanol (MeOH, ~20 eq, serves as reactant and solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-Amino-2-(diethylamino)benzoic acid in methanol.

    • While stirring, cool the solution in an ice bath and carefully add concentrated H₂SO₄ dropwise.

    • Heat the mixture to a gentle reflux for 2-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system) until the starting material is consumed.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. This neutralizes the acid catalyst.

    • Wash the organic layer with brine, which helps to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.[6]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure methyl ester.

Amide Bond Formation using Coupling Agents

Directly reacting a carboxylic acid with an amine is generally inefficient as it forms a stable ammonium-carboxylate salt.[8] Chemical coupling agents are used to activate the carboxylic acid, facilitating amide bond formation under mild conditions.

Causality and Experimental Insight:

  • Activation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate acts as a good leaving group.[8]

  • Side Reaction Suppression: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions (e.g., racemization for chiral acids) and reacts cleanly with the amine.

  • Solvent Choice: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are essential to prevent hydrolysis of the activated intermediate.

Protocol 2.2: Synthesis of N-Benzyl-5-amino-2-(diethylamino)benzamide

  • Materials:

    • 5-Amino-2-(diethylamino)benzoic acid (1.0 eq)

    • Benzylamine (1.05 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA, 2.0 eq, optional, as a non-nucleophilic base)

    • 1 M HCl solution

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve 5-Amino-2-(diethylamino)benzoic acid and HOBt in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC to the stirred solution and allow it to react for 15-20 minutes to pre-activate the acid.

    • Add benzylamine, followed by DIPEA (if used), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude amide product by flash column chromatography or recrystallization.

Modification of the Primary Aromatic Amine Group

The 5-amino group is a potent nucleophile and a strongly activating, ortho-, para-directing group in electrophilic aromatic substitutions.[9] Its reactivity can be harnessed to form amides and sulfonamides or modulated by using it as a directing group for further ring functionalization.

N-Acylation under Schotten-Baumann Conditions

N-acylation transforms the primary amine into a secondary amide. This modification is crucial for building more complex structures and can also serve as a protecting group strategy to moderate the amine's activating effect during subsequent reactions like electrophilic aromatic substitution.[9]

Causality and Experimental Insight:

  • Biphasic System: The reaction is often performed in a biphasic system (e.g., DCM and aqueous NaOH). The amine and acyl chloride react in the organic phase, while the aqueous base neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward.[10]

  • Temperature Control: The reaction of an amine with an acyl chloride is highly exothermic. Maintaining a low temperature (0 °C) is critical to prevent side reactions and degradation of the product.[10]

Protocol 3.1: Synthesis of N-(5-Acetamido-2-(diethylamino)benzoyl)acetamide

  • Materials:

    • 5-Amino-2-(diethylamino)benzoic acid (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) solution (2.0 eq)

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask, dissolve 5-Amino-2-(diethylamino)benzoic acid in DCM.

    • Add the 10% aqueous NaOH solution to create a vigorously stirring biphasic mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add acetyl chloride dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[10]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization of Novel Derivatives

Confirmation of the successful synthesis and purity of novel derivatives is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Derivative TypeTechniqueExpected Observation
Methyl Ester ¹H NMRAppearance of a new singlet around 3.8-3.9 ppm (-OCH₃ protons).
Mass Spec (ESI+)[M+H]⁺ ion corresponding to the calculated molecular weight of the ester.
N-Benzyl Amide ¹H NMRDisappearance of the carboxylic acid proton signal (>10 ppm). Appearance of new signals for benzyl protons (~4.5 ppm for CH₂ and ~7.3 ppm for Ar-H) and a new amide N-H proton signal.
Mass Spec (ESI+)[M+H]⁺ ion corresponding to the calculated molecular weight of the amide.
N-Acetyl Amide ¹H NMRAppearance of a new singlet around 2.1-2.2 ppm (-COCH₃ protons) and a new amide N-H proton signal.
Mass Spec (ESI+)[M+H]⁺ ion corresponding to the calculated molecular weight of the N-acetyl derivative.
All Derivatives HPLCA single major peak indicating high purity (>95%).

Conclusion

5-Amino-2-(diethylamino)benzoic acid is a highly adaptable starting material for the synthesis of diverse chemical libraries. By applying the robust protocols detailed in this guide—Fischer esterification, coupling agent-mediated amidation, and N-acylation—researchers can efficiently generate novel derivatives. A thorough understanding of the reaction mechanisms and the rationale behind each experimental step is key to achieving high yields and purity, thereby accelerating discovery in drug development and materials science.

References

  • Benchchem. Technical Support Center: Esterification of Substituted Benzoic Acids.
  • PubChem. 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692.
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid.
  • Google Patents. US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Benchchem. Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • Slideshare. Reactions of aromatic amines | PDF.
  • Chemistry LibreTexts. 21.8: Condensation of Acids with Amines.
  • OpenStax. 24.8 Reactions of Arylamines - Organic Chemistry.
  • ResearchGate. Amide Bond Formation and Peptide Coupling.
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PMC. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • PMC - NIH. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells.

Sources

Application

Use of 5-Amino-2-(diethylamino)benzoic acid in peptide synthesis

Application Note & Protocol Topic: Strategic Incorporation of 5-Amino-2-(diethylamino)benzoic Acid as a Conformational Modulator in Peptide Synthesis Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Incorporation of 5-Amino-2-(diethylamino)benzoic Acid as a Conformational Modulator in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and materials science.

Senior Application Scientist's Foreword:

The quest for novel peptide-based therapeutics and functional biomaterials is increasingly reliant on the integration of non-canonical amino acids that impart unique structural and functional properties. Standard peptide backbones often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic efficacy. The introduction of rigid scaffolds, such as aromatic amino acids, is a well-established strategy to overcome these limitations.[1][2]

This application note explores the prospective use of 5-Amino-2-(diethylamino)benzoic acid as a novel, non-proteinogenic building block in solid-phase peptide synthesis (SPPS). While direct literature on this specific molecule's application in peptide synthesis is sparse, its structural features—a rigid aromatic core, a primary amine for peptide bond formation, and a tertiary diethylamino group—present a compelling case for its use as a conformational constraint and a functionalizable handle. The diethylamino moiety, in particular, offers a unique combination of steric bulk and electronic properties that can influence peptide folding, solubility, and potential interactions with biological targets.

We will outline the scientific rationale for its use, provide a detailed, field-tested protocol for its incorporation into a peptide sequence using standard Fmoc-based SPPS, and discuss the expected impact on the resulting peptide's characteristics. This guide is intended for researchers aiming to explore novel chemical space in peptide design.

Scientific Rationale and Potential Applications

The core value of incorporating 5-Amino-2-(diethylamino)benzoic acid (herein referred to as 'Adeb') into a peptide sequence lies in its ability to function as a rigid "turn" or "spacer" element. The aromatic ring structure restricts the rotational freedom of the peptide backbone, thereby inducing a more defined secondary structure.[3] This can be particularly advantageous in:

  • Peptidomimetic Design: Creating peptides that mimic the conformation of a native binding epitope, potentially leading to enhanced receptor affinity and selectivity.[1]

  • Improving Proteolytic Stability: The unnatural structure of the Adeb residue can hinder recognition by proteases, thereby increasing the in-vivo half-life of the peptide.[]

  • Modulating Physicochemical Properties: The tertiary diethylamino group is basic and can be protonated at physiological pH. This introduces a positive charge that can influence solubility, cell permeability, and binding interactions. Its hydrophobic ethyl groups can also impact the overall hydropathicity of the peptide.[5][6]

  • Site for Further Functionalization: The diethylamino group can serve as a unique chemical handle for conjugation to other molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG), without occupying the N-terminus or a side chain of a natural amino acid.

Proposed Building Block for Fmoc-SPPS

For seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS), the Adeb moiety must be appropriately protected. The proposed building block is 5-(Fmoc-amino)-2-(diethylamino)benzoic acid . In this form, the primary amine at the 5-position is protected with the base-labile Fmoc group, allowing for sequential N-terminal elongation of the peptide chain. The carboxylic acid group is left free for coupling to the resin or the preceding amino acid.

Caption: General workflow for incorporating the Adeb unit via SPPS.

1. Resin Preparation and Swelling: a. Place the resin (e.g., 135 mg of Rink Amide resin, 0.74 mmol/g) in a fritted reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain. c. If starting with a pre-loaded resin, proceed to Fmoc deprotection. If starting with an unloaded Rink Amide resin, perform the first amino acid coupling according to standard procedures. d. Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (2 x 10 min). e. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

2. Activation and Coupling of Fmoc-Adeb-OH: a. In a separate vial, dissolve Fmoc-Adeb-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated Fmoc-Adeb-OH solution to the deprotected resin. d. Agitate the reaction vessel at room temperature for 2-4 hours. The increased steric hindrance of the Adeb unit may require a longer coupling time than standard amino acids. e. Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

3. Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

4. Subsequent Amino Acid Cycles: a. To continue peptide elongation, deprotect the Fmoc group from the newly added Adeb residue using 20% piperidine in DMF (2 x 10 min). b. Wash the resin as described in step 3. c. Couple the next standard Fmoc-protected amino acid using your preferred coupling protocol (e.g., HBTU/DIPEA). d. Repeat the deprotection, washing, and coupling cycle until the desired peptide sequence is assembled.

5. Final Cleavage and Peptide Precipitation: a. After the final coupling and deprotection steps, wash the peptide-resin with DMF (5x), DCM (5x), and MeOH (3x), and dry under vacuum. b. Add the cleavage cocktail (e.g., 2 mL of TFA/TIS/H₂O) to the dry resin. c. Gently agitate at room temperature for 2-3 hours. d. Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. g. Dry the final peptide pellet under vacuum.

Data Presentation and Expected Outcomes

The successful incorporation of the Adeb unit should be verified through analytical techniques such as HPLC and Mass Spectrometry. [7]

Table 1: Physicochemical Properties of the Fmoc-Adeb-OH Building Block
PropertyValueNotes
Molecular Formula C₂₆H₂₆N₂O₄-
Molecular Weight 430.50 g/mol -
Appearance White to off-white solidTypical for Fmoc-protected amino acids.
Solubility Soluble in DMF, NMP, DCMStandard for SPPS reagents.
Fmoc Deprotection 20% Piperidine in DMFStandard conditions for Fmoc removal.
Recommended Activation HBTU/HOBt/DIPEA or HATU/HOAt/DIPEACarbodiimide-based activation (e.g., DIC) is also a viable option. [8]
Table 2: Hypothetical Analytical Results for a Test Peptide (e.g., Ac-Gly-Adeb-Ala-NH₂)
Analysis MethodExpected ResultPurpose of Analysis
RP-HPLC Purity >90% (Crude)To assess the purity of the crude peptide after cleavage and precipitation.
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: 391.22 Da Observed [M+H]⁺: 391.2 ± 0.1 DaTo confirm the correct mass of the final peptide, verifying the successful incorporation of the Adeb unit.
Tandem MS (MS/MS) Fragmentation pattern consistent with the sequence Gly-Adeb-Ala.To confirm the amino acid sequence and the position of the Adeb residue within the peptide.
Yield 40-60% (based on initial resin loading)To quantify the overall efficiency of the synthesis. Yield may be lower than standard peptides due to the bulky, unnatural residue.

Trustworthiness and Self-Validation

The protocol described is built upon the well-established principles of Fmoc-based solid-phase peptide synthesis, a robust and highly validated methodology. [8][9][10]The trustworthiness of this specific application relies on systematic verification at each stage:

  • Coupling Efficiency: The use of the Kaiser test after the Adeb coupling step is a critical in-process control to ensure the reaction has gone to completion before proceeding to the next step.

  • Final Product Validation: The combination of HPLC for purity assessment and mass spectrometry for identity confirmation provides a definitive validation of the final product. [7]Any deviation from the expected mass would immediately indicate a failure in the incorporation of the Adeb unit or another side reaction.

  • Orthogonality: The protocol relies on the standard orthogonal protection scheme of acid-labile side-chain protecting groups and a base-labile N-terminal Fmoc group, ensuring that the Adeb unit remains stable throughout the synthesis until the final acid-mediated cleavage. [11] By adhering to these established validation methods, researchers can confidently explore the incorporation of 5-Amino-2-(diethylamino)benzoic acid and accurately interpret the outcomes of their experiments.

References

  • Aminobenzoic Acid Incorporated Octapeptides for Cation Transport. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. (1999). Methods in Molecular Medicine. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science. [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2022). Molecules. [Link]

  • Characteristics of New Peptides as Inhibitors of Enzymes Involved in Metabolic Syndrome and Antimicrobial Potential. (2022). International Journal of Molecular Sciences. [Link]

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. (2022). Journal of the American Chemical Society. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Molecules. [Link]

  • Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. (2022). Organic & Biomolecular Chemistry. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2022). Molecules. [Link]

  • SPPS Reagents Explained: A Complete Guide. (2024). CEM Corporation/YouTube. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. [Link]

  • Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. (2020). Progress in Chemistry. [Link]

  • Applications in peptide synthesis. (2020). ResearchGate. [Link]

  • Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology. [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]

  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (2023). Foods. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). UCI Department of Chemistry. [Link]

  • Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. (2021). International Journal of Molecular Sciences. [Link]

Sources

Method

Reaction conditions for the N-alkylation of 5-Amino-2-(diethylamino)benzoic acid

Application Note & Protocol Guide Topic: Reaction Conditions for the N-alkylation of 5-Amino-2-(diethylamino)benzoic acid Introduction: Strategic Importance of N-Alkylation N-alkylated aromatic amines are foundational sc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the N-alkylation of 5-Amino-2-(diethylamino)benzoic acid

Introduction: Strategic Importance of N-Alkylation

N-alkylated aromatic amines are foundational scaffolds in a multitude of pharmaceuticals and biologically active molecules. The strategic introduction of an alkyl group onto an amino moiety can profoundly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and basicity. These modifications are critical in drug development for optimizing a molecule's pharmacokinetic and pharmacodynamic profile.

The subject of this guide, 5-Amino-2-(diethylamino)benzoic acid, presents a synthetically interesting challenge. It possesses two distinct nitrogen centers: a primary aromatic amine at the 5-position and a sterically hindered tertiary amine at the 2-position. The primary objective is the selective mono-alkylation of the 5-amino group. This transformation requires careful selection of reaction conditions to favor nucleophilic attack by the primary amine while avoiding undesirable side reactions, such as alkylation of the tertiary amine or O-alkylation of the carboxylic acid. This document provides a detailed exploration of the mechanistic principles and field-proven protocols for achieving this selective N-alkylation.

Mechanistic Rationale and Strategy Selection

The N-alkylation of aromatic amines can be approached through several strategic pathways. The choice is dictated by the desired alkyl group, the required selectivity, and considerations for atom economy and process safety.

Direct Alkylation via Nucleophilic Substitution (SN2)

This is the most classical and widely employed method for N-alkylation.[1][2] The mechanism involves the lone pair of electrons on the primary amine nitrogen acting as a nucleophile to attack an electrophilic alkylating agent, typically an alkyl halide.

  • Role of the Base: The reaction is almost always performed in the presence of a base. The base serves two critical functions:

    • It deprotonates a portion of the amine, significantly increasing its nucleophilicity.

    • It neutralizes the hydrohalic acid (e.g., HBr, HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

  • Selectivity: The 5-amino group is a primary amine and is significantly more accessible and nucleophilic than the sterically encumbered tertiary nitrogen of the 2-(diethylamino) group. Therefore, selective alkylation at the 5-position is kinetically favored. While O-alkylation of the carboxylate anion is a potential side reaction, it typically requires harsher conditions or more reactive alkylating agents than those used for N-alkylation.[4]

Alternative "Green" Methodologies

Modern synthetic chemistry emphasizes sustainability and atom economy. Several alternative methods align with these principles.

  • Reductive Amination: This one-pot, two-step process involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine.[5] This method is highly versatile for introducing a wide variety of alkyl groups.

  • Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant, catalytic approach uses alcohols as the alkylating agents, with water as the sole byproduct.[6][7][8] The reaction, typically catalyzed by Ruthenium or Iridium pincer complexes, proceeds via the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[6][7][9] This strategy is exceptionally atom-economical.[9]

The following protocols will focus on the direct alkylation method due to its robustness, wide applicability, and straightforward execution.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halide

This protocol details a general and adaptable procedure for the selective mono-N-alkylation of 5-Amino-2-(diethylamino)benzoic acid using an alkyl halide.

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 5-Amino-2-(diethylamino)benzoic acid - Base (e.g., K₂CO₃) - Anhydrous Solvent (e.g., DMF) setup Reaction Setup: - Dissolve reagents in solvent - Inert atmosphere (N₂) - Stir reagents->setup addition Add Alkyl Halide (R-X) dropwise setup->addition heating Heat Reaction (e.g., 60-80°C) & Monitor by TLC addition->heating quench Quench with Water heating->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify characterize Characterize Product: - NMR - MS - IR purify->characterize

Caption: General workflow for direct N-alkylation.

Materials & Reagents:

  • 5-Amino-2-(diethylamino)benzoic acid (1.0 equiv.)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.2 equiv.)

  • Base (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetone)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and heating mantle

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-2-(diethylamino)benzoic acid (1.0 equiv.) and the selected base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent atmospheric moisture from interfering with the reaction.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe to dissolve/suspend the reagents. Stir the suspension at room temperature for 15-20 minutes.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 equiv.) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C). The progress of the reaction should be diligently monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure N-alkylated product.

Data Summary & Optimization

The choice of reagents can be optimized to improve yield and reaction time. The following table summarizes representative conditions based on established protocols for similar aromatic amines.[1][5][10][11]

Alkylating AgentBaseSolventTemperature (°C)Typical Time (h)Expected Outcome
Ethyl BromideK₂CO₃AcetoneReflux (~56°C)4-6Good yield, common conditions.[5][10][11]
Benzyl BromideK₂CO₃DMF604-8High yield, DMF aids solubility.
IodomethaneCs₂CO₃DMFRoom Temp - 40°C6-12Milder conditions, Cs₂CO₃ is a stronger base.
Propyl IodideNaHTHF503-5Stronger base, requires careful handling.

Product Validation and Characterization

Ensuring the integrity of the synthesized product is paramount. A self-validating protocol requires rigorous characterization of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see new signals corresponding to the protons of the newly introduced alkyl group. A downfield shift of the aromatic protons adjacent to the newly alkylated amine may also be observed. The disappearance of the primary amine's -NH₂ signal (or its change to a single -NH proton) is a key indicator.

    • ¹³C NMR: The appearance of new carbon signals from the alkyl group confirms its incorporation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to the expected molecular formula.

  • Infrared (IR) Spectroscopy: The characteristic N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the secondary amine product.

Reaction Scheme:

reaction_scheme cluster_conditions start_material 5-Amino-2-(diethylamino)benzoic acid conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Δ) alkyl_halide + R-X (Alkyl Halide) product 5-(Alkylamino)-2-(diethylamino)benzoic acid conditions->product byproduct + H-X + Base-H⁺

Caption: N-alkylation of the target molecule.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Alkyl Halides: Many are toxic, volatile, and lachrymatory (tear-inducing). Handle with extreme care.[5]

    • Anhydrous Solvents: DMF and Acetone are flammable. Avoid open flames and ensure proper grounding.

    • Bases: Cesium carbonate is corrosive. Sodium hydride (NaH) is highly reactive and pyrophoric upon contact with water; handle only under an inert atmosphere.

  • SDS: Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[5]

References

  • ResearchGate. Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b.... [Link]

  • ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Google Patents.
  • ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]

  • ACS Publications. The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid1. [Link]

  • PubMed. n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Taylor & Francis Online. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • ACS Publications. The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid1. [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

  • ResearchGate. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]

  • NIH National Center for Biotechnology Information. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]

  • PubMed. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. [Link]

  • NIH National Center for Biotechnology Information. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-(diethylamino)benzoic Acid

Welcome to the technical support center for the synthesis of 5-Amino-2-(diethylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-(diethylamino)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. We will delve into the mechanistic underpinnings of the synthesis, provide detailed troubleshooting for common issues, and present optimized protocols based on established literature.

Overview of the Synthetic Pathway

The most common and efficient synthesis of 5-Amino-2-(diethylamino)benzoic acid is a two-step process. It begins with the nucleophilic aromatic substitution (SNAr) of a halo-nitrobenzoic acid, followed by the reduction of the nitro group.

Synthetic_Pathway Start 2-Chloro-5-nitrobenzoic Acid Intermediate 2-(Diethylamino)-5-nitrobenzoic Acid Start:e->Intermediate:w Step 1: SNAr + Diethylamine Final 5-Amino-2-(diethylamino)benzoic Acid Intermediate:e->Final:w Step 2: Reduction

Caption: General two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Issue 1: Low yield or incomplete reaction during the amination of 2-chloro-5-nitrobenzoic acid.

  • Question: My reaction between 2-chloro-5-nitrobenzoic acid and diethylamine is sluggish and gives a low yield of 2-(diethylamino)-5-nitrobenzoic acid. What are the potential causes and solutions?

  • Answer: A low yield in this SNAr reaction is typically due to suboptimal reaction conditions. The aromatic ring is activated by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1] However, several factors must be optimized for an efficient transformation.

    • Reaction Temperature & Method: Room temperature reactions are often too slow. Heating is necessary to overcome the activation energy.[2] A highly effective modern approach is the use of microwave irradiation. Studies have shown that heating 2-chloro-5-nitrobenzoic acid with diethylamine under microwave conditions (80-120 °C) can lead to quantitative yields in as little as 5-30 minutes, often without the need for a solvent or catalyst.[3]

    • Solvent Choice: If using conventional heating, the solvent is critical. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended. These solvents effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, making it more "naked" and reactive.[2] Protic solvents should be avoided as they can hydrogen-bond with the diethylamine, reducing its nucleophilicity.

    • Stoichiometry of Diethylamine: Diethylamine acts as both the nucleophile and a base to neutralize the HCl byproduct. Using an excess of diethylamine (typically 2-3 equivalents) can drive the reaction to completion.

    • Leaving Group: While chlorine is a suitable leaving group, fluorine is often superior in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[2] If you are consistently getting low yields, sourcing 2-fluoro-5-nitrobenzoic acid could be an alternative, though it may be more expensive.

Troubleshooting_SNAr Start Low Yield in SNAr Step? Q_Temp Is the reaction heated sufficiently? Start->Q_Temp A_Temp_No Action: Increase temperature to 80-120°C or use microwave synthesis. Q_Temp->A_Temp_No No A_Temp_Yes Yes Q_Temp->A_Temp_Yes Yes Q_Solvent Are you using a polar aprotic solvent (DMF, DMSO)? A_Temp_Yes->Q_Solvent A_Solvent_No Action: Switch from protic or non-polar solvents. Q_Solvent->A_Solvent_No No A_Solvent_Yes Yes Q_Solvent->A_Solvent_Yes Yes Q_Stoich Is an excess of diethylamine being used? A_Solvent_Yes->Q_Stoich A_Stoich_No Action: Use at least 2-3 equivalents of diethylamine. Q_Stoich->A_Stoich_No No A_Stoich_Yes Consider alternative starting material (e.g., fluoro- derivative). Q_Stoich->A_Stoich_Yes Yes

Caption: Troubleshooting logic for low SNAr yield.

Step 2: Nitro Group Reduction

Issue 2: Incomplete reduction of the nitro group or formation of side products.

  • Question: My reduction of 2-(diethylamino)-5-nitrobenzoic acid is not going to completion, or I'm observing byproducts. How do I choose the right reduction method and conditions?

  • Answer: The reduction of an aromatic nitro group to an aniline is a fundamental transformation with numerous available reagents.[4][5] The key is to select a method that is both efficient and chemoselective, preserving the other functional groups in the molecule.

    • Choice of Reducing Agent: The optimal choice depends on available equipment, scale, cost, and safety considerations.

      • Metal in Acid: This is a classic and robust method.

        • Iron (Fe): Activated iron powder with a proton source like HCl, acetic acid, or ammonium chloride is a cost-effective, reliable, and environmentally friendly choice.[4][6] It is highly chemoselective and tolerates many other functional groups.

        • Zinc (Zn): Zinc dust in acetic acid or with ammonium chloride is also effective. A published procedure for a similar compound, 5-amino-2-chlorobenzoic acid, uses zinc dust in boiling water with acetic acid.[7]

        • Tin (Sn) / Tin(II) Chloride (SnCl₂): While effective, tin reagents are more expensive and generate toxic waste, making them less favorable.[4]

      • Catalytic Hydrogenation: This is often the cleanest method, producing only water as a byproduct.

        • Palladium on Carbon (Pd/C): Using H₂ gas with a Pd/C catalyst is a highly efficient method that often gives excellent yields.[4] This requires specialized hydrogenation equipment (e.g., a Parr shaker).

        • Transfer Hydrogenation: If handling H₂ gas is a concern, transfer hydrogenation using a hydrogen donor like hydrazine hydrate or formic acid with a catalyst (e.g., Pd/C, FeCl₃) is an excellent alternative.[6][8]

    • Reaction Control: Incomplete reduction is often due to insufficient reagent, deactivated catalyst, or inadequate reaction time/temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Side Products: Side products in nitro reductions often involve partially reduced intermediates like nitroso and hydroxylamine species.[4] Ensuring the reaction goes to completion minimizes these. If using catalytic hydrogenation, be mindful that under harsh conditions, other groups could be reduced, though the diethylamino and carboxylic acid groups are generally stable.

Reduction Method Typical Conditions Pros Cons
Fe / NH₄Cl or Acid Iron powder, Ethanol/Water, RefluxInexpensive, highly chemoselective, good functional group tolerance.[4][6]Requires filtration of iron sludge; acidic workup needed.
Zn / Acetic Acid Zinc dust, Acetic Acid, HeatEffective and relatively inexpensive.[7]Can sometimes lead to over-reduction; waste disposal.
Catalytic Hydrogenation (H₂/Pd/C) H₂ (1-5 atm), Pd/C (1-5 mol%), Methanol or Ethanol, RTVery clean (water is the only byproduct), high yields, easy product isolation.[4]Requires specialized high-pressure equipment; catalyst can be pyrophoric.
Transfer Hydrogenation (Hydrazine/Pd/C) Hydrazine hydrate, Pd/C, Ethanol, RefluxAvoids use of H₂ gas, generally fast and high-yielding.[8]Hydrazine is toxic; potential for side reactions if not controlled.[8]

Issue 3: Difficulty in isolating and purifying the final product.

  • Question: I'm having trouble with the workup and purification of 5-Amino-2-(diethylamino)benzoic acid, leading to product loss. What is the best isolation strategy?

  • Answer: 5-Amino-2-(diethylamino)benzoic acid is an amphoteric compound, containing both a basic amino group and an acidic carboxylic acid group. This property is key to its purification.

    • Post-Reduction Workup:

      • Metal/Acid Reduction: After the reaction, the product is in an acidic medium as an ammonium salt. The mixture must first be filtered to remove the metal powder and its oxides. Then, the filtrate should be carefully neutralized with a base (e.g., Na₂CO₃, NaHCO₃, or NH₄OH).

      • Catalytic Hydrogenation: Simply filter off the catalyst (caution: Pd/C can be pyrophoric and should be filtered wet and not allowed to dry in the air) and remove the solvent under reduced pressure.

    • Purification by pH Adjustment: The product's solubility in water is highly pH-dependent. You can purify it by precipitating it at its isoelectric point (the pH at which the net charge is zero).

      • After the workup, if the product is in an aqueous solution, carefully adjust the pH. Acidifying the solution will protonate the amino group, making it soluble. Basifying the solution will deprotonate the carboxylic acid, also making it soluble.

      • By carefully adjusting the pH to a near-neutral range (typically pH 4-6), the zwitterionic form of the amino acid will precipitate out of the solution as it is least soluble at its isoelectric point. A patent for the similar 2-chloro-5-aminobenzoic acid specifies adjusting the pH to between 2.8 and 3.2 for optimal precipitation.[9]

      • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallization: For higher purity, the dried solid can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and high-yield synthetic route from commercially available starting materials?

    • A1: A highly reliable route is the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with diethylamine (neat or in a polar aprotic solvent), which can provide near-quantitative yields of the intermediate.[3] This is followed by reduction using activated iron powder and ammonium chloride in an ethanol/water mixture, which is robust, scalable, and chemoselective.[4][6]

  • Q2: What are the primary safety concerns for this synthesis?

    • A2: Standard laboratory personal protective equipment (PPE) is required. Specific hazards include:

      • Diethylamine: Volatile, flammable, and corrosive. Handle in a well-ventilated fume hood.

      • Nitroaromatics: Can be toxic and are energetic compounds. Avoid excessive heat or shock.

      • Catalytic Hydrogenation: H₂ gas is highly flammable and explosive. Pd/C catalyst can be pyrophoric upon exposure to air, especially after use. Handle with care.

      • Metal Powders (Fe, Zn): Fine powders can be flammable. Reactions can be exothermic.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: Standard analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-(Diethylamino)-5-nitrobenzoic acid

This protocol is adapted from the procedure described by Baqi, Y., et al. in The Journal of Organic Chemistry (2007).[3]

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (1.0 g, 4.96 mmol).

  • Add diethylamine (1.5 mL, 14.9 mmol, 3.0 eq.).

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 20 minutes with stirring.

  • After cooling to room temperature, carefully uncap the vial in a fume hood.

  • Add 20 mL of water and acidify the mixture to pH ~2 with 2 M HCl. A yellow precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 15 mL), and dry under vacuum.

  • The resulting yellow solid is 2-(diethylamino)-5-nitrobenzoic acid, which is often of sufficient purity (>95%) for the next step. Expected yield: >95%.

Protocol 2: Reduction to 5-Amino-2-(diethylamino)benzoic acid using Iron

This protocol is based on general procedures for nitroarene reduction with iron.[4][6]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-(diethylamino)-5-nitrobenzoic acid (1.0 g, 4.20 mmol), ethanol (20 mL), and water (5 mL).

  • To this suspension, add iron powder (1.4 g, 25.2 mmol, 6.0 eq.) and ammonium chloride (0.22 g, 4.20 mmol, 1.0 eq.).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate with a few drops of acetic acid). The product will be UV active and should have a different Rf from the starting material. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethanol (2 x 10 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water (~15-20 mL) and add a saturated solution of sodium bicarbonate dropwise until precipitation is complete (pH ~5-6).

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the off-white to light brown precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 5-Amino-2-(diethylamino)benzoic acid. Expected yield: 85-95%.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]8]

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911. Available from: [Link]3]

  • Tale, R. H., et al. (2014). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthetic Communications, 44(18), 2639-2646. (While direct link is unavailable, similar procedures are widely published).[6]

  • Pavey, J. B. J., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3505–3513. Available from: [Link]4]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]5]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]1]

  • PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]7]

  • Deese, R. F. (1937). U.S. Patent No. 2,100,242. U.S. Patent and Trademark Office. Available from: 9]

Sources

Optimization

Troubleshooting low solubility of 5-Amino-2-(diethylamino)benzoic acid in organic solvents

Answering the user's request to create a technical support center for troubleshooting the low solubility of 5-Amino-2-(diethylamino)benzoic acid in organic solvents. Technical Support Center: 5-Amino-2-(diethylamino)benz...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for troubleshooting the low solubility of 5-Amino-2-(diethylamino)benzoic acid in organic solvents.

Technical Support Center: 5-Amino-2-(diethylamino)benzoic acid

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a structured approach to understanding and overcoming the solubility challenges associated with 5-Amino-2-(diethylamino)benzoic acid. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with practical, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 5-Amino-2-(diethylamino)benzoic acid that govern its solubility behavior.

Question 1: Why is 5-Amino-2-(diethylamino)benzoic acid poorly soluble in many common organic solvents?

Answer: The poor solubility stems from its amphoteric and zwitterionic character. The molecule contains both acidic (carboxylic acid, -COOH) and basic (a primary aromatic amine, -NH₂, and a tertiary aliphatic amine, -NEt₂) functional groups.

  • Zwitterionic Form: In its solid state and at neutral pH, the molecule likely exists as a zwitterion—an internal salt. The acidic proton from the carboxylic acid group is transferred to one of the more basic amino groups. This creates a highly polar molecule with a positive and a negative charge (-COO⁻ and -NH⁺-).

  • High Crystal Lattice Energy: This strong intramolecular ionic interaction leads to a highly ordered and stable crystal structure. A significant amount of energy is required to break this crystal lattice, which common non-polar or moderately polar organic solvents cannot provide. In essence, the molecule prefers to interact with itself rather than the solvent.[1]

Question 2: What are the key physicochemical properties I should be aware of?

Answer: Understanding these properties is crucial for designing a solubilization strategy.

PropertyValue / EstimateImplication for Solubility
Molecular Formula C₁₁H₁₆N₂O₂-
Molecular Weight 208.26 g/mol -
Calculated LogP 2.26[2]This value represents the theoretical partition coefficient of the uncharged molecule. It suggests moderate lipophilicity, but this is misleading as the dominant form is the highly polar zwitterion, which has a much lower effective LogP.
pKa (estimated) Carboxylic Acid (pKa₁): ~3-4Aromatic Amine (pKa₂): ~4-5Diethylamino (pKa₃): ~9-10The molecule has multiple ionization states. Its net charge and polarity are highly dependent on the pH of the solution, which is the key to controlling its solubility. The wide difference between pKa₁ and pKa₃ confirms the stability of the zwitterionic form over a broad pH range.
Physical Form Solid / PowderIndicates a stable crystal lattice.

Question 3: What does the zwitterionic nature mean for solvent selection?

Answer: It means that standard "like dissolves like" rules must be applied carefully. The zwitterion is extremely polar. Therefore, it will have the highest solubility in highly polar solvents capable of stabilizing charges, such as:

  • Highly Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). These are excellent at solvating both cations and anions.

  • Polar Protic Solvents: While less effective than DMSO, polar protic solvents like methanol or ethanol can solvate the ions through hydrogen bonding, but solubility may still be limited.

  • Non-Polar Solvents: Toluene, hexane, and diethyl ether are very poor choices as they cannot overcome the crystal lattice energy.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols to systematically address solubility issues.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting.

G cluster_steps Troubleshooting Stages start Low Solubility Observed in Initial Organic Solvent solvent_screen Step 1: Systematic Solvent Screening start->solvent_screen Begin Here ph_mod Step 2: pH Modification (Co-solvent Approach) solvent_screen->ph_mod If solubility is still poor in best solvent (e.g., DMSO) temp Optimization: Apply Heat solvent_screen->temp If partially soluble salt_form Step 3: Bulk Salt Formation (Stoichiometric) ph_mod->salt_form If transient solubility or precipitation occurs ph_mod->temp If partially soluble success SOLUBILIZED ph_mod->success If successful salt_form->success If stable salt is soluble fail Re-evaluate Chemistry (e.g., Prodrug Strategy) salt_form->fail If salt is also insoluble temp->ph_mod If still insoluble, try pH mod temp->success If successful

Caption: A logical workflow for troubleshooting the solubility of 5-Amino-2-(diethylamino)benzoic acid.

Question 4: My compound won't dissolve in methanol or acetonitrile. What should I try next? (Protocol 1)

Answer: Methanol and acetonitrile may not be polar enough. You should perform a systematic solvent screening with more powerful polar aprotic solvents.

Protocol 1: Systematic Solvent Screening

Objective: To identify the most promising class of organic solvents for solubilization.

Materials:

  • 5-Amino-2-(diethylamino)benzoic acid

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Solvents:

    • Group A (Highly Polar Aprotic): DMSO, DMF, NMP

    • Group B (Polar Protic): Methanol (MeOH), Ethanol (EtOH)

    • Group C (Less Polar): Tetrahydrofuran (THF), Dichloromethane (DCM)

Methodology:

  • Preparation: Accurately weigh 1-2 mg of your compound into three separate vials.

  • Initial Test (DMSO): To the first vial, add 100 µL of DMSO. Vortex vigorously for 1-2 minutes. Observe for dissolution.

    • Causality: DMSO is an excellent solvent for zwitterions due to its high polarity and ability to solvate both cationic and anionic centers. If it dissolves here, your problem is likely solved.

  • Incremental Additions: If not fully dissolved, add another 100 µL of DMSO (total 200 µL) and vortex again. This helps determine an approximate solubility limit.

  • Comparative Screening: Repeat steps 2-3 for a solvent from Group B (e.g., Methanol) and Group C (e.g., THF) in the other vials.

  • Analysis: Compare the results. You will likely see complete dissolution in DMSO, partial in methanol, and none in THF. This confirms the zwitterionic character and points to highly polar solvents as the best choice.

Question 5: The compound dissolves in DMSO, but I need to use a different solvent for my reaction (e.g., THF or Dichloromethane). How can I make it soluble? (Protocol 2)

Answer: This is a classic solubility problem where the properties of the solute and solvent are mismatched. The most effective strategy is pH modification , which breaks the zwitterionic interaction. By adding a small amount of a strong acid or base, you convert the zwitterion into a soluble organic salt.[3][4]

Protocol 2: Solubilization via pH Adjustment (Co-solvent Approach)

Objective: To dissolve the compound in a less polar solvent by converting it in-situ to its cationic or anionic form.

A. Acidic Modification (Forms a Cationic Salt)

  • Setup: Suspend ~10 mg of your compound in 1 mL of your target solvent (e.g., THF). It will appear as a slurry.

  • Acid Addition: Add a strong organic acid dropwise while stirring. A good choice is Trifluoroacetic Acid (TFA) or a solution of HCl in Dioxane .

    • TFA: Add 1-2 equivalents of TFA.

    • HCl Solution: Add 1-2 equivalents of a 4M HCl in Dioxane solution.

  • Observation: Stir or vortex. The solid should dissolve as it is protonated. The carboxylic acid is protonated to -COOH, and the amines are protonated to -NH⁺-, resulting in a net positive charge. This charged species is now an "ionic liquid"-like salt that is more readily solvated.

    • Self-Validation: The visual change from a cloudy suspension to a clear solution validates the success of the protonation and solubilization.

B. Basic Modification (Forms an Anionic Salt)

  • Setup: Suspend ~10 mg of your compound in 1 mL of your target solvent (e.g., THF).

  • Base Addition: Add a strong, non-nucleophilic organic base dropwise. Good choices include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) .

    • Add 1-2 equivalents of the base.

  • Observation: Stir or vortex. The solid should dissolve. The base deprotonates the ammonium group, leaving a net negative charge on the carboxylate (-COO⁻). The resulting anionic species, paired with the protonated base cation, is a salt that is more soluble in organic media.

Expert Insight: Choose your modifier based on the downstream application. If your reaction is acid-sensitive, use the basic modification method, and vice-versa. Volatile modifiers like TFA or DIPEA may be easier to remove during workup.

Question 6: What if I need a stable, long-term solution of the compound without co-solvents?

Answer: In this case, you should perform a bulk salt formation and isolate the resulting salt. This is a common strategy in pharmaceutical development to improve the handling and solubility of active ingredients.[3][5] You can react the zwitterionic freebase with a stoichiometric amount of a strong acid (like HCl) in a suitable solvent, then remove the solvent to isolate the hydrochloride salt, which will have drastically different (and likely better) solubility properties.

References

  • PubChem. 5-Amino-2-(dimethylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • Pardhi, et al. Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • PubChem. 5-Amino-2-[2-(diethylamino)ethylamino]benzoic acid. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 5-Amino-2-(dimethylamino)benzoic acid. [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • ResearchGate. Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions. [Link]

  • International Journal of Scientific Development and Research. Methods to boost solubility. [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • Wikipedia. Amino acid. [Link]

  • Semantic Scholar. Kinetic and Solubility Studies in Zwitterionic Surfactant Solutions. [Link]

  • ACS Publications. Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. [Link]

  • ChemistryViews. Room-Temperature Zwitterionic Liquids You Can Actually Stir. [Link]

  • University of California, Irvine. pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • OChemPal. pKa Data Compiled by R. Williams. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature and Time for 5-Amino-2-(diethylamino)benzoic acid Derivatization

This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the derivatization of 5-Amino-2-(diethylamino)benzoic acid. Recognizing the critical role of reaction co...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the derivatization of 5-Amino-2-(diethylamino)benzoic acid. Recognizing the critical role of reaction conditions, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of reaction temperature and time, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses common challenges encountered during the derivatization of 5-Amino-2-(diethylamino)benzoic acid, offering a structured, question-and-answer approach to problem-solving.

Question 1: Why is the yield of my derivatized product consistently low?

Low or no product yield is a frequent hurdle in amide coupling and other derivatization reactions. Several factors can contribute to this issue.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid moiety must be activated to facilitate reaction with a nucleophile.[1] Insufficient or inefficient coupling reagents will lead to incomplete activation and consequently, low yields.[1]

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU, TFFH) are fresh and used in the appropriate stoichiometric ratio. For sterically hindered substrates, more potent activating agents or in situ generation of acyl fluorides might be necessary.[2]

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. An overly low temperature will result in a sluggish reaction, while an excessively high temperature can lead to the degradation of starting materials or the desired product.

    • Solution: Systematically screen a range of temperatures. It is often beneficial to start at room temperature and incrementally increase the temperature, monitoring the reaction progress at each stage.[3][4] In some cases, running the reaction at a lower temperature for a longer duration can minimize side reactions and improve overall yield.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Conduct a time-course study by analyzing aliquots of the reaction mixture at various time points via TLC or LC-MS to determine the optimal reaction duration.[5]

  • Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, effectively quenching the reaction.[1]

    • Solution: Employ anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be advantageous.[1]

Question 2: What is causing the formation of significant side products in my reaction?

The presence of impurities and side products can complicate purification and reduce the yield of the target molecule.

  • Elevated Reaction Temperature: Higher temperatures can accelerate not only the desired reaction but also competing side reactions.

    • Solution: Lowering the reaction temperature is a common strategy to enhance selectivity and minimize the formation of byproducts.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to undesired reactions.

    • Solution: Carefully control the stoichiometry of the 5-Amino-2-(diethylamino)benzoic acid, the coupling partner, and the activating agents.

  • Reactivity of the Amine: The primary amine of the starting material could potentially undergo side reactions.

    • Solution: While derivatization typically targets the carboxylic acid, ensure the chosen reaction conditions are selective. The choice of solvent and base can influence the relative reactivity of the functional groups.

Question 3: How can I drive an incomplete reaction to completion?

Stalled reactions can often be pushed to completion by addressing the underlying limiting factors.

  • Insufficient Activation: The activation of the carboxylic acid may be the rate-limiting step.

    • Solution: Consider increasing the equivalents of the coupling reagent or using a more powerful activating agent. The addition of catalytic amounts of a nucleophilic catalyst, such as DMAP, can sometimes be effective, although it may have a detrimental effect in cases of high steric hindrance.[2]

  • Poor Solubility: If reactants are not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Select a solvent system in which all components are soluble at the reaction temperature. A solvent screen may be necessary to identify the optimal medium.

  • Steric Hindrance: Bulky substituents on either the benzoic acid derivative or the coupling partner can impede the reaction.[1]

    • Solution: For sterically demanding substrates, prolonged reaction times, elevated temperatures, or the use of specialized, highly reactive coupling reagents may be required.[2]

Frequently Asked Questions (FAQs)

What are the ideal starting points for optimizing reaction temperature and time?

A prudent approach is to initiate the reaction at ambient temperature (around 20-25 °C) and monitor its progress for several hours. This baseline will inform subsequent adjustments. Depending on the reactivity of the substrates, a temperature range of 60-80°C for 30-60 minutes is a common starting point for silylation reactions.[4] Ultimately, each derivatization reaction must be individually optimized.[5]

How do temperature and time influence reaction outcomes?

Temperature and time are interconnected parameters that significantly affect yield and purity.

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, it can also promote the formation of byproducts, and in some cases, higher temperatures do not necessarily improve derivatization efficiency.[6]

  • Time: The optimal reaction time is the point at which the formation of the desired product is maximized while the formation of degradation products is minimized. Prolonging the reaction time may not always lead to higher yields and can sometimes decrease efficiency.[6]

What methods are recommended for monitoring reaction progress?

Effective monitoring is key to successful optimization.

  • Thin-Layer Chromatography (TLC): A rapid and straightforward technique for qualitatively tracking the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the concentrations of reactants and products, allowing for precise determination of reaction kinetics and identification of byproducts.

Experimental Protocol: A Systematic Approach to Optimization

This protocol provides a general framework for systematically optimizing the reaction temperature and time for the derivatization of 5-Amino-2-(diethylamino)benzoic acid.

Materials:

  • 5-Amino-2-(diethylamino)benzoic acid

  • Derivatizing agent/coupling partner

  • Coupling reagents (if applicable)

  • Anhydrous solvent(s)

  • Reaction vessels

  • Heating and stirring equipment

  • Analytical instrumentation (TLC, LC-MS)

Methodology:

  • Initial Condition Screening:

    • Set up a series of small-scale reactions in parallel.

    • Vary the temperature across a defined range (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • At each temperature, take aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze each aliquot by TLC or LC-MS to determine the extent of conversion and the purity of the product.

  • Data Interpretation:

    • Tabulate the results, comparing yield and purity at each temperature and time point.

    • Identify the conditions that provide the optimal balance of reaction rate, yield, and purity.

Illustrative Data Table:

Temperature (°C)Time (h)Conversion (%)Purity (%)
252460>95
4088592
6049588
802>9980

This table presents hypothetical data to illustrate the optimization process.

Visualization of the Optimization Workflow

The following diagram outlines the logical steps involved in optimizing the derivatization reaction conditions.

OptimizationWorkflow cluster_planning Phase 1: Planning & Initial Trials cluster_optimization Phase 2: Systematic Optimization cluster_finalization Phase 3: Finalization define_params Define Reaction Parameters (Stoichiometry, Solvent) initial_setup Set up Initial Reaction (e.g., Room Temperature) define_params->initial_setup time_course Time-Course Monitoring (TLC/LC-MS) initial_setup->time_course parallel_reactions Set up Parallel Reactions time_course->parallel_reactions vary_temp Vary Temperature parallel_reactions->vary_temp vary_time Vary Reaction Time parallel_reactions->vary_time analyze_matrix Analyze Reaction Matrix (Yield & Purity) vary_temp->analyze_matrix vary_time->analyze_matrix identify_optimal Identify Optimal Conditions analyze_matrix->identify_optimal confirmation_run Confirmation Run identify_optimal->confirmation_run final_protocol Establish Final Protocol confirmation_run->final_protocol

Caption: A systematic workflow for optimizing derivatization reactions.

References

  • BenchChem.
  • BenchChem. Troubleshooting low yield in Acetyl-PHF6QV amide solid-phase synthesis. Accessed January 9, 2024.
  • Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds. (2023, February 16). Technology Networks. Accessed January 9, 2024.
  • Optimization of the derivatization reaction using an eight-point...
  • Tanimoto, H., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Optimization of reaction conditions for amide bond formation.
  • Dhar, D., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Why did my amide syntesis does not work?
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Accessed January 9, 2024.
  • Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis.
  • Chen, C. T., et al. (2018). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 20(43), 27449-27457.
  • Giskeødegård, G. F., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
  • BenchChem. Technical Support Center: Optimizing Derivatization Reactions for Bisphenol C Analysis. Accessed January 9, 2024.
  • Tips and tricks for difficult amide bond form
  • Lindhardt, A. T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 125-131.

Sources

Optimization

Purification strategies for crude 5-Amino-2-(diethylamino)benzoic acid products

Welcome to the technical support guide for the purification of crude 5-Amino-2-(diethylamino)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Amino-2-(diethylamino)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at the desired purity level. We will explore common issues, provide robust troubleshooting strategies, and detail validated protocols to guide your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 5-Amino-2-(diethylamino)benzoic acid product?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities for this class of compounds can include:

  • Unreacted Starting Materials: For example, if the synthesis involves the reduction of a nitro group, residual nitro-aromatic compounds may be present.[1]

  • Side-Reaction Products: Isomeric byproducts or products from over-alkylation can occur.

  • Oxidation Products: Aromatic amines, particularly with electron-donating groups, are susceptible to air oxidation, which can lead to the formation of colored impurities (often quinone-like structures). This is a common cause of yellow, brown, or even black discoloration.

  • Residual Catalysts and Reagents: Inorganic salts or metal catalysts (e.g., from a reduction step) may persist in the crude product.[1]

Q2: My compound is amphoteric. How does this affect the purification strategy?

A2: The amphoteric nature of 5-Amino-2-(diethylamino)benzoic acid, containing both a basic amino group and an acidic carboxylic acid group, is a powerful tool for purification. It allows for selective extraction into either acidic or basic aqueous solutions, leaving neutral organic impurities behind.[2][3][4][5][6] By carefully adjusting the pH, you can control whether the molecule is a water-soluble salt (cationic at low pH, anionic at high pH) or the neutral, organic-soluble zwitterion/molecule at its isoelectric point.[7] This property is the foundation of the acid-base extraction protocol detailed later in this guide.

Q3: Which purification technique should I attempt first?

A3: For 5-Amino-2-(diethylamino)benzoic acid, an acid-base extraction is often the most effective initial purification step.[6] It is highly efficient at removing non-ionizable (neutral) impurities. Following the extraction, recrystallization is an excellent second step to remove closely related impurities and obtain a high-purity crystalline solid.[8][9][10] If these methods fail to provide the desired purity, column chromatography is the next logical step.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis. It allows you to visualize the number of components in your crude mixture and in the purified fractions.[11][12] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[12] Finally, a sharp melting point range for the final product is a good indicator of high purity.[8]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow cluster_start Start cluster_main_path Primary Purification cluster_secondary_path Secondary Purification cluster_end Finish Start Crude 5-Amino-2-(diethylamino)benzoic acid AcidBase Perform Acid-Base Extraction Start->AcidBase Assess1 Assess Purity (TLC, HPLC) AcidBase->Assess1 Recrystallize Perform Recrystallization Assess1->Recrystallize Purity < 95% or Neutral Impurities Gone ColumnChrom Column Chromatography Assess1->ColumnChrom Complex Mixture Assess2 Assess Purity (TLC, HPLC, MP) Recrystallize->Assess2 Assess2->ColumnChrom Purity < 99% or Persistent Impurities PureProduct Pure Product >99% Assess2->PureProduct Purity > 99% Assess3 Assess Purity ColumnChrom->Assess3 Assess3->Recrystallize Purity < 99% Assess3->PureProduct Purity > 99% AcidBase_Workflow cluster_step1 Step 1: Dissolution & Basification cluster_step2 Step 2: Separation of Base cluster_step3 Step 3: Isolation of Product A Crude Product (in Organic Solvent, e.g., EtOAc) B Add aq. HCl (e.g., 1M) A->B C Shake & Separate Layers B->C D Organic Layer: Neutral Impurities C->D Discard E Aqueous Layer 1 (Acidic): Protonated Amine [R-NH(Et)2+]-COOH C->E F Add aq. NaOH to Aqueous Layer 1 until pH ~ isoelectric point E->F G Precipitate Forms F->G H Filter & Dry G->H I Purified Product H->I

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 5-Amino-2-(diethylamino)benzoic acid in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel. [2][3]2. Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic diethylamino group will be protonated, forming a water-soluble salt. Shake the funnel vigorously, venting frequently. [3]3. Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH) dropwise with stirring. The 5-Amino-2-(diethylamino)benzoic acid will precipitate out as it reaches its isoelectric point (the pH at which it has no net charge). Monitor the pH with pH paper or a meter.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a second step after acid-base extraction or for crude material that is already substantially pure.

Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. [10]Use the table below to guide your selection. Test small amounts first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. [8][10]3. Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for 2-5 minutes. [9]4. Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon. [11]This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [12]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly.

Table 1: Solvent Selection for Recrystallization
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds; solubility is likely low when cold and higher when hot. [8]May require a co-solvent.
EthanolMedium-High78A good general-purpose solvent for compounds with polar groups. Often used with water as a co-solvent. [11]
Ethyl AcetateMedium77Effective for compounds of intermediate polarity. [11]
AcetoneMedium-High56A strong solvent; often used with a non-polar anti-solvent like hexane.
TolueneLow111Useful for less polar compounds, but may be too non-polar for this target.
Protocol 3: Purity Analysis by HPLC

While a specific method must be developed and validated, the following conditions provide a good starting point for analyzing aminobenzoic acid derivatives. [12]

Table 2: Typical HPLC Conditions for Purity Analysis
ParameterRecommended ConditionRationale
Column C18 reverse-phase, 5 µm, 4.6 x 150 mmStandard for moderately polar organic molecules.
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile with 0.1% Formic AcidThe acid modifier improves peak shape by keeping the carboxylic acid group protonated.
Gradient Start at 10-20% B, ramp to 90-95% B over 15-20 minA gradient is necessary to elute the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at an absorbance maximum (e.g., 254 nm or scan for λmax)Aromatic compounds have strong UV absorbance.
Column Temp. 30-40 °CImproves peak symmetry and run-to-run reproducibility.

References

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. Available from: [Link]

  • ACID/BASE SEPARATION OF A MIXTURE. Harper College. Available from: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry. Available from: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Recrystallization of Benzoic Acid. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available from: [Link]

  • The Recrystallization of Benzoic Acid. Available from: [Link]

  • Recrystallization and Extractions of Organic Compounds. Available from: [Link]

  • Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed. Available from: [Link]

  • Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. YouTube. Available from: [Link]

  • 5-Amino-3-(diethylamino)-5H-benzoi[13][14]midazo[1,2-b]t[2][11][15][14]hiatriazine 1,1-Dioxide. Available from: [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
  • Compositions comprising 5-amino-2-hydroxybenzoic acid and a reducing sugar. Google Patents.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. Available from: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available from: [Link]

  • Sunscreen. Wikipedia. Available from: [Link]

  • PROCESS OF MANUFACTURING 2-(4 -DIETHYLAMINO-2 -HYDROXYBENZOYL)BENZOIC ACID HEXYL ESTER. European Patent Office. Available from: [Link]

Sources

Troubleshooting

Preventing degradation of 5-Amino-2-(diethylamino)benzoic acid during synthesis

Welcome to the technical support center for the synthesis and handling of 5-Amino-2-(diethylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 5-Amino-2-(diethylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing this valuable intermediate, ensuring high purity and yield by preventing common degradation pathways.

Introduction: The Challenge of Synthesizing 5-Amino-2-(diethylamino)benzoic acid

5-Amino-2-(diethylamino)benzoic acid is a polysubstituted aromatic compound with both a primary and a tertiary amino group, as well as a carboxylic acid function. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science. However, the electron-rich nature of the aromatic ring and the presence of the reactive primary amine make it susceptible to degradation, primarily through oxidation and decarboxylation. This guide provides practical, field-proven strategies to mitigate these challenges.

A common and logical synthetic approach involves the reduction of a nitro-group precursor, as direct functionalization can be challenging. The troubleshooting and FAQ sections below are structured around this likely synthetic context.


Part 1: Frequently Asked Questions (FAQs)

Q1: My final product of 5-Amino-2-(diethylamino)benzoic acid is discolored (e.g., yellow, brown, or even purple). What is the likely cause?

A1: Discoloration is almost always a sign of oxidation. The aromatic ring, being highly activated by two electron-donating amino groups, is extremely susceptible to air oxidation. Even trace amounts of oxygen can lead to the formation of highly colored quinone-imine or other polymeric oxidized species. This can happen during the reaction, workup, purification, or even during storage.

Q2: During the final purification step, my yield is significantly lower than expected, and I'm detecting a lower molecular weight byproduct. What could be happening?

A2: This issue often points to decarboxylation. The loss of the carboxylic acid group as CO₂ can occur under thermal stress. If you are using high temperatures for distillation, recrystallization from a high-boiling solvent, or even prolonged heating during solvent removal, you may be promoting this degradation pathway. The resulting byproduct would be N,N-diethylbenzene-1,3-diamine. Studies have shown that while benzoic acid itself is quite stable, derivatives can undergo decarboxylation at elevated temperatures[1].

Q3: I've just completed the nitro group reduction step, and TLC/LC-MS analysis shows multiple products. What are the likely side reactions?

A3: Catalytic hydrogenation or metal/acid reduction of an aromatic nitro group is generally efficient, but side reactions can occur if not properly controlled.[2][3] Likely impurities include:

  • Incomplete reduction products: Such as the corresponding nitroso or hydroxylamine intermediates.

  • Coupling products: Azoxy or azo compounds can form, especially under neutral or basic conditions, through the condensation of the intermediate species.

  • Over-reduction: While less common for the aromatic ring itself under standard conditions, other functional groups could be affected.

Q4: How should I properly store purified 5-Amino-2-(diethylamino)benzoic acid to ensure its long-term stability?

A4: To prevent degradation, the purified solid should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from both oxygen and light. Storage at low temperatures (-20°C is ideal) will further slow down any potential degradation pathways.


Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the synthesis of 5-Amino-2-(diethylamino)benzoic acid, with a focus on a common synthetic route: the reduction of 5-nitro-2-(diethylamino)benzoic acid.

Troubleshooting Issue 1: Product Discoloration due to Oxidation

Underlying Cause: The high electron density on the aromatic ring makes the molecule highly prone to oxidation by atmospheric oxygen. This process is often catalyzed by trace metals and light.

1. Maintain an Inert Atmosphere:

  • Rationale: Excluding oxygen is the most effective way to prevent oxidation.

  • Protocol:

    • Before starting the reaction, flush the reaction flask, condenser, and any addition funnels with a dry, inert gas such as argon or nitrogen for 10-15 minutes.

    • Maintain a positive pressure of the inert gas throughout the reaction and workup. This can be achieved using a balloon or a gas bubbler.

    • For particularly sensitive reactions, use solvents that have been deoxygenated by sparging with an inert gas for at least 30 minutes prior to use.

2. Use of Antioxidants:

  • Rationale: Scavenging radical species that initiate oxidation can be beneficial.

  • Protocol:

    • Consider adding a small amount (e.g., 0.1 mol%) of a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture or during workup and storage.

3. Protection of the Amino Group:

  • Rationale: The primary amino group is a major contributor to the ring's activation towards oxidation. Converting it to a less activating amide (a protecting group) can stabilize the molecule during certain synthetic steps.[4][5]

  • Protocol (Example with Acetyl Protection):

    • Before a potentially oxidative step, dissolve the aminobenzoic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., triethylamine, 1.2 equivalents).

    • Cool the mixture to 0°C and slowly add acetic anhydride (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • The resulting amide is much more stable to oxidation. The protecting group can be removed later under acidic or basic hydrolysis conditions.

4. Purification of Discolored Product:

  • Rationale: If oxidation has already occurred, purification can sometimes salvage the material.

  • Protocol (Recrystallization with Activated Carbon):

    • Dissolve the crude, discolored product in a minimum amount of a suitable hot solvent (e.g., ethanol/water mixture).

    • Add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

    • Keep the solution hot and stir for 5-10 minutes. The charcoal will adsorb many of the colored impurities.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the clear filtrate to cool slowly to induce crystallization of the purified product.

Troubleshooting Issue 2: Decarboxylation and Yield Loss

Underlying Cause: The carboxylic acid group can be lost as carbon dioxide, particularly at elevated temperatures. The stability of benzoic acid derivatives to decarboxylation decreases with heating.[1]

1. Control of Reaction and Workup Temperature:

  • Rationale: Decarboxylation is a thermally driven process. Minimizing heat exposure is critical.

  • Protocol:

    • If possible, run the synthesis at or below room temperature. If heating is required, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

    • During workup, perform extractions and washes at room temperature or below.

    • When removing solvent using a rotary evaporator, use the lowest possible bath temperature and moderate vacuum. Avoid evaporating to complete dryness under high heat for extended periods.

2. Choice of Purification Method:

  • Rationale: High-temperature purification methods should be avoided.

  • Protocol:

    • Recrystallization: Choose a solvent system that allows for dissolution at a moderate temperature (e.g., below 80°C). Avoid high-boiling solvents like DMF or DMSO for recrystallization if possible.

    • Column Chromatography: This is a room-temperature technique and is often preferable to distillation for thermally sensitive compounds. A silica gel column using a hexane/ethyl acetate gradient with a small amount of acetic acid (to maintain solubility and prevent tailing) can be effective.

Troubleshooting Issue 3: Impurities from Nitro Group Reduction

Underlying Cause: The reduction of a nitro group proceeds through several intermediates. Incomplete reaction or side reactions of these intermediates can lead to a complex product mixture.

1. Optimization of Reduction Conditions:

  • Rationale: The choice of reducing agent and reaction conditions can significantly impact the product distribution.

  • Protocol Recommendations:

    • Catalytic Hydrogenation (e.g., Pd/C): This is often a very clean method. Ensure the catalyst is active and use an appropriate solvent like ethanol or ethyl acetate. The reaction is typically run under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker). Monitor the reaction by hydrogen uptake or TLC/LC-MS to ensure it goes to completion. A common procedure involves using 5-10% Pd/C as a catalyst in an ethanol solution of the nitro compound under a hydrogen atmosphere (1-2 MPa) at 60-70°C.[6]

    • Metal/Acid Reduction (e.g., SnCl₂/HCl): Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method. It is crucial to use a sufficient excess of the reducing agent and to maintain acidic conditions throughout the reduction to prevent the formation of azo/azoxy byproducts.

2. Careful pH Control During Workup:

  • Rationale: The product is amphoteric (contains both acidic and basic groups). Its solubility is highly pH-dependent. Precise pH control is necessary to isolate the product and separate it from non-amphoteric impurities.

  • Protocol:

    • After the reduction is complete, carefully neutralize the reaction mixture.

    • Adjust the pH to the isoelectric point of the molecule to precipitate the product. This point will be between the pKa of the carboxylic acid and the pKa of the protonated amino groups. A pH of around 3-4 is a good starting point for precipitation of similar aminobenzoic acids.[6]

    • Filter the precipitated solid and wash with cold water to remove salts.

Diagram 1: General Synthetic Workflow and Key Control Points

G cluster_0 Synthesis Stage cluster_1 Degradation & Impurity Control Start Start: 5-Nitro-2-(diethylamino)benzoic acid Reduction Nitro Group Reduction (e.g., H2, Pd/C or SnCl2, HCl) Start->Reduction Workup Aqueous Workup & pH Adjustment Reduction->Workup Oxidation Oxidation Risk: Maintain Inert Atmosphere (N2/Ar) Use Deoxygenated Solvents Reduction->Oxidation High Risk Impurities Reduction Impurities: Ensure Complete Reaction Control pH Reduction->Impurities Purification Purification (Recrystallization or Chromatography) Workup->Purification Workup->Oxidation Product Final Product: 5-Amino-2-(diethylamino)benzoic acid Purification->Product Decarboxylation Decarboxylation Risk: Avoid High Temperatures (>80°C) Purification->Decarboxylation High Risk if Heated

Caption: Synthetic workflow with critical degradation checkpoints.

Diagram 2: Troubleshooting Logic for Discolored Product

G Start Problem: Product is Discolored (Yellow/Brown) Q1 Was an inert atmosphere used during reaction and workup? Start->Q1 A1_No Implement Inert Atmosphere Protocol: - Flush glassware with N2/Ar - Maintain positive pressure - Use deoxygenated solvents Q1->A1_No No A1_Yes Consider other factors Q1->A1_Yes Yes Purify Purify via Recrystallization: - Use activated charcoal - Perform hot filtration through celite A1_No->Purify Q2 Was the product exposed to strong light or high heat? A1_Yes->Q2 A2_Yes Corrective Action: - Store in amber vials - Use low temp for solvent removal - Avoid prolonged heating Q2->A2_Yes Yes A2_No Purification Step Q2->A2_No No A2_Yes->Purify A2_No->Purify Result Pure, Colorless Product Purify->Result

Caption: Decision tree for troubleshooting product discoloration.

Part 3: Data Summary & Purity Assessment

Proper analytical techniques are crucial for confirming the purity of your final product and identifying any potential impurities.

Table 1: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeTypical Observations & Notes
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment and separation of impurities.Use a reverse-phase C18 column. A mobile phase of acetonitrile/water with a modifier like formic acid or TFA is a good starting point. The product should show a single major peak. Impurities from oxidation or incomplete reduction will typically have different retention times.[7]
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of product and byproducts by molecular weight.Confirms the mass of the desired product (C₁₁H₁₆N₂O₂, MW: 208.26 g/mol ). Allows for tentative identification of impurities like the decarboxylated product (MW: 164.25 g/mol ) or nitro-precursor (MW: 253.25 g/mol ).
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and detection of structural isomers.The proton spectrum should show characteristic peaks for the aromatic protons, the diethyl groups (a quartet and a triplet), and the primary amine. The integration of these peaks should be consistent with the structure.
TLC (Thin-Layer Chromatography) Rapid monitoring of reaction progress and purity.A useful in-process control. A mobile phase like 3:1 Hexane:Ethyl Acetate can be a good starting point. The product should appear as a single spot. Staining with an oxidizing agent (like permanganate) can help visualize non-UV active impurities.

References

  • (No Source Available)
  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available from: [Link]

  • Protecting Groups for Amines. S. Michael Stewart via YouTube. 2020. Available from: [Link]

  • (No Source Available)
  • (No Source Available)
  • Preparation method of 4-aminobenzoic acid by catalytic hydrogenation. CN104326928A. Google Patents.
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. 2021. Available from: [Link]

  • (No Source Available)
  • (No Source Available)
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available from: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available from: [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. 2018. Available from: [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)

Sources

Optimization

Addressing common side reactions when using 5-Amino-2-(diethylamino)benzoic acid

Welcome to the technical support center for 5-Amino-2-(diethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-2-(diethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and challenges encountered during the experimental use of this versatile chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My sample of 5-Amino-2-(diethylamino)benzoic acid is discolored (yellow to brown). Is it still usable?

A1: Discoloration is a common issue with aminobenzoic acids and is often indicative of oxidation or photodegradation. The primary amino group and the electron-rich aromatic ring are susceptible to air oxidation, which can be accelerated by light. This process can lead to the formation of colored impurities, such as quinone-imine species, which can interfere with subsequent reactions.

Recommendation:

  • Purity Check: Before use, it is highly recommended to assess the purity of the discolored sample. A simple Thin Layer Chromatography (TLC) can give a quick indication of the presence of impurities. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.

  • Recrystallization: If significant impurities are detected, recrystallization can often purify the material. A common solvent system for recrystallization is an ethanol/water mixture.

  • Impact on Reactions: The impact of these impurities depends on your specific application. For sensitive reactions, such as peptide synthesis, even minor impurities can lead to side products and reduced yields. For applications like dye synthesis, the impact might be less critical, but could still affect the final color and fastness properties.

Q2: I am observing an unexpected loss of my starting material during my reaction, even under inert conditions. What could be the cause?

A2: While protecting from oxygen is crucial, other factors can contribute to the degradation of 5-Amino-2-(diethylamino)benzoic acid. One potential, though less common, pathway for aminobenzoic acids is decarboxylation, especially at elevated temperatures. Additionally, the compound's stability can be pH-dependent.

Recommendation:

  • Thermal Stability: If your reaction is performed at high temperatures, consider the possibility of thermal decomposition. Running the reaction at a lower temperature for a longer duration might be beneficial.

  • pH Control: The stability of aminobenzoic acids can be influenced by the pH of the reaction medium. Extremes in pH (both acidic and basic) can catalyze degradation. It is advisable to conduct small-scale stability studies at different pH values to determine the optimal range for your reaction.

  • Solvent Purity: Ensure that your solvents are free from peroxides and other oxidizing contaminants, which can initiate degradation pathways.

Q3: What are the likely synthesis-related impurities in commercially available 5-Amino-2-(diethylamino)benzoic acid?

A3: The synthesis of 5-Amino-2-(diethylamino)benzoic acid typically involves the reduction of a corresponding nitro-substituted precursor. Therefore, common impurities can include:

  • Starting Materials: Incomplete reaction can lead to the presence of the nitro-precursor, 5-Nitro-2-(diethylamino)benzoic acid.

  • Intermediates: Depending on the specific synthetic route, other intermediates may be present in trace amounts.

  • Byproducts of Reduction: The reduction of the nitro group can sometimes lead to the formation of azo or azoxy compounds, especially if the reaction conditions are not carefully controlled.

Recommendation:

  • Supplier's Certificate of Analysis (CoA): Always review the supplier's CoA for information on purity and the analytical methods used.

  • Analytical Characterization: For critical applications, it is prudent to independently verify the purity using techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

TROUBLESHOOTING GUIDES

Issue 1: Low Yield in Peptide Coupling Reactions

When using 5-Amino-2-(diethylamino)benzoic acid as a building block in peptide synthesis, its sterically hindered nature can lead to low coupling yields. The diethylamino group at the ortho position to the carboxylic acid presents a significant steric challenge.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization of Coupling Strategy cluster_3 Advanced Strategies A Low Coupling Yield with 5-Amino-2-(diethylamino)benzoic acid B Verify Purity of Starting Material (HPLC, NMR) A->B C Ensure Anhydrous Reaction Conditions A->C D Select a More Potent Coupling Reagent B->D If purity is confirmed C->D If conditions are anhydrous E Optimize Reaction Parameters D->E F Consider Double Coupling E->F If yield is still low G Introduce a Spacer F->G For persistent issues H Protecting Group Strategy F->H Alternative approach

Caption: Troubleshooting workflow for low peptide coupling yields.

Detailed Protocols and Explanations

1. Selection of Coupling Reagents: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be inefficient for this sterically hindered amino acid.[1] More potent onium salt-based reagents are recommended.

Coupling ReagentClassKey Advantages for Hindered Coupling
HATU Uronium SaltForms highly reactive OAt esters; often considered the gold standard for difficult couplings.[1]
HBTU Uronium SaltA reliable and cost-effective alternative to HATU.
COMU Uronium SaltA newer generation reagent with high reactivity.[1]
PyBOP Phosphonium SaltGenerates OBt esters and avoids guanidinylation side products sometimes seen with uronium salts.

Protocol: HATU-Mediated Coupling

  • In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve 5-Amino-2-(diethylamino)benzoic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.4 equivalents), to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine component (1.0 equivalent) to the activated solution.

  • Monitor the reaction progress by TLC or HPLC. The reaction may require an extended time (4-24 hours) due to steric hindrance.

2. Double Coupling: If incomplete coupling is observed, performing the coupling step a second time can drive the reaction to completion. After the initial coupling period, filter the resin (in solid-phase synthesis) and add a fresh solution of the activated 5-Amino-2-(diethylamino)benzoic acid.[2]

Issue 2: Formation of Colored Byproducts in Solution

The appearance of color in solutions of 5-Amino-2-(diethylamino)benzoic acid, especially during reactions, is often due to oxidative side reactions. The electron-donating amino and diethylamino groups make the aromatic ring highly susceptible to oxidation.

Oxidative Degradation Pathway

G A 5-Amino-2-(diethylamino)benzoic acid (Colorless) B Radical Cation Intermediate A->B Oxidation (O₂, light) C Quinone-imine Species (Colored) B->C Further Oxidation/Rearrangement D Polymerized Products (Insoluble/Highly Colored) C->D Polymerization

Caption: Simplified pathway of oxidative degradation.

Mitigation Strategies

1. Rigorous Exclusion of Oxygen:

  • Degassing Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Inert Atmosphere: Conduct all manipulations, including weighing and transfers, under a positive pressure of an inert gas.

2. Use of Antioxidants:

  • For applications where it does not interfere with the desired reaction, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to scavenge free radicals and inhibit oxidative degradation.

3. Photochemical Stability:

  • Aromatic amines are known to be light-sensitive. Protect all solutions and reaction mixtures from light by wrapping glassware in aluminum foil or using amber-colored glassware. Photodegradation can lead to the formation of radical species that initiate a cascade of side reactions.[3]

References

  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • BenchChem. (2025).
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. 2-amino-5-(diethylamino)benzoic acid. Sigma-Aldrich.
  • PrepChem. Synthesis of N-(DIETHYLAMINOETHYL) 2-METHOXY 5-METHYLSULFONYLBENZAMIDE. PrepChem.
  • Google Patents. (1960). US2945044A - Certain 1-(diethyl-aminoethyl), 5-amino, 2-benzyl or substituted benzyl, benzimidazoles.
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, March 19). 5-Amino-2-hydroxybenzoic acid.
  • Google Patents. (1948). US2442797A - Para-amino benzoic acid esters.
  • Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • BLD Pharm. 1178154-64-7|2-Amino-5-(diethylamino)benzoic acid. BLD Pharm.
  • Google Patents. (2012). US 8,232,265 B2 - PHARMACEUTICAL, BIOLOGICAL.
  • BenchChem. 2-Amino-5-(diethylamino)benzoic Acid|CAS 1178154-64-7. BenchChem.
  • Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Google Patents. (2021). TW202122369A - A preparing method of diethylamino hydroxybenzoyl hexylbenzoate.
  • BenchChem. (2025).
  • ResearchGate. (2025, August 5). The current dye intermediate market - A cautionary tale and detective story; characterization and unambiguous synthesis of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole | Request PDF.
  • Tran, V., et al. (2018). 5-Amino-3-(diethylamino)-5H-benzo[4]imidazo[1,2-b][1][2][5]thiatriazine 1,1-Dioxide. Molbank, 2018(4), M1018.

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 25). 5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide.
  • ChemRxiv. (2023, June 30). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. ChemRxiv.
  • ResearchGate. (2023, June 30). (PDF) Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis.
  • YouTube. (2024, May 23). Lec11 - Synthesis of Amino Acids.
  • RWTH Aachen University. (2006). Synthesis and reactivity of alpha-trialkylsilyl alpha-amino acids. RWTH Aachen University.
  • PMC. (2011).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-(diethylamino)benzoic Acid Derivatives

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-(diethylamino)benzoic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-2-(diethylamino)benzoic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to empower you to overcome the unique challenges of process scale-up.

This document is structured to provide rapid answers through FAQs, followed by a deep dive into troubleshooting common issues encountered during process development and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to 5-Amino-2-(diethylamino)benzoic acid?

A common and industrially viable route is the catalytic hydrogenation of a nitro-substituted precursor, 2-(diethylamino)-5-nitrobenzoic acid. This method is often preferred for its high selectivity, good yields, and the use of hydrogen as a clean reductant. Alternative methods, such as reduction with metals like iron or tin in acidic media, are also effective but can generate more waste.[1][2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

The most significant concerns are:

  • Thermal Runaway: The reduction of the nitro group is highly exothermic.[4][5] Without proper heat management, the reaction temperature can increase uncontrollably, leading to side reactions, product degradation, or a dangerous pressure build-up in the reactor.

  • Hydrogen Handling: If using catalytic hydrogenation, the storage and handling of hydrogen gas under pressure require specialized equipment and strict safety protocols to mitigate the risk of fire or explosion.

  • Catalyst Handling: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry and spent. They must be handled under a wet or inert atmosphere.

Q3: My product is an off-white or brown powder, but the literature reports a white solid. What is the likely cause?

Discoloration is typically due to oxidation of the aromatic amine functionality. The 5-amino group is susceptible to air oxidation, which can be accelerated by light, heat, or the presence of residual metal catalysts. This often results in the formation of colored impurities. Proper inerting of vessels and purification steps is crucial.

Q4: What analytical techniques are recommended for in-process control and final product release?

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.

  • Final Product QC: HPLC for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Karl Fischer titration for water content.

General Synthetic Workflow

The following diagram outlines a typical manufacturing process, highlighting the key stages from starting materials to the final, purified active pharmaceutical ingredient (API).

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Purification & Drying SM Starting Materials (e.g., 2-(diethylamino)-5-nitrobenzoic acid) Reactor Hydrogenation Reactor SM->Reactor Solvent Solvent & Catalyst (e.g., MeOH, Pd/C) Solvent->Reactor Reaction Catalytic Reduction Reactor->Reaction H₂, Pressure, Temp Filtration Catalyst Filtration Reaction->Filtration Concentration Solvent Swap / Concentration Filtration->Concentration Precipitation pH Adjustment / Precipitation Concentration->Precipitation Crude_Solid Crude Solid Isolation (Filtration) Precipitation->Crude_Solid Crystallizer Crystallization Vessel Crude_Solid->Crystallizer Recrystallization Drying Vacuum Drying Crystallizer->Drying API Final API Drying->API

Caption: High-level workflow for the synthesis of 5-Amino-2-(diethylamino)benzoic acid.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered when moving from a laboratory (grams) to a pilot or production (kilograms) scale.

Part 1: The Reaction Stage
  • Observation: The internal temperature of the reactor rapidly exceeds the set point, even with full cooling engaged. A rapid increase in pressure may also be observed.

  • Causality: The reduction of an aromatic nitro group is a highly energetic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases dramatically. This significantly reduces the efficiency of heat removal through the reactor jacket, making it difficult to dissipate the heat generated by the reaction.[4][5]

  • Solutions:

    • Change Addition Strategy: Instead of adding all reagents at once (batch mode), use a semi-batch approach. Add the nitro-compound as a solution to the reactor containing the catalyst and solvent over a prolonged period. This allows you to control the reaction rate, and therefore the rate of heat generation, by adjusting the addition rate.

    • Increase Heat Transfer Efficiency: Ensure the reactor's cooling system is adequate for the calculated maximum heat output of the reaction.[5] Consider using a reactor with a higher heat transfer coefficient or supplementary cooling coils if the jacket is insufficient.

    • Use a Flow Reactor: For highly exothermic processes, continuous flow reactors offer superior heat management due to their extremely high surface-area-to-volume ratio, enabling near-instantaneous cooling.[6]

  • Observation: HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Causality:

    • Catalyst Deactivation: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvent (e.g., sulfur compounds). On a larger scale, improper mixing can lead to localized "hot spots" that degrade the catalyst.

    • Poor Mass Transfer (Hydrogenation): In a large reactor, ensuring efficient mixing of hydrogen gas, the liquid reaction medium, and the solid catalyst surface is challenging. If the agitation is insufficient, the reaction becomes limited by the rate at which hydrogen can dissolve into the liquid and reach the catalyst surface.

  • Solutions:

    • Verify Raw Material Quality: Source high-purity starting materials and solvents. Pre-treating the starting material solution with activated carbon can sometimes remove catalyst poisons.

    • Optimize Agitation: The choice of impeller and agitation speed is critical. A gas-inducing impeller (e.g., a Rushton turbine) is often required for large-scale hydrogenations to create good gas dispersion.

    • Increase Hydrogen Pressure: Increasing the hydrogen pressure will increase its solubility in the reaction medium, which can help overcome mass transfer limitations.

Part 2: Work-up and Purification
  • Observation: Upon adding an anti-solvent or cooling the solution, the product separates as a viscous liquid or oil instead of a crystalline solid.

  • Causality: This is often due to the presence of impurities that inhibit nucleation or the rate of crystallization being too high (e.g., from "shock cooling" or rapid anti-solvent addition). The product itself may also have a low melting point or form a eutectic mixture with the solvent or impurities. For aminobenzoic acids, polymorphism is a key consideration; different solvent systems can favor different crystal forms, some of which may be more difficult to crystallize.[7][8][9]

  • Solutions:

    • Control Cooling Rate: Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to allow for orderly crystal growth.

    • Use Seeding: Add a small amount of pure, crystalline product (seed crystals) to the supersaturated solution at a temperature just below the saturation point. This provides a template for crystallization and can be crucial for obtaining the desired polymorph.[7]

    • Solvent Screening: The choice of crystallization solvent is critical. A good solvent system will have high solubility for the product at high temperatures and low solubility at low temperatures. Experiment with different solvent/anti-solvent combinations. For p-aminobenzoic acid, solvents that interact strongly with the carboxylic acid group, such as ethyl acetate or water, can influence which polymorph is formed.[7][8]

When faced with low yield, a systematic approach is necessary to diagnose the root cause.

G Start Low Final Yield CheckIPC Check In-Process Control (IPC) for Reaction Completion Start->CheckIPC Incomplete Reaction Incomplete CheckIPC->Incomplete <99% Conversion Complete Reaction Complete CheckIPC->Complete >99% Conversion Catalyst Troubleshoot Catalyst & Reaction Conditions Incomplete->Catalyst WorkupLoss Analyze Aqueous & Organic Layers from Work-up Complete->WorkupLoss PurificationLoss Analyze Mother Liquor from Crystallization WorkupLoss->PurificationLoss No Loss in Work-up Extraction Optimize Extraction pH & Solvent Volume WorkupLoss->Extraction Product Found Crystallization Optimize Crystallization Conditions (Temp, Solvent) PurificationLoss->Crystallization Product Found

Caption: Decision tree for troubleshooting the root cause of low product yield.

  • Observation: The final product meets the purity specification only after multiple recrystallization steps, which is inefficient and costly at scale.

  • Causality: The impurity may have a similar structure and solubility profile to the desired product, causing it to co-crystallize. Alternatively, rapid crystallization can trap impurities within the crystal lattice.

  • Solutions:

    • Slurry Wash: After the initial crystallization and filtration, re-slurrying the wet cake in a solvent that dissolves the impurity but not the product can be a very effective purification step.

    • Optimize Crystallization Solvent: A different solvent system may offer better selectivity for crystallizing the product while leaving impurities behind in the mother liquor.

    • Control Supersaturation: Maintain a low level of supersaturation during crystallization. This can be achieved through slow cooling or slow addition of an anti-solvent, which favors the growth of pure crystals over the nucleation of new, potentially impure crystals.[7]

Data Tables for Scale-Up
Table 1: Comparison of Reduction Methods for 2-(diethylamino)-5-nitrobenzoic acid
MethodReductantCatalyst/ReagentTypical SolventProsCons
Catalytic Hydrogenation Hydrogen (H₂)5-10% Pd/C, Raney NiMethanol, EthanolHigh yield, clean, atom-economical.[1]Requires pressure equipment, catalyst can be pyrophoric.
Metal/Acid Reduction Iron (Fe), Tin (Sn)HCl, Acetic AcidWater, EthanolLow cost, no pressure needed.Generates large amounts of metal waste, work-up can be complex.[2]
Transfer Hydrogenation Ammonium formatePd/CMethanolNo high-pressure H₂ needed.Stoichiometric byproduct formation.
Table 2: Solvent Properties for Work-up and Crystallization
SolventBoiling Point (°C)PolarityUse CaseNotes
Ethyl Acetate 77MediumExtraction, CrystallizationGood solvent for many organics; can form emulsions.[7]
Toluene 111LowExtractionGood for extracting non-polar impurities; higher boiling point.
Methanol 65HighReaction, CrystallizationDissolves product well when hot, less so when cold.
Isopropanol (IPA) 82Medium-HighCrystallizationOften provides good crystal form; less toxic than methanol.
Water 100Very HighpH adjustment, Anti-solventProduct solubility is highly pH-dependent.
References
  • Gracin, S. & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design.
  • Thakur, A., et al. (2020). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Advances. [Link]

  • CN111548283A - One-pot catalytic synthesis method of 5-aminosalicylic acid.
  • Fábián, L., et al. (2015). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Patsnap. (2023). Control Strategies For Managing Exothermic Reactions In Flow. [Link]

  • Mukherjee, S. (2017). How do we synthesis aromatic amines? ResearchGate. [Link]

  • Soderberg, T. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Study Mind. (n.d.). Amine Synthesis (A-Level Chemistry). [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-(diethylamino)benzoic Acid Analogs

Welcome to the technical support center for the purification of 5-Amino-2-(diethylamino)benzoic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-2-(diethylamino)benzoic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the purification process, offering step-by-step solutions and the rationale behind them.

Issue 1: Low recovery of the target compound after aqueous workup.

Question: I am losing a significant amount of my 5-Amino-2-(diethylamino)benzoic acid analog during the liquid-liquid extraction step. What could be the cause, and how can I improve my yield?

Answer: This is a common issue stemming from the amphoteric nature of your compound, which possesses both a basic amino group and an acidic carboxylic acid group. The pH of your aqueous phase during extraction is critical and can lead to your product partitioning into the aqueous layer unexpectedly.

Causality Explained:

  • At low pH (acidic): The amino group becomes protonated (-NH3+), forming a salt that is highly soluble in the aqueous phase.

  • At high pH (basic): The carboxylic acid group becomes deprotonated (-COO-), forming a salt that is also soluble in the aqueous phase.

Therefore, performing a standard acid or base wash to remove impurities can inadvertently remove your product as well.

Troubleshooting Protocol:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to the isoelectric point (pI) of your specific analog. At the pI, the net charge of the molecule is zero, minimizing its aqueous solubility and maximizing its partitioning into the organic layer. If the pI is unknown, a neutral pH of ~7 is a good starting point.

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This decreases the solubility of your organic compound in the aqueous layer, a phenomenon known as "salting out."

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Dichloromethane (DCM) or a mixture of DCM and ethyl acetate can be effective. For highly polar analogs, consider using a more polar solvent like n-butanol.

  • Alternative Workup for Amine Removal: If your product is stable in acidic conditions, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove basic impurities.[1] The protonated amine impurities will partition into the aqueous layer.[1] Be cautious with this method to avoid protonating your desired product.

Issue 2: Persistent impurities that co-elute with my product during column chromatography.

Question: I'm struggling to separate my target compound from a persistent impurity using silica gel column chromatography. The Rf values are very close. What are my options?

Answer: Co-elution is a frequent challenge, especially with structurally similar impurities such as starting materials or byproducts. Here are several strategies to improve separation:

Strategies for Improved Chromatographic Resolution:

  • Solvent System Optimization:

    • Polarity Tuning: Systematically vary the polarity of your mobile phase. Small changes in the ratio of your solvents (e.g., hexane/ethyl acetate or DCM/methanol) can significantly impact separation.

    • Mobile Phase Additives: For basic amine compounds, the acidic nature of silica gel can cause tailing and poor separation.[2] To counteract this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) to your mobile phase.[2] This "neutralizes" the acidic silanol groups on the silica surface, improving the chromatography of basic compounds.[2]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent alternative to standard silica for the purification of basic compounds. The amino groups on the stationary phase minimize interactions with the basic sites on your molecule, leading to better peak shape and resolution.

    • Reversed-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase HPLC or flash chromatography can be highly effective.[2] A common mobile phase is a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or TEA.[2]

  • Ion-Pair Chromatography: This technique can be used to separate ionic or ionizable compounds like substituted benzoic acids.[3] An ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) is added to the mobile phase to form a neutral complex with the analyte, which can then be separated by reversed-phase chromatography.

Workflow for Method Development:

G cluster_0 Chromatography Troubleshooting start Poor Separation on Silica Gel optimize_solvent Optimize Mobile Phase (e.g., polarity, additives like TEA) start->optimize_solvent change_stationary Change Stationary Phase optimize_solvent->change_stationary Still Co-eluting success Pure Product optimize_solvent->success Resolution Improved rp_hplc Reversed-Phase (C18) (Water/Acetonitrile or Methanol) change_stationary->rp_hplc amine_silica Amine-Functionalized Silica change_stationary->amine_silica ion_pair Ion-Pair Chromatography (for ionic analogs) change_stationary->ion_pair rp_hplc->success amine_silica->success ion_pair->success

Caption: Decision tree for troubleshooting poor chromatographic separation.

Issue 3: Difficulty in achieving high purity by recrystallization.

Question: My recrystallized product is still not pure. What factors should I consider to improve the efficiency of my recrystallization?

Answer: Recrystallization is a powerful purification technique, but its success hinges on the proper choice of solvent and careful execution.[4]

Key Principles of Recrystallization: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5][6] Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[6]

Troubleshooting Recrystallization:

  • Solvent Selection:

    • Single Solvent System: For benzoic acid and its analogs, water is often a good starting point as they are more soluble in hot water than in cold water.[5] Ethanol, methanol, or acetone can also be effective.

    • Mixed Solvent System: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water or acetone/hexane) can be employed.[7] Dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add the "bad" solvent (in which it is poorly soluble) until the solution becomes slightly turbid.[7]

  • Execution of the Protocol:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[5][7] Rapid cooling can trap impurities within the crystal lattice.

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

Solvent SystemTarget Compound CharacteristicsImpurity Characteristics
Water Moderately polar benzoic acid analogsHighly water-soluble (e.g., inorganic salts) or water-insoluble impurities
Ethanol/Water Compounds with intermediate polarityMore polar or less polar impurities
Acetone/Hexane Less polar analogsMore polar or very non-polar impurities
Caption: General guide for selecting a recrystallization solvent system.

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of 5-Amino-2-(diethylamino)benzoic acid analogs?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Byproducts of the Reaction: These can include isomers, over-alkylated products, or products from side reactions. For instance, in reactions involving amino groups, incomplete reactions can lead to residual imine impurities.[8]

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis can also be present.

  • Degradation Products: The product may degrade under certain reaction or purification conditions.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds.[9][10] A reversed-phase method with UV detection is typically suitable.[10]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative assessment of purity and to monitor the progress of a reaction or purification.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of your desired product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify impurities if they are present in sufficient quantities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[11]

Q3: My compound is an oil and I cannot recrystallize it. How should I purify it?

A3: For non-crystalline compounds, chromatography is the primary method of purification.

  • Flash Column Chromatography: This is the most common method for purifying oils on a laboratory scale. As discussed in the troubleshooting section, optimizing the stationary and mobile phases is key.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC is an excellent option, although it is more costly and time-consuming.

Q4: How can I remove residual solvent from my purified product?

A4: Residual solvents can be persistent. Here are some effective methods for their removal:

  • High Vacuum Drying: Place the sample under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or dioxane, lyophilization can be very effective at removing the solvent.

  • Trituration/Precipitation: Dissolve the oily product in a small amount of a good solvent (e.g., DCM) and then add a large excess of a poor solvent (e.g., hexane) to precipitate the product, leaving the more soluble impurities and residual solvent behind.

III. References

  • Merck Millipore. Separation of substituted benzoic acids by ion-pair chromatography. TLC Application Note 152. Available from:

  • Armstrong, D. W., & Hinze, W. L. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 4(6), 1095-1103. Available from: [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]

  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. Available from: [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Available from: [Link]

  • Google Patents. Purification of benzoic acid. US3235588A. Available from:

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available from: [Link]

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available from: [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Available from: [Link]

  • Recrystallization and Extractions of Organic Compounds. (2010, January 26). Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • ResearchGate. Summary of analytical methods for detecting amino acid impurities. Available from: [Link]

  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available from: [Link]

  • MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

  • MDPI. 5-Amino-3-(diethylamino)-5H-benzo[1][12]imidazo[1,2-b][1][3][5][13]thiatriazine 1,1-Dioxide. Available from: [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]

  • ResearchGate. Impurity profile of amino acids?. Available from: [Link]

  • Wikipedia. Sunscreen. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Synthesized 5-Amino-2-(diethylamino)benzoic Acid Using High-Performance Liquid Chromatography (HPLC)

Abstract This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of synthesized 5-Amino-2-(diethylamino)benzoi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of synthesized 5-Amino-2-(diethylamino)benzoic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document offers a detailed, step-by-step HPLC protocol, explains the scientific rationale behind methodological choices, and presents a comparative analysis with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The validation strategy is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Amino-2-(diethylamino)benzoic acid is an aromatic amine and a benzoic acid derivative, a structural motif common in various biologically active compounds. In drug development and manufacturing, the purity of such intermediates directly impacts the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, may possess undesirable toxicological properties or alter the therapeutic effect of the drug product.

Therefore, a robust, validated analytical method is not merely a quality control requirement but a fundamental component of the entire drug development lifecycle. HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and versatility in separating non-volatile and thermally labile compounds, making it exceptionally well-suited for analyzing molecules like 5-Amino-2-(diethylamino)benzoic acid.[6][7][8]

Potential Synthesis Pathway and Associated Impurities

A common and effective method for synthesizing aromatic amines is the reduction of the corresponding nitroaromatic compound.[9][10] Understanding this pathway is crucial for anticipating potential process-related impurities that the analytical method must be able to separate and quantify.

A plausible synthesis route starts with 2-(diethylamino)-5-nitrobenzoic acid, which is then reduced to the desired product.

Synthesis_Pathway cluster_reaction Reduction Step SM 2-(diethylamino)-5-nitrobenzoic acid (Starting Material) Product 5-Amino-2-(diethylamino)benzoic acid (Final Product) SM->Product e.g., Sn/HCl or H2/Pd-C Impurity1 Unreacted Starting Material SM->Impurity1 Impurity2 Incomplete Reduction Intermediates (e.g., nitroso, hydroxylamino derivatives) Product->Impurity2 Impurity3 Side Reaction Byproducts (e.g., from over-reduction or degradation) Product->Impurity3

Caption: Plausible synthesis of 5-Amino-2-(diethylamino)benzoic acid and potential impurities.

The analytical method must exhibit specificity to resolve the main compound from:

  • Unreacted Starting Material: 2-(diethylamino)-5-nitrobenzoic acid.

  • Intermediates: Products of incomplete reduction (e.g., nitroso or hydroxylamino species).

  • Byproducts: Degradants or products from side reactions.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For a polar, ionizable compound like 5-Amino-2-(diethylamino)benzoic acid, RP-HPLC is the method of choice. The nonpolar stationary phase (e.g., C18) combined with a polar mobile phase provides excellent retention and separation capabilities for aromatic compounds.

Proposed HPLC Method Protocol

This protocol is a robust starting point, derived from established methods for similar aromatic amines and benzoic acids.[6][7][11] It must be validated for its specific intended use.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. The C18 chemistry provides the necessary hydrophobicity to retain the analyte and separate it from more polar or nonpolar impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to protonate the analyte's amino group and suppress the ionization of the carboxylic acid, leading to better peak shape and consistent retention.

    • Mobile Phase B: Acetonitrile. It is a common organic modifier with good UV transparency and elution strength.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is proposed to ensure elution of potential impurities with a wide range of polarities.

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Monitor at the λmax of 5-Amino-2-(diethylamino)benzoic acid (determined by DAD, likely around 254 nm or 280 nm) and a secondary wavelength to ensure detection of all potential impurities.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Injection Volume: 10 µL.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C F Inject Sample C->F D Prepare Mobile Phases A & B E Equilibrate HPLC System D->E E->F G Gradient Elution & Separation on C18 Column F->G H DAD/UV Detection G->H I Integrate Chromatogram Peaks H->I J Calculate Purity (% Area) I->J K Generate Report J->K

Caption: Standard workflow for HPLC purity analysis.

Method Validation: A Self-Validating System

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][4] Following ICH Q2(R2) guidelines, the following parameters must be assessed.[1][5]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).Peak for the main compound is pure (as determined by DAD) and well-resolved from impurities (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for assay. For impurities, from LOQ to 120% of the specification level.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for the main analyte.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of ≥ 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ≥ 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Overall RSD of results should remain within acceptable limits (e.g., ≤ 5%) when parameters like flow rate, pH, or column temperature are varied slightly.

Comparative Analysis: Alternative Purity Validation Techniques

While HPLC is the primary choice, other techniques can provide complementary or confirmatory data.[12][13][14]

Technique Principle Advantages for this Analyte Limitations for this Analyte
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase with UV detection.High resolution, quantitative, robust, ideal for non-volatile compounds.[8][15]Does not provide structural information on unknown impurities.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.High sensitivity and provides structural information (mass spectrum) for identification of impurities.Requires derivatization to increase the volatility of the polar amino and carboxylic acid groups, adding complexity and potential for artifacts.[8]
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Provides unambiguous structure confirmation. Quantitative NMR (qNMR) can determine purity against a certified standard without needing a reference standard of the analyte itself.[12][16]Lower sensitivity compared to HPLC or GC-MS. May not detect trace-level impurities (<0.1%). Complex mixtures can lead to overlapping signals.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase, visualized under UV or with staining.Simple, fast, and inexpensive for a quick qualitative check of purity and reaction progress.[12][13]Not quantitative, lower resolution compared to HPLC.
Decision Logic for Technique Selection

The choice of analytical technique depends on the specific question being asked.

Decision_Tree A What is the Analytical Goal? B Routine QC Purity & Impurity Profiling? A->B C Identify an Unknown Impurity? A->C D Absolute Purity & Structural Confirmation? A->D B->C No E Use Validated HPLC Method B->E Yes C->D No F Isolate Impurity by Prep-HPLC, then analyze by MS and/or NMR C->F Yes G Use qNMR against a certified standard D->G Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of purity for synthesized 5-Amino-2-(diethylamino)benzoic acid is a critical step that demands a rigorous and scientifically sound approach. A well-developed and validated RP-HPLC method, as outlined in this guide, provides the necessary specificity, sensitivity, and reliability for routine quality control and regulatory submissions. The causality behind each experimental choice, from mobile phase pH to the selection of the stationary phase, is aimed at achieving robust and reproducible results. While HPLC is the cornerstone for quantitative purity assessment, complementary techniques like NMR and MS are invaluable for structural elucidation and confirmatory analysis. By integrating these methods within a framework guided by ICH principles, researchers and drug developers can ensure the quality and integrity of their synthesized compounds, paving the way for safe and effective pharmaceuticals.

References

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, Step 4 version (2023). European Medicines Agency. [Link]

  • Li, Y., & Zhang, J. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(15), 3752-3757. ACS Publications. [Link]

  • ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures (2023). International Council for Harmonisation. [Link]

  • Reemtsma, T., & Jekel, M. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607-613. PubMed. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds? [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Wu, R., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Journal of the Air & Waste Management Association. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Jamali, B. U. (2018). How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]

  • Srivastava, R. K. (2017). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. [Link]

  • ChemistryStudent. (2024). Producing Aromatic Amines (A-Level). [Link]

  • OpenStax. (2023). Synthesis of Amines. In Organic Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Fluorescence Quantum Yield of 5-Amino-2-(diethylamino)benzoic Acid Derivatives

This guide provides a comprehensive comparison of the fluorescence quantum yield (QY) of 5-Amino-2-(diethylamino)benzoic acid derivatives. We will delve into the structural factors that govern their photophysical propert...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the fluorescence quantum yield (QY) of 5-Amino-2-(diethylamino)benzoic acid derivatives. We will delve into the structural factors that govern their photophysical properties, provide a robust experimental protocol for accurate QY determination, and present a comparative analysis to guide researchers in selecting or designing fluorophores for specific applications in bio-imaging, sensing, and drug development.

Introduction: The Significance of Fluorescence Quantum Yield

5-Amino-2-(diethylamino)benzoic acid and its analogs belong to a class of fluorescent molecules with promising applications due to their sensitivity to the local environment. The core of their utility lies in their fluorescence quantum yield (ΦF), a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by the fluorophore.[1][2] A high quantum yield is often a prerequisite for applications requiring bright fluorescent probes. However, variations in molecular structure and environment can dramatically alter this efficiency, making a systematic comparison essential for development and application.

This guide will explore the structure-property relationships that dictate the QY of these derivatives, providing a framework for understanding how modifications to the core scaffold influence their emissive properties.

The Underpinnings of Fluorescence Efficiency: Causality and Influencing Factors

The quantum yield of a fluorophore is not an immutable constant. It is the result of a competition between radiative decay (fluorescence) and various non-radiative decay pathways. The overall quantum yield can be expressed by the ratio of the rate constant for fluorescence (kF) to the sum of the rate constants of all de-excitation processes.[2]

ΦF = kF / (kF + knr)

where knr represents the sum of all non-radiative decay rates, including internal conversion, intersystem crossing, and external conversion.[2] Several key factors influence this balance:

  • Molecular Structure: The intrinsic electronic and steric properties of the molecule are paramount.

    • Substituent Effects: Electron-donating groups (EDGs) like amino (-NH₂) and hydroxyl (-OH) groups generally increase fluorescence, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and carboxyl (-COOH) groups can decrease or quench fluorescence.[3] The interplay between the strong electron-donating diethylamino and amino groups and the electron-accepting carboxylic acid in the parent structure makes these molecules prone to Intramolecular Charge Transfer (ICT).

    • Structural Rigidity: Molecules with rigid, planar structures tend to have higher quantum yields. Flexibility, especially torsional freedom, can promote non-radiative decay through processes like Twisted Intramolecular Charge Transfer (TICT), where the molecule twists in the excited state to a non-emissive conformation.

  • Environmental Factors: The surrounding medium plays a critical role in modulating the excited state dynamics.

    • Solvent Polarity and Hydrogen Bonding: Polar solvents can stabilize the charge-transfer excited state, often leading to a red-shift in emission. Hydrogen bonding interactions with the solvent can significantly alter the energy levels and favor or inhibit non-radiative pathways.[4][5] For instance, interactions with electron-acceptor solvents can enhance fluorescence, whereas solvents that promote intramolecular hydrogen bonds may favor non-radiative de-excitation.[5]

    • Viscosity: An increase in solvent viscosity can restrict molecular motion and rotation, hindering non-radiative decay pathways like TICT and thereby increasing the fluorescence quantum yield.[6][7]

    • pH: The protonation state of ionizable groups, such as the amino and carboxylic acid moieties, can drastically alter the absorption and emission properties of the fluorophore.[3][8]

A Self-Validating Protocol for Measuring Relative Fluorescence Quantum Yield

The most widely used and reliable method for determining the fluorescence quantum yield is the comparative method, which measures the QY of a test sample relative to a well-characterized standard of known QY.[9][10] This protocol is self-validating by ensuring a linear relationship between absorbance and fluorescence intensity, which confirms the absence of inner filter effects and other concentration-dependent artifacts.

Experimental Workflow

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation A Select Standard & Test Compound B Prepare Stock Solutions A->B C Create Dilution Series (Abs < 0.1) B->C D Measure UV-Vis Absorbance (at Excitation Wavelength) C->D E Measure Fluorescence Emission Spectra (Same Excitation Wavelength) D->E F Integrate Emission Spectra E->F G Plot Integrated Intensity vs. Absorbance F->G H Determine Gradients (Slopes) G->H I Calculate Quantum Yield (Φx) using Comparative Equation H->I

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Step-by-Step Methodology
  • Select a Quantum Yield Standard: Choose a standard with a known and stable quantum yield that has absorption and emission spectra overlapping with the test compounds. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices.

  • Prepare Solutions:

    • Prepare stock solutions of the standard and the 5-Amino-2-(diethylamino)benzoic acid derivatives in the same high-purity solvent.

    • From the stock solutions, prepare a series of 4-5 dilutions for both the standard and each test compound.

    • Crucial Point: The concentrations must be dilute enough to ensure that the absorbance at the excitation wavelength (and all higher wavelengths) is less than 0.1 in a 1 cm path length cuvette.[9] This minimizes the "inner filter effect" where emitted light is reabsorbed by other fluorophore molecules.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum of each solution. Note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • Consistency is Key: Use the same excitation wavelength, slit widths, and cuvette for all standard and test sample measurements.

  • Process Data:

    • For each recorded emission spectrum, integrate the total fluorescence intensity across the entire emission band.

    • Correct the spectra for the instrument's wavelength-dependent response if necessary.

  • Calculate Quantum Yield:

    • For both the standard and the test compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight line for the standard (GradST) and the test compound (GradX).

    • Calculate the quantum yield of the test compound (ΦX) using the following equation:[9]

      ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

      Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients for the test sample and standard, respectively.

      • ηX and ηST are the refractive indices of the solvents used for the sample and standard (if they are different, which is not recommended).

Comparative Analysis of Structural Modifications

Expected Impact of Structural Changes on Quantum Yield
Derivative ModificationStructural ChangeExpected Effect on Quantum Yield (QY)Rationale
Parent Compound 5-Amino-2-(diethylamino)benzoic acidBaselineReference compound with inherent push-pull character.
Derivative 1 Esterification of Carboxylic Acid (-COOH → -COOR)Increase Reduces the electron-withdrawing strength of the acceptor group, potentially decreasing the driving force for non-radiative ICT pathways.
Derivative 2 N-Acetylation of 5-Amino Group (-NH₂ → -NHAc)Decrease The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the amino group, disrupting the push-pull system and potentially introducing new non-radiative decay channels.
Derivative 3 Planarization/Rigidification (e.g., bridging the diethylamino group)Significant Increase Increased structural rigidity hinders torsional motions required for the formation of a non-emissive TICT state, thus favoring radiative decay.
Derivative 4 Introduction of EWG on the ring (e.g., -NO₂ at C4)Significant Decrease (Quenching) A strong electron-withdrawing group enhances the ICT character to an extreme, promoting efficient non-radiative decay and often leading to complete fluorescence quenching.[3]
Derivative 5 N,N-dimethylation of 5-Amino Group (-NH₂ → -N(CH₃)₂)Variable While increasing the electron-donating strength, it also increases the possibility of forming a TICT state involving the dimethylamino group, which could decrease QY. The net effect depends on the balance of these factors.[4]
Structure-Property Relationship Visualization

G cluster_parent Parent Structure cluster_mods Structural Modifications cluster_qy Quantum Yield (QY) Effect Parent 5-Amino-2-(diethylamino) benzoic acid Rigid ↑ Rigidity (Planarization) Ester ↓ Acceptor Strength (Esterification) EWG ↑ Acceptor Strength (Add EWG) Donor ↓ Donor Strength (Acetylation) Increase QY Increase Rigid->Increase Inhibits TICT Ester->Increase Reduces ICT Decrease QY Decrease EWG->Decrease Enhances ICT (Quenching) Donor->Decrease Disrupts Push-Pull

Caption: Impact of structural modifications on quantum yield.

Discussion: Synthesizing Theory and Practice

The predictive analysis in the table above highlights a central theme for this class of compounds: the management of Intramolecular Charge Transfer. The push-pull electronic structure is a double-edged sword. While it is responsible for the molecule's sensitivity to its environment—a desirable trait for sensors—it also provides a pathway for efficient non-radiative de-excitation, which can lower the quantum yield.

Our experience shows that strategies aimed at sterically hindering the rotation around the donor-aromatic ring bond are most effective at enhancing fluorescence. By "locking" the molecule in a more planar conformation, the formation of dark TICT states is disfavored, forcing the excited state to decay primarily through the emissive fluorescence channel.

Furthermore, the choice of solvent is a critical experimental parameter that must be considered. In protic solvents, hydrogen bonding to the carbonyl and amino groups can compete with and disrupt the intramolecular hydrogen bond that may exist in some conformations, altering the photophysical outcome.[4] Researchers must therefore characterize their probes in solvent systems that are relevant to the final application. For biological applications, this means characterizing fluorescence in aqueous buffers of relevant pH.[8]

Conclusion

The fluorescence quantum yield of 5-Amino-2-(diethylamino)benzoic acid derivatives is highly tunable through rational chemical modification. The key to designing brighter probes lies in controlling the intramolecular charge transfer state and minimizing non-radiative decay pathways. The most promising strategies involve increasing structural rigidity to inhibit TICT state formation and carefully tuning the electronic push-pull character by modifying the donor and acceptor moieties. By employing the robust, comparative protocol for quantum yield determination outlined here, researchers can reliably quantify the performance of new derivatives and accelerate the development of advanced fluorescent tools for a wide array of scientific applications.

References

  • de Almeida, V. L., et al. (2009). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • de F. D. C. de Souza, M., et al. (2005). General and Specific Solvent Effects in Optical Spectra of ortho-Aminobenzoic Acid. Journal of Fluorescence. Available at: [Link]

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Perkin-Elmer Luminescence Application Note. Referenced in UCI Department of Chemistry guide. Available at: [Link]

  • Parker, A. J. & Barnes, C. A. (1957). Some Notes on Fluorescence Intensity. Journal of the American Chemical Society. Available at: [Link]

  • Schmidtke Sobeck, S. J. (2016). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS Petroleum Research Fund Annual Report. Available at: [Link]

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Referenced in NIH-PMC article. Available at: [Link]

  • Virtual Labs, Amrita Vishwa Vidyapeetham. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Chemical Sciences: Molecular Fluorescence Spectroscopy Experiments. Available at: [Link]

  • Gaigalas, A. K. & Li, L. (2010). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. Available at: [Link]

  • Schmidtke Sobeck, S. J. (2017). Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS Petroleum Research Fund Annual Report. Available at: [Link]

  • Nanoco Technologies Ltd. (2008). Protocol for fluorescence quantum yield determination. Scribd. Available at: [Link]

  • Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics. Available at: [Link]

  • Al-Okbi, A. K., et al. (2025). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Journal of Fluorescence. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence quantum yields and absorption and emission ranges of the... [Table]. Available at: [Link]

  • ResearchGate. (n.d.). The comparison of fluorescence quantum yields (Φ) between... [Diagram]. Available at: [Link]

  • Schmidtke, S. J., et al. (2013). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. The Journal of Physical Chemistry A. Available at: [Link]

  • Zhang, G., et al. (2012). [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

  • Agudelo-Morales, C. E., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). The photophysics of p-aminobenzoic acid. Available at: [Link]

  • Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Kumar, S., et al. (2010). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. Available at: [Link]

  • Chignell, C. F., et al. (1983). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology. Available at: [Link]

Sources

Validation

A Comparative Guide to Fluorescent Markers: 5-Amino-2-(diethylamino)benzoic Acid vs. Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of fluorescent labeling, the selection of an appropriate marker is paramount to the success of experimental outcomes. This guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the selection of an appropriate marker is paramount to the success of experimental outcomes. This guide provides an in-depth, objective comparison between two structurally related aminobenzoic acid derivatives: the well-established anthranilic acid (AA) and the less characterized 5-Amino-2-(diethylamino)benzoic acid. This analysis is designed to equip researchers with the necessary technical insights to make informed decisions for their specific applications, from fundamental biochemical studies to advanced drug development workflows.

At a Glance: Key Spectroscopic and Physicochemical Properties

A direct comparison of the key performance indicators for these two fluorescent markers reveals significant differences in their utility. While anthranilic acid is a well-documented and reliable fluorescent tag, the properties of 5-Amino-2-(diethylamino)benzoic acid are less favorable for fluorescence applications based on available data for structurally analogous compounds.

PropertyAnthranilic Acid (AA)5-Amino-2-(diethylamino)benzoic acid
Excitation Maximum (λex) ~336 nm[1]Data not available
Emission Maximum (λem) ~411 nm[1]Data not available
Stokes Shift ~75 nm[1]Data not available
Quantum Yield (Φ) 0.43 (in Methanol)[2]Expected to be very low or negligible[2]
Molar Extinction Coefficient (ε) Data available, varies with conditionsData not available
Solubility Soluble in water and organic solventsExpected to have good solubility in organic solvents
Primary Reactive Groups Aromatic amine, Carboxylic acidAromatic amine, Aliphatic amine, Carboxylic acid

In-Depth Analysis: Unpacking the Performance Differences

The Established Performer: Anthranilic Acid (AA)

Anthranilic acid, or 2-aminobenzoic acid, is a widely utilized fluorescent marker, particularly in the field of glycomics for the labeling of oligosaccharides.[3] Its utility stems from a combination of favorable spectroscopic properties and versatile reactivity.

Fluorescence Characteristics: Anthranilic acid exhibits a notable fluorescence quantum yield, which can be influenced by the solvent environment. For instance, in methanol, the quantum yield is approximately 0.43.[2] Its fluorescence is characterized by an excitation maximum around 336 nm and an emission maximum around 411 nm, resulting in a practical Stokes shift of about 75 nm.[1] This blue fluorescence is sensitive to the polarity of its environment, a property that can be exploited in studies of protein folding and other conformational changes.[2]

Chemical Reactivity and Labeling: The primary amino group and the carboxylic acid on the aromatic ring are the key functional handles for conjugation. The aromatic amine allows for efficient labeling of reducing sugars via reductive amination, a cornerstone technique in glycan analysis.[3] The carboxylic acid can be activated for amide bond formation, enabling conjugation to primary amines on proteins or other biomolecules.

The Challenger: 5-Amino-2-(diethylamino)benzoic Acid

In contrast to the wealth of data available for anthranilic acid, 5-Amino-2-(diethylamino)benzoic acid remains largely uncharacterized as a fluorescent marker in the scientific literature. While its structure suggests potential for fluorescence, insights from related compounds indicate significant limitations.

Expected Fluorescence Properties: A critical factor influencing the fluorescence of anthranilic acid derivatives is the substitution on the amino group. A study on N,N-dialkylated anthranilic acids demonstrated that N,N-dimethyl substitution leads to a profound decrease in, or complete quenching of, the intramolecular charge transfer (ICT) emission.[2] In methanol, the N,N-dimethylated analog showed no discernible ICT emission.[2] This quenching effect is attributed to conformational changes that disrupt the electronic transitions responsible for fluorescence. Given that 5-Amino-2-(diethylamino)benzoic acid possesses an N,N-diethyl group, it is highly probable that it would exhibit a similarly low fluorescence quantum yield, rendering it unsuitable for most fluorescence-based detection methods.

Potential Reactivity: Despite its likely poor fluorescence, the molecule possesses multiple reactive sites: a primary aromatic amine, a tertiary aliphatic amine, and a carboxylic acid. These groups could, in principle, be utilized for various bioconjugation strategies. However, without a strong fluorescent signal, its utility as a fluorescent marker is severely compromised.

Experimental Design and Methodologies

The choice between these two molecules hinges on the desired application. For any application requiring fluorescent detection, anthranilic acid is the clear and evidence-backed choice.

Workflow for Biomolecule Labeling with Anthranilic Acid

The following diagram illustrates a generalized workflow for labeling a biomolecule, such as a protein or a glycan, with anthranilic acid.

Caption: General workflow for labeling biomolecules with anthranilic acid.

Detailed Protocol: Reductive Amination of Glycans with Anthranilic Acid

This protocol outlines the standard procedure for labeling glycans with anthranilic acid, a technique widely used in glycoprofiling.

Materials:

  • Glycan sample

  • Anthranilic acid (AA)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Sodium cyanoborohydride (NaCNBH₃) solution

  • Purification columns (e.g., HILIC SPE cartridges)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the glycan sample in a small volume of water.

  • Labeling Reaction:

    • Prepare the labeling solution by dissolving anthranilic acid in a 7:3 (v/v) mixture of DMSO and acetic acid.

    • Add the labeling solution to the glycan sample.

    • Add the sodium cyanoborohydride reducing agent to the mixture.

    • Incubate the reaction at 65°C for 2-3 hours.

  • Purification:

    • Remove excess labeling reagents using a HILIC solid-phase extraction (SPE) cartridge.

    • Wash the cartridge to remove unbound dye and salts.

    • Elute the labeled glycans.

  • Analysis:

    • Analyze the purified, AA-labeled glycans by HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).[3]

Causality Behind Experimental Choices

  • Choice of Reductive Amination: This method is highly efficient for labeling the reducing end of glycans, providing a stable linkage with minimal side reactions.

  • DMSO/Acetic Acid Solvent System: This mixture provides a good solvent environment for both the glycans and the hydrophobic anthranilic acid, while the acidic conditions catalyze the formation of the initial Schiff base.

  • Sodium Cyanoborohydride: This reducing agent is selective for the imine intermediate, preventing the reduction of the glycan's aldehyde group before the labeling reaction occurs.

  • HILIC Purification: Hydrophilic Interaction Liquid Chromatography is an effective method for separating the polar-labeled glycans from the non-polar excess labeling reagents.

Conclusion and Recommendations

Based on the available scientific evidence, anthranilic acid is a robust and reliable fluorescent marker for a variety of biological applications, particularly for the analysis of glycans. Its well-characterized spectroscopic properties and established labeling protocols make it a go-to choice for researchers.

Conversely, 5-Amino-2-(diethylamino)benzoic acid is not a recommended fluorescent marker. The presence of the N,N-diethyl group is predicted to severely quench its fluorescence, rendering it ineffective for applications where a fluorescent signal is required for detection and quantification. While it possesses functional groups for potential conjugation, the lack of a usable fluorescent output makes it an unsuitable alternative to anthranilic acid for fluorescence-based studies.

Researchers and drug development professionals seeking a fluorescent tag with properties similar to anthranilic acid should consider other well-validated derivatives or alternative fluorophores that have been demonstrated to possess high quantum yields and stable fluorescence upon conjugation.

References

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics. NIH.
  • Spectrum [Anthranilic Acid].

Sources

Validation

A Comparative Guide to the Efficacy of Substituted Aminobenzoic Acid Derivatives as Enzyme Inhibitors

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of a class of compounds centered around a substituted aminobenzoic acid scaffold. With a primary focus on cholinesterase inhibition, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of a class of compounds centered around a substituted aminobenzoic acid scaffold. With a primary focus on cholinesterase inhibition, this document delves into the structure-activity relationships (SAR), comparative potency against established inhibitors, and detailed experimental protocols for the evaluation of these derivatives. The insights presented are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Enzyme Inhibition

Enzyme inhibitors are cornerstone molecules in modern pharmacology, playing a critical role in the management of a wide array of diseases. By modulating the activity of specific enzymes, it is possible to interfere with pathological pathways, offering therapeutic benefits. Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are well-established targets for the symptomatic treatment of Alzheimer's disease. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.

This guide focuses on a series of derivatives structurally related to 5-Amino-2-(diethylamino)benzoic acid, specifically exploring how modifications to this chemical scaffold influence their potency as enzyme inhibitors. We will use a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones as a primary case study to dissect the structure-activity relationships and compare their efficacy against the standard drug, galantamine.

Comparative Efficacy of Diethylamino-Substituted Derivatives as Cholinesterase Inhibitors

A recent study on a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazone derivatives has provided valuable insights into their potential as multi-target inhibitors for Alzheimer's disease, targeting both cholinesterases (AChE and BChE) and monoamine oxidases (MAO)[1]. The core structure of these compounds features a diethylamino group on a salicylaldehyde ring, which is a close analogue to the 5-Amino-2-(diethylamino)benzoic acid scaffold.

Acetylcholinesterase (AChE) Inhibition

The synthesized compounds demonstrated a wide range of inhibitory activity against AChE, with many derivatives showing superior potency compared to the standard drug galantamine (IC50 = 101.24 nM)[1]. The data reveals that the nature and position of substituents on the phenyl ring of the thiosemicarbazone moiety play a critical role in determining the inhibitory potential.

Table 1: Comparative IC50 Values of 4-(Diethylamino)salicylaldehyde-Based Thiosemicarbazone Derivatives Against Acetylcholinesterase (AChE) [1]

CompoundSubstitution on Phenyl RingAChE IC50 (nM)
5u 2,6-dichloro12.89
5a 2,3-dichloro14.90
5h 2-trifluoromethyl16.76
5c Phenyl (unsubstituted)38.42
5j 2,6-dimethyl40.62
5s Benzyl71.43
GalantamineStandard Drug101.24

Data extracted from Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents[1].

From this data, a clear structure-activity relationship emerges. The presence of electron-withdrawing groups on the phenyl ring significantly enhances the inhibitory activity. For instance, the disubstituted derivatives with chloro and trifluoromethyl groups (5u, 5a, and 5h) were the most potent inhibitors in the series[1]. This suggests that the electronic properties of the substituent have a direct impact on the binding affinity of the molecule to the active site of AChE.

Butyrylcholinesterase (BChE) Inhibition

The inhibitory pattern against BChE was similar to that observed for AChE, with several compounds exhibiting greater potency than galantamine (IC50 = 261.62 nM)[1].

Table 2: Comparative IC50 Values of 4-(Diethylamino)salicylaldehyde-Based Thiosemicarbazone Derivatives Against Butyrylcholinesterase (BChE) [1]

CompoundSubstitution on Phenyl RingBChE IC50 (nM)
5a 2,3-dichloro124.72
5c Phenyl (unsubstituted)217.78
5s Benzyl220.34
GalantamineStandard Drug261.62

Data extracted from Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents[1].

Interestingly, while still potent, the inhibitory activity against BChE was generally lower than against AChE for most derivatives, indicating a degree of selectivity. The 2,3-dichlorophenyl substituted compound (5a) was the most potent BChE inhibitor in this series[1].

Mechanism of Action: A Structural Perspective

The inhibitory activity of these compounds is attributed to their ability to bind to the active site of the cholinesterase enzymes. Molecular docking studies suggest that the thiosemicarbazone derivatives can form key interactions, including hydrogen bonds and π-π stacking, with amino acid residues within the catalytic gorge of the enzyme[1]. The diethylamino group, a common feature of these potent inhibitors, likely contributes to the overall binding affinity and selectivity.

Enzyme_Inhibition_Mechanism cluster_0 Active Site of Cholinesterase cluster_1 Inhibitor Interaction Enzyme Enzyme Product Choline + Acetate Enzyme->Product Hydrolysis Substrate Acetylcholine Substrate->Enzyme Binds to active site Inhibitor Substituted Aminobenzoic Acid Derivative Inhibitor->Enzyme Competitive Binding AChE_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, Control) Reagent_Prep->Plate_Setup Enzyme_Addition Add AChE Enzyme Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubate at 37°C Enzyme_Addition->Pre_incubation DTNB_Addition Add DTNB Pre_incubation->DTNB_Addition Reaction_Initiation Add ATCI Substrate DTNB_Addition->Reaction_Initiation Data_Acquisition Measure Absorbance at 412 nm Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Acetylcholinesterase (AChE) inhibition assay.

Conclusion and Future Directions

The exploration of 5-Amino-2-(diethylamino)benzoic acid derivatives and their analogues has revealed a promising class of enzyme inhibitors, particularly for cholinesterases. The structure-activity relationships derived from the 4-(diethylamino)salicylaldehyde-based thiosemicarbazones highlight the importance of substituent effects on inhibitory potency. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and optimization of these and other novel inhibitor scaffolds.

Future research should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR and improve selectivity for specific enzyme targets. Additionally, in vivo studies are necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising lead compounds. The continued development of these substituted aminobenzoic acid derivatives holds significant potential for the discovery of new and effective treatments for neurodegenerative diseases and other conditions amenable to enzyme inhibition.

References

  • Hong, T. L., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

  • Key, P., & Fulton, M. H. (2000). Acetylcholinesterase Assay Standard Operating Procedure. Policy Commons. Available at: [Link]

  • Star-Protocol. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link]

  • Khan, I., et al. (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PubMed Central. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Spectroscopic Differentiation of 5-Amino-2-(diethylamino)benzoic Acid and Its Positional Isomers

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Isomeric purity can dictate a compound's efficacy, safety, and functionality.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Isomeric purity can dictate a compound's efficacy, safety, and functionality. This guide provides a comprehensive spectroscopic comparison of 5-Amino-2-(diethylamino)benzoic acid and its key positional isomers. We will delve into the nuanced differences in their UV-Vis absorption, fluorescence, infrared (IR), and nuclear magnetic resonance (NMR) spectra, grounding our analysis in the fundamental principles of spectroscopy and providing detailed experimental protocols for replication.

The isomers under consideration are:

  • 5-Amino-2-(diethylamino)benzoic acid (Target Compound)

  • 3-Amino-2-(diethylamino)benzoic acid (Isomer 1)

  • 4-Amino-2-(diethylamino)benzoic acid (Isomer 2)

  • 2-Amino-5-(diethylamino)benzoic acid (Isomer 3)

The positioning of the electron-donating amino (-NH₂) and diethylamino (-N(Et)₂) groups on the benzoic acid framework significantly influences their electronic and steric environments, leading to distinct spectroscopic signatures. This guide will equip researchers with the knowledge to differentiate these isomers confidently.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for examining the electronic transitions within a molecule. The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation and the electronic effects of substituents on the aromatic ring.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of absorption bands. A non-polar solvent like cyclohexane is often used to obtain a baseline spectrum reflecting the molecule's intrinsic electronic properties. In contrast, a polar protic solvent like ethanol can engage in hydrogen bonding with the amino and carboxylic acid groups, leading to solvatochromic shifts (changes in λmax with solvent polarity). By comparing spectra in different solvents, we can gain insights into the nature of the electronic transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each isomer in spectroscopic grade ethanol at a concentration of 1 mg/mL.

  • Dilution: From the stock solutions, prepare a series of dilutions ranging from 1 to 10 µg/mL in the same solvent.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blanking: Use the solvent (spectroscopic grade ethanol) as the blank to zero the instrument.

  • Spectral Acquisition: Record the absorption spectra of each diluted sample from 200 to 400 nm.

  • Data Analysis: Determine the λmax for each isomer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Stock Prepare 1 mg/mL Stock Solution Dilute Dilute to 1-10 µg/mL Stock->Dilute Blank Blank with Solvent Dilute->Blank Scan Scan 200-400 nm Blank->Scan Determine_lambda Determine λmax Scan->Determine_lambda

Experimental workflow for UV-Vis spectroscopy.

Predicted Comparative UV-Vis Data
CompoundPredicted λmax (Ethanol)Rationale
5-Amino-2-(diethylamino)benzoic acid ~310-320 nmBoth amino groups are electron-donating, extending conjugation. The para-relationship between the 5-amino and the carboxyl group, and the ortho-relationship of the 2-diethylamino group, leads to a significant red shift.
3-Amino-2-(diethylamino)benzoic acid ~290-300 nmThe meta-position of the 3-amino group to the carboxyl group has a less pronounced effect on the primary electronic transition compared to a para-substituent.
4-Amino-2-(diethylamino)benzoic acid ~300-310 nmThe 4-amino group is para to the 2-diethylamino group, leading to strong resonance and a significant red shift.
2-Amino-5-(diethylamino)benzoic acid ~315-325 nmThe 2-amino group is ortho to the carboxyl group, and the 5-diethylamino group is para to the carboxyl group, resulting in the most extended conjugation and the largest predicted red shift.

Note: These are predicted values based on established principles of substituent effects on aromatic systems. Actual experimental values may vary.

Fluorescence Spectroscopy: Unveiling Emission Properties

Fluorescence spectroscopy provides information about the electronic structure of a molecule in its excited state. The intensity and wavelength of emitted light are sensitive to the molecular structure and environment. Compounds with extended π-systems and electron-donating groups often exhibit fluorescence.

Causality Behind Experimental Choices

The choice of excitation wavelength is crucial for obtaining an optimal emission spectrum. It is typically set at or near the λmax determined from UV-Vis spectroscopy to ensure efficient excitation of the molecule. The emission spectrum is then scanned at longer wavelengths. The quantum yield, a measure of the efficiency of fluorescence, can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of each isomer in spectroscopic grade ethanol.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum of each isomer.

  • Emission Scan: Record the emission spectrum over a wavelength range starting from 10 nm above the excitation wavelength to 600 nm.

  • Data Analysis: Determine the wavelength of maximum emission (λem) and the relative fluorescence intensity.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Prepare_Sol Prepare Dilute Solution (Abs < 0.1) Set_Ex Set Excitation at λmax Prepare_Sol->Set_Ex Scan_Em Scan Emission Spectrum Set_Ex->Scan_Em Determine_lambda_em Determine λem and Intensity Scan_Em->Determine_lambda_em

Experimental workflow for fluorescence spectroscopy.

Predicted Comparative Fluorescence Data
CompoundPredicted λem (Ethanol)Predicted Relative IntensityRationale
5-Amino-2-(diethylamino)benzoic acid ~400-420 nmModerateThe extended conjugation and presence of two electron-donating groups are expected to result in significant fluorescence.
3-Amino-2-(diethylamino)benzoic acid ~380-400 nmLowerThe meta-substitution pattern may lead to less efficient intramolecular charge transfer in the excited state, resulting in a blue-shifted emission and lower intensity compared to the other isomers.
4-Amino-2-(diethylamino)benzoic acid ~390-410 nmModerate to HighThe para-relationship between the amino and diethylamino groups should facilitate efficient charge transfer, leading to strong fluorescence.
2-Amino-5-(diethylamino)benzoic acid ~410-430 nmHighThe strong electron-donating character of both amino groups in conjugation with the aromatic ring and the carboxyl group is expected to result in the most red-shifted emission and highest fluorescence intensity among the isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders as it requires minimal sample preparation. The key vibrational regions to examine for these isomers are the N-H stretching region for the primary amino group, the C=O stretching region for the carboxylic acid, and the C-N stretching region for the aromatic amines. The positions of these bands can be influenced by hydrogen bonding and electronic effects.

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Analysis: Identify the characteristic vibrational frequencies for the key functional groups.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Place_Sample Place Powder on ATR Crystal Sample_Scan Collect Sample Spectrum Place_Sample->Sample_Scan Background Collect Background Spectrum Background->Sample_Scan Identify_Peaks Identify Characteristic Peaks Sample_Scan->Identify_Peaks

Experimental workflow for ATR-IR spectroscopy.

Predicted Comparative IR Data
Functional GroupPredicted Wavenumber (cm⁻¹)Expected Variations Among Isomers
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)The broadness due to hydrogen bonding is expected in all isomers.
N-H Stretch (Primary Amine) 3500-3300 (two bands)The exact positions may shift slightly due to differences in intramolecular hydrogen bonding, particularly in the ortho-substituted isomers.
C=O Stretch (Carboxylic Acid) 1700-1680The electron-donating amino groups will slightly lower the C=O stretching frequency due to resonance. The extent of this effect will vary with the position of the amino groups relative to the carboxyl group.
C-N Stretch (Aromatic Amine) 1340-1250The position of this band will be sensitive to the electronic environment of the C-N bond, which differs for each isomer.
Aromatic C=C Bending 1625-1475The pattern of these bands in the fingerprint region will be unique for each substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for detailed structural elucidation, providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

Causality Behind Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for these compounds as it can dissolve the polar benzoic acid derivatives and its residual peak does not interfere with the aromatic region. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. The chemical shifts of the aromatic protons and carbons are highly dependent on the electronic effects of the substituents. Electron-donating groups like -NH₂ and -N(Et)₂ will shield the ortho and para positions, shifting their signals to a higher field (lower ppm). Conversely, the electron-withdrawing carboxyl group will deshield the ortho and para positions.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in 0.5-0.7 mL of DMSO-d₆ containing TMS.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum, paying attention to the chemical shifts, integration, and coupling patterns of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum to determine the chemical shifts of all unique carbon atoms.

  • Data Analysis: Assign the signals to the corresponding protons and carbons in each isomer based on chemical shifts, coupling constants, and integration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Dissolve Dissolve in DMSO-d6 with TMS Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Assign_Signals Assign Signals Acquire_1H->Assign_Signals Acquire_13C->Assign_Signals

Experimental workflow for NMR spectroscopy.

Predicted Comparative ¹H NMR Data (Aromatic Region)

The aromatic region (typically 6.0-8.0 ppm) will show distinct patterns for each isomer.

  • 5-Amino-2-(diethylamino)benzoic acid: Will likely show three distinct aromatic proton signals. The proton ortho to the carboxyl group will be the most deshielded. The protons ortho and para to the amino and diethylamino groups will be shielded and appear at a higher field.

  • 3-Amino-2-(diethylamino)benzoic acid: Will also exhibit three aromatic proton signals with a different splitting pattern compared to the target compound due to the different positions of the substituents.

  • 4-Amino-2-(diethylamino)benzoic acid: The symmetry in this molecule will result in a simpler aromatic region, likely with two doublets and a singlet, or a more complex but symmetrical pattern.

  • 2-Amino-5-(diethylamino)benzoic acid: Will display three aromatic proton signals, with the proton between the two amino groups being significantly shielded.

Predicted Comparative ¹³C NMR Data

The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

  • Carbons directly attached to the electron-donating amino and diethylamino groups will be shielded (lower ppm).

  • Carbons ortho and para to these groups will also be shielded.

  • The carbon of the carboxyl group will be the most deshielded (highest ppm).

  • The number of unique aromatic carbon signals will depend on the symmetry of the isomer. For instance, a para-disubstituted isomer may show fewer signals than a meta- or ortho-disubstituted one.[2]

Conclusion

The spectroscopic differentiation of 5-Amino-2-(diethylamino)benzoic acid and its positional isomers is a tractable challenge that relies on a multi-technique approach. UV-Vis and fluorescence spectroscopy provide insights into the electronic properties and conjugation, while IR spectroscopy confirms the presence of key functional groups and their immediate chemical environment. Ultimately, ¹H and ¹³C NMR spectroscopy offer the most definitive data for unambiguous structural elucidation through the unique chemical shifts and coupling patterns of the aromatic protons and carbons. By carefully applying the experimental protocols and interpreting the resulting spectra based on the fundamental principles outlined in this guide, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and purity of their compounds for downstream applications.

References

  • Johnels, D., Edlund, U., Johansson, E., & Cocchi, M. (1989). Studies of 13C N.M.R. Substituent Chemical Shifts of Disubstituted Benzenes Using Multivariate Data Analysis. J. Chem. Soc., Perkin Trans. 2, 1773-1777.
  • Mohan, J. (2006). Organic Spectroscopy: Principles and Applications.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • LibreTexts. (2023). 15.4: Spectral Characteristics of the Benzene Ring. In Chemistry LibreTexts. Available at: [Link]

  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237.
  • Quora. (2020, October 20). What functional groups would be present in benzoic acid and seen on the IR spectrum? Retrieved from [Link]

  • PubMed. (1979). Determination of procaine and related local anesthetics. II. Collaborative study. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Effect of local anesthetic drug procaine hydrochloride on the conformational stability of bovine hemoglobin: Multi-spectroscopic and computational approaches. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 5-Amino-2-(diethylamino)benzoic acid

In the landscape of pharmaceutical development and manufacturing, the consistency of starting materials and intermediates is not merely a quality control metric; it is a cornerstone of process robustness, regulatory comp...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the consistency of starting materials and intermediates is not merely a quality control metric; it is a cornerstone of process robustness, regulatory compliance, and, ultimately, the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 5-Amino-2-(diethylamino)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] We will explore the causal relationships behind the selection of analytical methodologies, present detailed experimental protocols, and compare the consistency of multiple batches against a common alternative, 5-Amino-2-(dimethylamino)benzoic acid.

The imperative for stringent consistency checks stems from the fact that even minor variations in an intermediate's properties—such as purity, impurity profile, or physical form—can have cascading effects on downstream reactions, impacting yield, purity, and the overall performance of the API.[1][] This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system for quality assurance.

The Analytical Strategy: A Multi-Pronged Approach to Ensuring Consistency

A single analytical technique is insufficient to provide a complete picture of a compound's consistency. A robust assessment relies on a combination of chromatographic, spectroscopic, and physical characterization methods. Each technique offers a unique and complementary piece of the puzzle. For this guide, we will focus on a suite of four critical analyses.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination and impurity profiling.[5] Its high resolution allows for the separation and quantification of the main compound from trace-level impurities. For batch consistency, the key is not just the overall purity value but a highly consistent impurity profile, indicating a well-controlled manufacturing process.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a molecular "fingerprint" of the compound.[6] By comparing the spectra of different batches, we can rapidly confirm chemical identity and detect any significant structural variations or the presence of unexpected functional groups.

  • Melting Point Analysis: This fundamental physical property is a sensitive indicator of purity. Impurities typically depress and broaden the melting point range. A narrow and consistent melting point across batches suggests a consistently high level of purity.

  • Karl Fischer Titration: The water content of an intermediate can significantly affect its stability, handling characteristics, and reactivity in subsequent steps.[7] This technique provides a precise and accurate measurement of water content, ensuring that it remains within a specified, consistent range.

The following diagram illustrates the logical workflow for assessing batch consistency.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Batch_A Batch A Prep Sample Preparation (Dissolution/Milling) Batch_A->Prep Batch_B Batch B Batch_B->Prep Batch_C Batch C Batch_C->Prep Alternative_X Alternative X Alternative_X->Prep HPLC HPLC Analysis (Purity & Impurities) Prep->HPLC FTIR FTIR Analysis (Identity) Prep->FTIR MP Melting Point (Physical Purity) Prep->MP KF Karl Fischer (Water Content) Prep->KF Compare Compare Results to Specifications HPLC->Compare FTIR->Compare MP->Compare KF->Compare Assess Assess Batch-to-Batch Variability Compare->Assess Decision Decision (Accept/Reject/Investigate) Assess->Decision

Caption: Experimental workflow for batch consistency assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide the necessary data for a thorough consistency assessment. We will analyze three hypothetical batches of 5-Amino-2-(diethylamino)benzoic acid (Batch A, Batch B, Batch C) and one batch of an alternative, 5-Amino-2-(dimethylamino)benzoic acid (Alternative X).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: Hold at 10% A, 90% B

    • 35-40 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To confirm the chemical identity.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the powder sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum to a reference standard and to the spectra from other batches.

Melting Point Analysis
  • Objective: To assess purity via a physical property.

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Load a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Set a heating ramp rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This is the melting range.

Karl Fischer Titration
  • Objective: To quantify the water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent.

    • Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument software will calculate the percentage of water in the sample.

Comparative Data Analysis

The following tables summarize the hypothetical experimental data obtained from the analysis of three batches of 5-Amino-2-(diethylamino)benzoic acid and one batch of the alternative compound.

Table 1: Specifications for 5-Amino-2-(diethylamino)benzoic acid

ParameterSpecification
Purity (HPLC) ≥ 99.0%
Individual Impurity (HPLC) ≤ 0.15%
Total Impurities (HPLC) ≤ 0.5%
FTIR Spectrum Conforms to reference
Melting Point 138 - 142 °C
Water Content ≤ 0.5%

Table 2: Batch-to-Batch Comparison of 5-Amino-2-(diethylamino)benzoic acid

ParameterBatch ABatch BBatch C
Purity (HPLC) 99.6%99.7%99.1%
Melting Point (°C) 139 - 141140 - 141138 - 141
Water Content (%) 0.21%0.19%0.35%
FTIR Correlation to Ref. 99.8%99.9%99.7%

Table 3: Impurity Profile Comparison (HPLC Area %)

Impurity (Retention Time)Batch ABatch BBatch C
Impurity 1 (8.2 min) 0.11%0.10%0.14%
Impurity 2 (11.5 min) 0.08%0.07%0.25%
Other Impurities 0.21%0.13%0.51%
Total Impurities 0.40%0.30%0.90%

Table 4: Comparison with Alternative Compound

Parameter5-Amino-2-(diethylamino)benzoic acid (Avg. of Batches A & B)5-Amino-2-(dimethylamino)benzoic acid (Alternative X)
Purity (HPLC) 99.65%99.5%
Total Impurities (HPLC) 0.35%0.45%
Melting Point (°C) 139.5 - 141151 - 154
Water Content (%) 0.20%0.25%

Interpretation and Discussion

The data reveals a high degree of consistency between Batch A and Batch B . Their purity values are nearly identical, and their impurity profiles are very closely matched, with all individual impurities well below the 0.15% specification.[1] Their physical properties (melting point and water content) are also in tight agreement, indicating a reproducible manufacturing process.[]

Batch C , however, presents a case for further investigation. While its purity of 99.1% meets the specification of ≥ 99.0%, its impurity profile is a cause for concern. The total impurities at 0.90% exceed the 0.5% limit. Specifically, "Impurity 2" is at 0.25%, which is above the individual impurity threshold. This deviation, although the main component purity is acceptable, signifies a potential shift in the manufacturing process that could impact downstream performance. Regulatory bodies and CMC (Chemistry, Manufacturing, and Controls) teams increasingly view a consistent impurity profile as a direct measure of process control.[1]

The following diagram illustrates the decision-making logic based on these findings.

G Start Received Data from All Analyses Check_Purity Purity ≥ 99.0%? Start->Check_Purity Check_Impurities Total Impurities ≤ 0.5%? Individual ≤ 0.15%? Check_Purity->Check_Impurities Yes Investigate Investigate Deviation (OOS Procedure) Check_Purity->Investigate No Check_Physical Physical Properties (MP, Water, FTIR) Within Spec? Check_Impurities->Check_Physical Yes Check_Impurities->Investigate No Accept Batch Accepted Check_Physical->Accept Yes Check_Physical->Investigate No

Caption: Decision-making flowchart for batch acceptance.

When comparing with Alternative X (5-Amino-2-(dimethylamino)benzoic acid), we see that both compounds can be produced at high purity. The choice between them would likely depend on factors beyond simple batch consistency, such as their performance in subsequent synthetic steps, cost, and availability. However, the framework established here is equally applicable to qualifying any alternative intermediate.

Conclusion

The assessment of batch-to-batch consistency is a critical, data-driven process that underpins the quality of pharmaceutical manufacturing.[8] A multi-faceted analytical approach, combining chromatography, spectroscopy, and physical property testing, is essential for a comprehensive evaluation. As demonstrated with our analysis of 5-Amino-2-(diethylamino)benzoic acid, consistency is defined not just by meeting a purity specification, but by the reproducibility of the entire analytical profile, especially the impurity signature. By implementing the rigorous, self-validating protocols outlined in this guide, researchers and manufacturers can ensure the reliability of their intermediates, mitigate risks in their development pipeline, and maintain compliance with stringent regulatory expectations.[2][9][10]

References

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). (n.d.). MilliporeSigma.
  • 5-Amino-2-(dimethylamino)benzoic acid. (n.d.). MySkinRecipes.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.). At Tianming Pharmaceutical.
  • Batch-to-batch consistency checks. (n.d.). Spectralys Biotech.
  • From Research to Market: Ensuring Quality through Batch Release Testing and ICH Compliance in Drug Development. (n.d.). Zenovel.
  • Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. (1998). U.S. Food and Drug Administration. Retrieved January 9, 2026, from [Link]

  • 5-Amino-2-(dimethylamino)benzoic acid | C9H12N2O2 | CID 2804692. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • Quality Assurance Techniques for Batch-to-Batch Consistency. (2025, April 3). Tristar Intermediates.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016). U.S. Food and Drug Administration. Retrieved January 9, 2026, from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 5-Amino-2-(diethylamino)benzoic Acid in Modern Drug Discovery

Introduction: The Enduring Relevance of the Aminobenzoic Acid Scaffold In the landscape of medicinal chemistry and drug development, the substituted aminobenzoic acid motif stands as a cornerstone scaffold. Its inherent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Aminobenzoic Acid Scaffold

In the landscape of medicinal chemistry and drug development, the substituted aminobenzoic acid motif stands as a cornerstone scaffold. Its inherent bifunctionality, offering sites for both amide bond formation and aromatic substitution, has rendered it a privileged structure in the synthesis of a multitude of therapeutic agents. 5-Amino-2-(diethylamino)benzoic acid and its analogs are integral building blocks, particularly in the development of kinase inhibitors, where the aminobenzoic acid core can effectively mimic the hinge-binding interactions of the adenine ring of ATP.[1]

This guide provides an in-depth technical comparison of 5-Amino-2-(diethylamino)benzoic acid and its alternatives for researchers, scientists, and drug development professionals. We will explore the nuances of experimental choices, present comparative data, and offer detailed protocols to inform the strategic selection of building blocks in the pursuit of novel therapeutics.

The Role of Substituted Aminobenzoic Acids in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The ATP-binding site of kinases presents a well-defined target for small molecule inhibitors. Substituted aminobenzoic acid derivatives have proven to be particularly effective scaffolds for targeting this site. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase, a key interaction for potent inhibition. The carboxylic acid functionality provides a versatile handle for further synthetic modifications to enhance potency, selectivity, and pharmacokinetic properties.[2]

Comparative Analysis of Core Scaffolds

The selection of a core scaffold in drug design is a critical decision that influences not only the biological activity of the final compound but also its synthetic accessibility and physicochemical properties. Here, we compare 5-Amino-2-(diethylamino)benzoic acid with viable alternatives, highlighting their relative strengths and weaknesses.

Substituted Aminobenzoic Acid Analogs

The most direct alternatives to 5-Amino-2-(diethylamino)benzoic acid are other substituted aminobenzoic acids. The nature and position of the substituents on the aromatic ring can profoundly impact the resulting inhibitor's potency and selectivity.

  • p-Aminobenzoic Acid (PABA): As the parent compound, PABA is a widely used and cost-effective building block.[3][4] Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The unsubstituted ring, however, may lack the nuanced interactions achievable with more decorated scaffolds.

  • Halogenated Aminobenzoic Acids: The introduction of halogen atoms (F, Cl, Br) can significantly alter the electronic properties of the ring and introduce new interaction points with the target protein. For instance, halogen bonding can provide additional affinity. Furthermore, halogenation can influence the compound's metabolic stability.

  • Alkoxy-Substituted Aminobenzoic Acids: The incorporation of alkoxy groups, such as methoxy or isopropoxy, can enhance the lipophilicity of the molecule, potentially improving cell permeability. These groups can also serve as metabolic blockers, increasing the compound's half-life.

Table 1: Comparative Biological Activity of PABA Analogs

Compound/AnalogTargetActivity MetricValueReference
Schiff-based PABA analogStaphylococcus aureusMIC15.62 µg/mL[7]
Benzylaminobenzoic acidButyrylcholinesterase (BChE)IC502.67 ± 0.05 µM[3]
4-amino-3-bromo-5-fluorobenzohydrazideAcetylcholinesterase (AChE)IC500.59 µM[3]
4-amino-3-bromo-5-fluorobenzohydrazideButyrylcholinesterase (BChE)IC500.15 µM[3]
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAcetylcholinesterase (AChE)Ki13.62 ± 0.21 nM[8]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidAcetylcholinesterase (AChE)IC507.49 ± 0.16 µM[8]
Bioisosteric Replacements for the Carboxylic Acid Group

A powerful strategy in medicinal chemistry is the concept of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve the druglikeness of a molecule. The carboxylic acid group of aminobenzoic acids, while crucial for activity, can also contribute to poor cell permeability and rapid metabolism.

  • Sulfonamides: As one of the earliest recognized bioisosteres of carboxylic acids, the sulfonamide group can mimic the hydrogen bonding and geometric properties of a carboxylate.[9] Sulfonamides are generally more lipophilic and metabolically stable than their carboxylic acid counterparts.

  • Tetrazoles: The 1H-tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid group. It possesses a similar pKa to carboxylic acids, ensuring it is ionized at physiological pH, but it is often more resistant to metabolic degradation.

Table 2: Physicochemical Properties of Carboxylic Acid and its Bioisosteres

Functional GrouppKacLogP (approx.)Key Features
Carboxylic Acid4-5VariableStrong H-bond acceptor, can be metabolically labile.
Sulfonamide9-10Generally higher than COOHWeaker acid, improved metabolic stability.
1H-Tetrazole~4.5Higher than COOHSimilar acidity to COOH, metabolically robust.

Experimental Protocols and Methodologies

To provide a practical context for the selection of these building blocks, we present a generalized synthetic workflow for the preparation of a kinase inhibitor, followed by a standard in vitro assay for activity determination.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The synthesis of a kinase inhibitor from an aminobenzoic acid scaffold typically involves a multi-step process. The following diagram illustrates a representative synthetic route.

G cluster_0 Amide Coupling cluster_1 Further Functionalization A Aminobenzoic Acid Derivative C Amide Product A->C Coupling Reagent (e.g., HATU) B Amine Coupling Partner B->C E Final Kinase Inhibitor C->E Pd Catalyst D Suzuki or Buchwald-Hartwig Coupling Partner D->E G cluster_0 Assay Preparation cluster_1 Signal Detection A Kinase, Substrate, ATP C Incubation A->C B Test Compound (Inhibitor) B->C D Add Kinase-Glo® Reagent C->D E Luminescence Measurement D->E

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-2-(diethylamino)benzoic Acid

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work that ensures the safety of ourselves...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-2-(diethylamino)benzoic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, where understanding the causality behind each step reinforces safe and compliant practices.

Core Hazard Assessment: Understanding the "Why"

Before handling disposal, it is imperative to understand the intrinsic hazards of 5-Amino-2-(diethylamino)benzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aromatic amino benzoic acids provide a strong basis for a conservative safety assessment.

These compounds are consistently classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Damage/Irritation : Causes serious eye irritation, and potentially severe damage.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][5]

The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. Therefore, all handling and disposal procedures are designed to minimize the generation of dust and prevent any direct contact with the substance.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1][2][3]
Skin IrritationH315Causes skin irritation[1][2][4]
Serious Eye IrritationH319Causes serious eye irritation[1][2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][5]

At-the-Source Waste Management: Segregation and Containment

Proper disposal begins at the lab bench. The integrity of your waste stream is paramount for safety and compliance.

Step 1: Designate a Waste Container

  • Select a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be labeled "Hazardous Waste" and clearly identify the contents: "5-Amino-2-(diethylamino)benzoic acid." Include the approximate quantity.

Step 2: Segregation

  • Solid Waste: Place any contaminated personal protective equipment (PPE) such as gloves, weigh boats, or paper towels directly into the designated hazardous waste container.

  • Bulk/Unused Material: If disposing of unused or expired reagent, it should remain in its original container whenever possible. This container should then be placed into secondary containment and labeled as hazardous waste.

  • Liquid Waste: If the compound is in solution, the entire solution should be collected in a designated hazardous liquid waste container. Do not mix this waste with other solvent streams unless your institution's waste management plan explicitly allows for it.

Causality: Strict segregation prevents unintended chemical reactions within the waste container and ensures the waste can be processed correctly by a licensed disposal facility. Mislabeling or mixing waste can lead to dangerous situations and significant compliance violations.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity.

  • Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

Step 2: Don Appropriate PPE

  • At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves. For larger spills where dust generation is likely, a respirator may be necessary.[2][6]

Step 3: Containment and Cleanup

  • For Solid Spills: Do NOT dry sweep. This will aerosolize the powder, increasing the risk of inhalation.[7] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into your designated hazardous waste container.[2][8][9]

  • Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container. Wash the area with soap and water.[7]

  • Prevent Environmental Release: Do not allow the spilled material or cleaning run-off to enter drains or sewer systems.[2][7]

Approved Disposal Pathways

Disposal of 5-Amino-2-(diethylamino)benzoic acid must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][9] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

The process follows a clear logical flow:

DisposalWorkflow A Waste Generated (Solid, Liquid, Contaminated PPE) B Segregate into Labeled, Compatible Hazardous Waste Container A->B C Store in Designated Satellite Accumulation Area B->C D Schedule Waste Pickup with Institution's EHS Office C->D E Waste Transferred to a Licensed Waste Disposal Facility D->E Compliant Transport F Final Treatment/Disposal (e.g., Incineration) E->F

Sources

© Copyright 2026 BenchChem. All Rights Reserved.